Product packaging for Terfenadine(Cat. No.:CAS No. 50679-08-8)

Terfenadine

Numéro de catalogue: B1681261
Numéro CAS: 50679-08-8
Poids moléculaire: 471.7 g/mol
Clé InChI: GUGOEEXESWIERI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Terfenadine is a first-generation antihistamine that was initially developed for the treatment of allergy symptoms. It acts by blocking the histamine H1 receptors and is considered to be a selective and potent antagonist of these receptors. The drug has been extensively studied in both in vitro and in vivo models and has been found to have various applications in the fields of pharmacology, biochemistry, and physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41NO2 B1681261 Terfenadine CAS No. 50679-08-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol
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InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3
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InChI Key

GUGOEEXESWIERI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
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Molecular Formula

C32H41NO2
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DSSTOX Substance ID

DTXSID2023642
Record name Terfenadine
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Molecular Weight

471.7 g/mol
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Physical Description

Solid
Record name Terfenadine
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Solubility

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045, In water, 9.63X10-2 mg/L at 25 °C, 4.58e-04 g/L
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Color/Form

White to off-white crystalline powder, Crystals from acetone

CAS No.

50679-08-8
Record name Terfenadine
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Melting Point

146.5-148.5 °C, 146.5 - 148.5 °C
Record name Terfenadine
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Foundational & Exploratory

Terfenadine mechanism of action on hERG channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Mechanism of Action of Terfenadine on hERG Channels

Abstract

This compound, a non-sedating antihistamine, was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP), which is a result of QT interval prolongation.[1][2] Subsequent research revealed that the primary molecular target responsible for this cardiotoxicity is the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] This technical guide provides a comprehensive overview of the mechanism by which this compound blocks the hERG channel, detailing the molecular interactions, binding kinetics, and key experimental methodologies used to elucidate this action. It serves as a resource for researchers, scientists, and drug development professionals involved in cardiovascular safety pharmacology and ion channel research.

The Molecular Basis of this compound's hERG Blockade

The hERG channel is critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential.[2] this compound is a potent, direct blocker of the hERG channel, with its action being the primary explanation for the acquired long QT syndrome observed in some patients.[2][3]

State-Dependent Binding and Channel Trapping

This compound exhibits a classic open-channel block mechanism.[5][6] This means the drug can only access its binding site when the channel is in the open conformation. The binding site is located within the central inner cavity of the channel's pore, accessible from the cytoplasmic side.[3][7][8]

The kinetics of the block are characterized by a slow onset and an extremely slow rate of recovery.[5] This "trapping" phenomenon occurs because once this compound is bound within the pore, the channel's activation gate can close behind it, sequestering the drug molecule.[5] The block is therefore use-dependent, as more channel openings lead to a greater degree of inhibition.[9]

Key Amino Acid Residues in the Binding Site

Site-directed mutagenesis studies, particularly alanine-scanning mutagenesis, have been instrumental in identifying the specific amino acid residues that form the this compound binding pocket.[7] The interaction is not mediated by a single high-affinity contact but rather by a constellation of residues.

The critical residues for high-affinity this compound binding are:

  • Pore Helix (P-helix): Threonine 623 (T623) and Serine 624 (S624). These polar residues are located at the base of the pore helix.[5][7][10]

  • S6 Transmembrane Domain: Tyrosine 652 (Y652) and Phenylalanine 656 (F656). These aromatic residues are key interaction points for a wide variety of hERG-blocking drugs.[5][7][8][10]

Mutation of any of these four residues to alanine significantly reduces the channel's sensitivity to this compound.[5][7] Interestingly, other residues known to be important for the binding of different classes of hERG blockers, such as V625, G648, and V659, do not significantly affect this compound blockade, highlighting the unique binding mode of this compound.[7][10]

This compound Binding in the hERG Channel Pore cluster_Pore Central Pore Cavity cluster_S6_1 S6 Helix (Subunit A) cluster_PoreHelix_1 Pore Helix (Subunit B) cluster_S6_2 S6 Helix (Subunit C) cluster_PoreHelix_2 Pore Helix (Subunit D) This compound This compound Y652_A Y652 Y652_A->this compound π-π & H-bonds F656_A F656 F656_A->this compound π-π & H-bonds T623_B T623 T623_B->this compound π-π & H-bonds S624_B S624 S624_B->this compound π-π & H-bonds Y652_C Y652 Y652_C->this compound π-π & H-bonds F656_C F656 F656_C->this compound π-π & H-bonds T623_D T623 T623_D->this compound π-π & H-bonds S624_D S624 S624_D->this compound Extracellular Extracellular Space cluster_Pore cluster_Pore Intracellular Intracellular Space (Drug Access) ActivationGate Activation Gate (Closed)

Caption: this compound binds within the hERG central pore, interacting with key residues.

Quantitative Data on this compound-hERG Interaction

The potency of this compound's block on hERG channels has been quantified across numerous studies using various experimental systems. This data is crucial for risk assessment in drug development.

Table 1: Potency of this compound and its Metabolite on hERG Channels

Compound Parameter Value Cell System Conditions Reference
This compound IC₅₀ 56 - 350 nM Multiple N/A [7]
IC₅₀ 204 nM N/A Open-channel block [6]
Kd 350 nM Xenopus oocytes 2 mM [K⁺]ₑ [3][4]
IC₅₀ 350 nM Xenopus oocytes 2 mM [K⁺]ₑ [7]
IC₅₀ 2.8 µM Xenopus oocytes 96 mM [K⁺]ₑ [7]

| Fexofenadine | IC₅₀ | 65 µM | N/A | N/A |[7] |

IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; [K⁺]ₑ: External potassium concentration.

The data clearly indicates that this compound is a potent hERG blocker in the nanomolar range. The significant drop in potency for its major metabolite, fexofenadine, explains why fexofenadine is a much safer alternative and does not cause QT prolongation.[4][7] Furthermore, the sensitivity of the block to external potassium concentration is a known characteristic of many hERG inhibitors.[7]

Table 2: Effect of Alanine Mutagenesis on this compound Blockade

Mutant Domain % Current after 3.5 µM this compound (Normalized) Interpretation Reference
Wild-Type (WT) - ~20% Potent Blockade [5]
T623A Pore Helix Significantly > 20% Reduced Sensitivity [5][7]
S624A Pore Helix ~50% Reduced Sensitivity [5]
Y652A S6 Domain ~65% Reduced Sensitivity [5]
F656A S6 Domain Significantly > 20% Reduced Sensitivity [5][7]
V625A Pore Helix No significant change from WT Not a key residue for this compound [5][7]

| G648A | S6 Domain | No significant change from WT | Not a key residue for this compound |[5][7] |

Key Experimental Protocols

The mechanism of this compound's hERG blockade has been elucidated through several key experimental techniques.

Electrophysiology: Whole-Cell Patch Clamp

This is the gold-standard method for studying ion channel function and pharmacology. It provides direct measurement of the ionic current flowing through channels in a single cell.

Methodology:

  • Cell Culture: A stable cell line (e.g., HEK293 or CHO) expressing the hERG channel is cultured on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on a microscope and perfused with an external physiological solution.

  • Pipette & Seal: A glass micropipette filled with an internal solution is precisely positioned onto a single cell. Gentle suction is applied to form a high-resistance "gigaseal" (≥1 GΩ) between the pipette tip and the cell membrane.[11]

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane patch under the pipette, allowing electrical access to the entire cell interior.

  • Voltage Protocol: A specific voltage-clamp protocol is applied. For hERG, this typically involves a depolarizing step from a holding potential of -80 mV to a positive potential (e.g., +40 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic "tail current" as channels recover from inactivation and deactivate.[11][12]

  • Compound Application: After establishing a stable baseline current, this compound is perfused into the chamber at increasing concentrations.

  • Data Analysis: The reduction in the peak tail current amplitude is measured to determine the percentage of block at each concentration, from which an IC₅₀ value is calculated by fitting the data to the Hill equation.[11]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture hERG-expressing cell line (e.g., HEK293) B Plate cells on coverslips for recording A->B C Form Gigaseal with glass micropipette B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Protocol to elicit hERG current D->E F Record Stable Baseline Current E->F G Perfuse this compound at various concentrations F->G H Record Blocked hERG Current G->H I Measure Peak Tail Current Amplitude H->I J Calculate % Block vs. Concentration I->J K Fit Concentration-Response Curve (Hill Equation) J->K L Determine IC50 Value K->L

Caption: Workflow for a whole-cell patch-clamp experiment to determine hERG IC50.

Site-Directed Mutagenesis

This technique is used to pinpoint the amino acid residues that are critical for drug binding. By changing a specific residue and observing a change in drug potency, one can infer its importance.

Methodology:

  • Template DNA: A plasmid containing the wild-type hERG cDNA is used as a template.

  • Primer Design: Primers are designed that contain the desired mutation (e.g., changing a tyrosine codon to an alanine codon).

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed to create copies of the plasmid that incorporate the mutation.

  • Template Removal: The original, non-mutated template DNA is digested using a specific enzyme (e.g., DpnI).

  • Transformation & Sequencing: The mutated plasmids are transformed into bacteria for amplification, and the DNA is then sequenced to confirm the desired mutation is present and that no other mutations were introduced.

  • Expression & Assay: The confirmed mutant plasmid is then expressed in a suitable system (Xenopus oocytes or HEK293 cells), and the effect of this compound is tested using electrophysiology as described above.[1][5]

cluster_hypothesis Hypothesis cluster_method Methodology cluster_logic Logical Outcome cluster_conclusion Conclusion A Is Residue 'X' part of the this compound binding site? B Create Mutant hERG Channel (e.g., Residue X -> Alanine) A->B C Express Wild-Type (WT) and Mutant Channels B->C D Measure this compound IC50 on both WT and Mutant C->D E Is IC50(Mutant) >> IC50(WT)? D->E F YES: Residue 'X' is critical for binding E->F  Yes G NO: Residue 'X' is not critical for binding E->G  No

Caption: Logical workflow of a site-directed mutagenesis study for binding site mapping.

High-Throughput Screening: Thallium Flux Assay

For screening large numbers of compounds, automated, higher-throughput methods are necessary. The thallium flux assay is a common fluorescence-based alternative to electrophysiology.

Methodology:

  • Cell Plating: hERG-expressing cells are plated in multi-well plates (e.g., 384-well).

  • Dye Loading: Cells are incubated with a fluorescent dye that is sensitive to thallium (Tl⁺). Tl⁺ can pass through open hERG channels and serves as a surrogate for K⁺.[13]

  • Compound Incubation: Test compounds (like this compound) are added to the wells and incubated.

  • Stimulation & Reading: A stimulation buffer containing Tl⁺ and a high concentration of K⁺ (to drive the membrane potential to a level that opens hERG channels) is added. A kinetic plate reader measures the increase in fluorescence over time as Tl⁺ enters the cells through open hERG channels.[13]

  • Data Analysis: hERG blockers like this compound will prevent the influx of Tl⁺, resulting in a lower fluorescence signal. The degree of inhibition is used to determine compound potency.

Conclusion

The mechanism of action of this compound on hERG channels is a well-defined example of direct, high-affinity, open-channel block. Its binding to a specific pocket within the channel's inner cavity, defined by residues T623, S624, Y652, and F656, leads to potent inhibition of the IKr current, thereby delaying cardiac repolarization and creating a substrate for lethal arrhythmias. The elucidation of this mechanism has been a cornerstone of modern safety pharmacology, emphasizing the absolute requirement for hERG screening in preclinical drug development and guiding the design of safer medicines, such as fexofenadine, that are devoid of this dangerous off-target effect.

References

Terfenadine: A Technical Guide to a Histamine H1-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, formerly marketed under brand names such as Seldane and Triludan, was a second-generation histamine H1-receptor antagonist that represented a significant advancement in the treatment of allergic conditions.[1][2][3] Unlike its first-generation predecessors, this compound was designed to be non-sedating, a characteristic attributed to its limited ability to cross the blood-brain barrier.[1][4] It was widely prescribed for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] However, concerns over serious cardiotoxic side effects, particularly QT interval prolongation and a life-threatening cardiac arrhythmia known as Torsades de Pointes, led to its withdrawal from the market in the late 1990s.[5][6][7] This whitepaper provides an in-depth technical overview of this compound, covering its mechanism of action, pharmacokinetics, clinical efficacy, and the molecular basis of its cardiotoxicity, along with relevant experimental protocols.

Core Mechanism of Action

This compound functions as a potent and selective peripheral histamine H1-receptor antagonist.[2][4][8] It acts as a prodrug, with its therapeutic effects primarily mediated by its active carboxylic acid metabolite, fexofenadine.[1][3][5] The mechanism involves competitive and reversible binding to H1 receptors located on various cells, including those in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles.[1] This action prevents histamine from binding to its receptor, thereby inhibiting the cascade of events that lead to allergic symptoms. By blocking the H1 receptor, this compound suppresses the formation of edema, flare, and pruritus resulting from histamine activity.[1]

Histamine H1-Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with an allergic reaction. This compound competitively blocks the initial step of this pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Competitively Blocks G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Edema, Pruritus, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Terfenadine_Metabolism This compound This compound (Prodrug) Fexofenadine Fexofenadine (Active Metabolite, Non-cardiotoxic) This compound->Fexofenadine C-hydroxylation & Oxidation Inactive_Metabolite Inactive Metabolite (Azacyclonol) This compound->Inactive_Metabolite N-dealkylation CYP3A4 CYP3A4 (Liver & Intestine) CYP3A4->this compound Metabolizes Cardiotoxicity_Mechanism cluster_drug_interaction Pharmacokinetic Interaction cluster_cellular_effect Cellular Electrophysiology cluster_clinical_outcome Clinical Manifestation This compound High Plasma This compound hERG hERG K⁺ Channel This compound->hERG Blocks CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Erythromycin) CYP3A4 CYP3A4 Metabolism CYP3A4_Inhibitors->CYP3A4 Inhibits CYP3A4->this compound Reduced Metabolism Leads to IKr IKr Current hERG->IKr Conducts Repolarization Cardiac Repolarization hERG->Repolarization Delayed IKr->Repolarization Contributes to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Leads to TdP Torsades de Pointes QT_Prolongation->TdP Increased Risk of Experimental_Workflow Start New H1 Antagonist Candidate H1_Binding H1 Receptor Binding Assay (Radioligand Displacement) Start->H1_Binding H1_Functional H1 Functional Assay (e.g., Calcium Flux) Start->H1_Functional Determine_Potency Determine H1 Potency (Ki, EC50) H1_Binding->Determine_Potency H1_Functional->Determine_Potency hERG_Screen hERG Channel Assay (Patch-Clamp) Determine_Potency->hERG_Screen If potent Safety_Margin Calculate Safety Margin (hERG IC50 / H1 Potency) Determine_Potency->Safety_Margin Determine_hERG_IC50 Determine hERG IC50 hERG_Screen->Determine_hERG_IC50 Determine_hERG_IC50->Safety_Margin Proceed Proceed to Further Development Safety_Margin->Proceed Large Margin Stop High Risk: Stop or Redesign Safety_Margin->Stop Small Margin

References

The Metabolism of Terfenadine to Fexofenadine by CYP3A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical metabolic pathway of terfenadine to its active, non-cardiotoxic metabolite, fexofenadine, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding this metabolic process is crucial for drug development professionals, particularly in the context of drug-drug interactions and cardiotoxicity.

Introduction

This compound, a second-generation antihistamine, was widely used for the treatment of allergic rhinitis. However, it was withdrawn from the market in several countries due to the risk of life-threatening cardiac arrhythmias, specifically torsades de pointes.[1][2] This cardiotoxicity was linked to the accumulation of the parent drug, this compound, when its metabolism was inhibited.[3][4]

The primary metabolic pathway of this compound involves its extensive first-pass metabolism in the liver and intestine by CYP3A4.[3][5] This process converts this compound into two main metabolites: fexofenadine (the pharmacologically active, non-sedating antihistamine) and a N-dealkylated metabolite.[6][7] Fexofenadine itself does not possess the cardiotoxic properties of its parent compound, making the efficiency of this metabolic conversion a critical determinant of this compound's safety profile.[1][4]

This guide will delve into the quantitative kinetics, experimental methodologies, and the mechanistic aspects of this compound metabolism by CYP3A4, providing a valuable resource for researchers in drug metabolism and pharmacokinetics.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data related to the metabolism of this compound by CYP3A4, derived from in vitro studies using human liver microsomes and recombinant CYP3A4 systems.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

SystemParameterThis compound ConsumptionFexofenadine (t-butyl hydroxy this compound) FormationReference
Human Liver Microsomes KM (μM)9.58 ± 2.7912.9 ± 3.74[8]
Vmax (pmol/min/nmol CYP)801 ± 78.3643 ± 62.5[8]
Recombinant CYP3A4 KM (μM)14.1 ± 1.1330.0 ± 2.55[8]
Vmax (pmol/min/nmol CYP)1670 ± 1701050 ± 141[8]
Recombinant CYP3A4 KM (μM)9-[9]
Vmax (pmol/min/nmol P450)-1257[9]
Recombinant CYP2D6 KM (μM)13-[9]
Vmax (pmol/min/nmol P450)-206[9]

Table 2: Inhibition of CYP3A4-Mediated Metabolism

InhibitorSubstrateSystemIC50 (μM)Ki (μM)Reference
KetoconazoleThis compoundHuman Liver Microsomes--[8]
This compoundTestosterone (6β-hydroxylation)Human Liver Microsomes23-[10]
This compoundDextromethorphan (O-demethylation)Human Liver Microsomes18-[10]
This compoundBufuralol (1'-hydroxylase)Human Liver Microsomes-~3.6[11]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the metabolism of this compound by CYP3A4.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a typical experiment to determine the kinetic parameters of this compound metabolism in human liver microsomes.

Objective: To measure the rate of formation of fexofenadine and other metabolites from this compound in the presence of human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)[12]

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain potassium phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at various concentrations to determine kinetic parameters) to the pre-warmed incubation mixtures. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard. This will precipitate the microsomal proteins.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites (fexofenadine, azacyclonol).[7][13][14]

CYP3A4 Inhibition Assay using this compound as a Probe Substrate

This protocol outlines a method to assess the inhibitory potential of a test compound on CYP3A4 activity using this compound as the probe substrate.

Objective: To determine the IC50 value of a test compound for the inhibition of CYP3A4-mediated this compound metabolism.

Materials:

  • Human liver microsomes or recombinant human CYP3A4

  • This compound (at a concentration near its KM)

  • Test compound (at a range of concentrations)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare incubation mixtures containing buffer, microsomes or recombinant CYP3A4, the NADPH regenerating system, and the test compound at various concentrations. A control incubation without the test compound should also be prepared.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding this compound to all tubes.

  • Incubation: Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Termination and Sample Preparation: Stop the reaction and prepare the samples for analysis as described in the previous protocol.

  • LC-MS/MS Analysis: Quantify the amount of fexofenadine formed in each incubation.

  • Data Analysis: Calculate the percent inhibition of fexofenadine formation at each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Terfenadine_Metabolism cluster_metabolism CYP3A4-Mediated Metabolism cluster_toxicity Mechanism of Cardiotoxicity This compound This compound Fexofenadine Fexofenadine (Active Metabolite) This compound->Fexofenadine Hydroxylation N_Dealkylated N-dealkylated Metabolite This compound->N_Dealkylated N-dealkylation Increased_this compound Increased This compound Levels CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4_Inhibitor->this compound Inhibits Metabolism hERG_Block hERG K+ Channel Blockade Increased_this compound->hERG_Block QT_Prolongation QT Prolongation hERG_Block->QT_Prolongation Torsades Torsades de Pointes QT_Prolongation->Torsades

Caption: Metabolic pathway of this compound and mechanism of cardiotoxicity.

Experimental_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow Start Start Preparation Prepare Incubation Mix (Microsomes, Buffer, NADPH System) Start->Preparation Preincubation Pre-incubate at 37°C Preparation->Preincubation Initiation Add this compound Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Quench Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Analysis (Kinetics/Inhibition) Analysis->Data End End Data->End DDI_Logic cluster_ddi Logic of this compound Drug-Drug Interaction This compound This compound Administration CYP3A4_Metabolism Normal CYP3A4 Metabolism This compound->CYP3A4_Metabolism Co_Admin Co-administration of CYP3A4 Inhibitor Fexofenadine_Formation Fexofenadine Formation (Safe) CYP3A4_Metabolism->Fexofenadine_Formation Inhibited_Metabolism Inhibited CYP3A4 Metabolism Co_Admin->Inhibited_Metabolism Terfenadine_Accumulation This compound Accumulation Inhibited_Metabolism->Terfenadine_Accumulation Cardiotoxicity Cardiotoxicity Risk Terfenadine_Accumulation->Cardiotoxicity

References

Terfenadine's Blockade of Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and physiological consequences of terfenadine's interaction with potassium channels, with a primary focus on the human Ether-à-go-go-Related Gene (hERG) channel. The cardiotoxicity associated with this compound, specifically the prolongation of the QT interval and the risk of Torsades de Pointes (TdP), is directly linked to its potent blockade of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in the heart.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Analysis of this compound's Potassium Channel Blockade

The following table summarizes the key quantitative data from various studies investigating the inhibitory effects of this compound on different potassium channels. The IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are crucial metrics for assessing the potency of the blockade.

ChannelPreparationMethodTemperatureIC50 / KdReference
hERG (IKr) Xenopus oocytesTwo-microelectrode voltage clampNot SpecifiedKd: 350 nmol/L[3][4]
hERG (IKr) Xenopus oocytes (2 mM [K+]e)Two-microelectrode voltage clampNot SpecifiedIC50: 350 nmol/L[5]
hERG (IKr) Xenopus oocytes (96 mM [K+]e)Two-microelectrode voltage clampNot SpecifiedIC50: 2.8 µmol/L[5]
hERG HEK293 cellsManual patch-clamp37°CIC50: 31 nM[6]
hERG HEK293 cellsAutomated patch-clamp37°CIC50: 165 nM[6]
hERG HEK293 cellsPatch-clampNot SpecifiedIC50: 26 nM[7]
Kv1.5 (IKur) Xenopus oocytesTwo-microelectrode voltage clampNot SpecifiedKd: 2.7 µmol/L[3][4]
hKv1.5 Not SpecifiedWhole cell voltage-clampNot SpecifiedEC50: 0.88 µM[8]
Native IKr Rabbit ventricular myocytesManual patch-clamp37°CIC50: 54 nM[6]
Delayed Rectifier K+ Current Feline myocytesIn vitro electrophysiologyNot SpecifiedEquipotent to quinidine[9][10]

Note: The potency of this compound's hERG blockade can be influenced by factors such as the external potassium concentration ([K+]e) and the experimental temperature.[5][11]

Signaling Pathway: From Metabolism to Cardiotoxicity

This compound is a prodrug that is normally rapidly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its active, non-cardiotoxic metabolite, fexofenadine.[12][13] However, when CYP3A4 is inhibited, for instance by certain antifungal drugs like ketoconazole or by grapefruit juice, the plasma concentration of the parent this compound increases significantly.[1][12] This elevated concentration of this compound leads to the blockade of the hERG potassium channels in the heart. The resulting inhibition of the IKr current delays cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This prolonged repolarization can lead to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes.[2][12]

Terfenadine_Cardiotoxicity_Pathway cluster_metabolism Hepatic Metabolism cluster_cardiac Cardiac Myocyte This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Increased_this compound Increased Plasma This compound This compound->Increased_this compound Elevated levels due to CYP3A4 inhibition Fexofenadine Fexofenadine (Non-cardiotoxic metabolite) CYP3A4->Fexofenadine Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibition hERG hERG K+ Channel Increased_this compound->hERG Blockade IKr Reduced IKr Current hERG->IKr QT_Prolongation QT Prolongation IKr->QT_Prolongation Leads to TdP Torsades de Pointes QT_Prolongation->TdP Increased risk of hERG_Binding_Site cluster_pore_helix Pore Helix cluster_s6_domain S6 Domain hERG_Channel hERG K+ Channel Pore T623 T623 S624 S624 Y652 Y652 F656 F656 This compound This compound This compound->T623 Interacts with This compound->S624 Interacts with This compound->Y652 Interacts with This compound->F656 Interacts with Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_analysis Data Analysis Cell_Prep Cell Preparation (Xenopus Oocytes or Mammalian Cells) Transfection Channel Expression (cRNA/cDNA) Cell_Prep->Transfection Recording_Setup Recording Setup (TEVC or Patch-Clamp) Transfection->Recording_Setup Voltage_Protocol Apply Voltage Protocol Recording_Setup->Voltage_Protocol Baseline Record Baseline Current Voltage_Protocol->Baseline Drug_Perfusion Perfuse with this compound Baseline->Drug_Perfusion Record_Block Record Inhibited Current Drug_Perfusion->Record_Block Dose_Response Construct Dose-Response Curve Record_Block->Dose_Response IC50_Calc Calculate IC50/Kd Dose_Response->IC50_Calc

References

Terfenadine's Off-Target Landscape: A Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a second-generation antihistamine, was withdrawn from the market due to rare but serious cardiac adverse effects stemming from off-target interactions. This has made it a critical case study in drug development, highlighting the importance of comprehensive off-target profiling. This technical guide provides an in-depth overview of the known off-target effects of this compound in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in understanding and investigating these unintended pharmacological activities.

Quantitative Analysis of this compound's Off-Target Interactions

The following tables summarize the quantitative data on this compound's inhibitory and cytotoxic effects on various off-target proteins and cell lines.

Table 1: Inhibitory Activity of this compound on Ion Channels

TargetCell Line/SystemIC50/K_d_Experimental Method
hERG (K_v_11.1)Xenopus laevis oocytes350 nM (IC50)[1]Two-microelectrode voltage clamp[1][2]
hERG (K_v_11.1)HEK293 cells204 nM (IC50)Patch clamp[3]
K_ir_6 (K_ATP_)RINm5F cells1.2 µM (IC50)Patch clamp
K_ir_2.1HEK293 cells27.8 µM (IC50)[4][5]Patch clamp[4]
K_ir_2.3HEK293 cells1.06 µM (IC50)[4][5]Patch clamp[4]
Delayed Rectifier K+ Current (I_Kr_)Guinea pig ventricular myocytes50 nM (IC50)Patch clamp
L-type Voltage-Sensitive Ca2+ ChannelsRat cerebellar neurons~10-100 nM (neuroprotection)[6]Calcium imaging, neurotoxicity assays[6]

Table 2: Binding Affinity of this compound for Muscarinic Receptors

Receptor SubtypeCell LineK_i_Experimental Method
M1CHO cells2.9 µM[7]Radioligand binding assay[8][9]
M2CHO cells>10 µM[7]Radioligand binding assay[8][9]
M3CHO cells40 nM[7][8]Radioligand binding assay[8][9]
M4CHO cells>10 µM[7]Radioligand binding assay[8][9]
M5CHO cells>10 µM[7]Radioligand binding assay[8][9]

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50Exposure TimeExperimental Method
A375Melanoma10.4 µM[10]24 hours[10]XTT assay[10]
Hs294TMelanoma9.9 µM[10]24 hours[10]XTT assay[10]
HT144Melanoma9.6 µM[10]24 hours[10]XTT assay[10]
A2780-ADRDoxorubicin-resistant Ovarian Cancer4.8 µM[11]Not specifiedCell viability assay[11]

Key Off-Target Signaling Pathways Affected by this compound

This compound has been shown to modulate several critical cellular signaling pathways, leading to apoptosis, autophagy, and altered calcium homeostasis.

Induction of Apoptosis

This compound induces apoptosis through both reactive oxygen species (ROS)-dependent and -independent mechanisms, often involving the modulation of calcium signaling and the STAT3 pathway.

In melanoma cells, this compound's apoptotic induction is context-dependent.[10][12] In complete medium, it triggers ROS-dependent apoptosis, while under serum-deprived conditions, the apoptosis is ROS-independent.[10] Both pathways converge on the activation of initiator caspases.[10]

This compound This compound ROS ROS Generation This compound->ROS SerumDeprivation Serum Deprivation This compound->SerumDeprivation Ca2_Homeostasis Ca2+ Homeostasis Modulation This compound->Ca2_Homeostasis p73_Noxa p73 and Noxa Induction ROS->p73_Noxa Caspase4 Caspase-4 SerumDeprivation->Caspase4 Caspase2 Caspase-2 SerumDeprivation->Caspase2 Ca2_Homeostasis->Caspase2 Caspase9 Caspase-9 p73_Noxa->Caspase9 Caspase4->Caspase9 Caspase2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: this compound-induced apoptotic pathways.

In colorectal cancer cells, this compound has been shown to suppress the STAT3 signaling pathway, a key regulator of cell survival and proliferation.[13][14][15] This inhibition is mediated through the downregulation of upstream kinases JAK2 and MEK/ERK.[14][15]

This compound This compound H1R Histamine H1 Receptor This compound->H1R antagonizes MEK_ERK MEK/ERK This compound->MEK_ERK inhibits JAK2 JAK2 This compound->JAK2 inhibits PKC PKC H1R->PKC PKC->MEK_ERK STAT3 STAT3 MEK_ERK->STAT3 JAK2->STAT3 GeneExpression Downstream Gene Expression (Cyclins, Survivin) STAT3->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis leads to

Caption: this compound's inhibition of the STAT3 pathway.
Modulation of Calcium Signaling

This compound significantly impacts intracellular calcium homeostasis in various cell types, including renal tubular cells and drug-resistant ovarian cancer cells.[11][16][17]

In MDCK renal tubular cells, this compound induces a rise in intracellular calcium by stimulating phospholipase C (PLC)-dependent calcium release from the endoplasmic reticulum and subsequent store-operated calcium entry.[16]

This compound This compound PLC Phospholipase C (PLC) This compound->PLC ER Endoplasmic Reticulum PLC->ER PKC Protein Kinase C (PKC) PLC->PKC Ca_Release Ca2+ Release ER->Ca_Release SOCE Store-Operated Ca2+ Entry (SOCE) Ca_Release->SOCE Intracellular_Ca Increased Intracellular [Ca2+] SOCE->Intracellular_Ca PKC->SOCE modulates

Caption: this compound's effect on calcium signaling.

In doxorubicin-resistant ovarian cancer cells, this compound has been found to directly bind to and inhibit CAMK2D, a member of the calcium/calmodulin-dependent protein kinase II family.[11][17][18] This leads to the suppression of the downstream CREB1 signaling pathway, which is implicated in drug resistance.[11][17][18]

This compound This compound CAMK2D CAMK2D This compound->CAMK2D inhibits p_CREB1 p-CREB1 CAMK2D->p_CREB1 ABCB1 ABCB1 Expression p_CREB1->ABCB1 DrugResistance Drug Resistance ABCB1->DrugResistance

Caption: this compound's inhibition of the CAMK2/CREB1 pathway.
Induction of Autophagy

This compound is also known to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[10][12] A putative mechanism involves the inhibition of cell membrane potassium channels, leading to ionic stress and subsequent inhibition of the mTOR pathway, a key negative regulator of autophagy.[19]

This compound This compound K_Channels K+ Channels This compound->K_Channels inhibits Ionic_Stress Ionic Stress K_Channels->Ionic_Stress mTOR mTOR Pathway Ionic_Stress->mTOR inhibits ULK1 ULK1 Complex Activation mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy

Caption: Putative mechanism of this compound-induced autophagy.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate this compound's off-target effects.

Cell Viability and Cytotoxicity Assays (XTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.[10]

  • Cell Seeding: Cells are seeded in 96-well microplates at a density of 10 x 10^4 cells per well in DMEM culture medium and incubated overnight to allow for adherence.[20]

  • Treatment: Cells are treated with varying concentrations of this compound for specific durations (e.g., 24 hours).[10][20]

  • Assay Procedure: After treatment, cell viability is assessed using a colorimetric XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit according to the manufacturer's instructions.[10]

  • Data Analysis: Absorbance is measured at 490 nm using a microplate reader.[21] Cell viability is calculated as a percentage of untreated control cells.[21] IC50 values are determined by non-linear regression analysis.[20]

Start Seed cells in 96-well plate Incubate Incubate overnight Start->Incubate Treat Treat with this compound Incubate->Treat Incubate_Treat Incubate for desired time Treat->Incubate_Treat Add_XTT Add XTT reagent Incubate_Treat->Add_XTT Incubate_XTT Incubate Add_XTT->Incubate_XTT Read Read absorbance at 490 nm Incubate_XTT->Read Analyze Analyze data (calculate IC50) Read->Analyze

Caption: Workflow for XTT-based cytotoxicity assay.
Electrophysiological Recordings (Two-Microelectrode Voltage Clamp)

  • Objective: To measure the effect of this compound on ion channel currents (e.g., hERG) expressed in Xenopus laevis oocytes.[1][2]

  • Oocyte Preparation: Wild-type and mutant hERG channels are heterologously expressed in Xenopus laevis oocytes.[2][22]

  • Recording Setup: Whole-cell currents are recorded using a conventional two-microelectrode voltage-clamp technique.[1] Microelectrodes are filled with 3 M KCl.[1]

  • Solutions: Oocytes are perfused with a bathing solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, pH 7.4).[2] this compound is dissolved in DMSO to make a stock solution and then diluted to the final concentration in the bath solution.[1]

  • Voltage Protocol: A specific voltage protocol is applied to elicit and measure the channel currents. For example, to measure hERG currents, the holding potential is -80 mV, and depolarizing pulses to +20 mV are applied to activate the channels, followed by a repolarization step to -50 mV to measure tail currents.[2]

  • Data Analysis: The current amplitudes before and after this compound application are compared to determine the percentage of inhibition and to calculate the IC50 value.[2]

Start Express ion channels in Xenopus oocytes Setup Mount oocyte in recording chamber Start->Setup Record_Control Record control currents Setup->Record_Control Apply_Terf Perfuse with this compound Record_Control->Apply_Terf Record_Terf Record currents in presence of this compound Apply_Terf->Record_Terf Washout Washout Record_Terf->Washout Analyze Analyze current inhibition Washout->Analyze

Caption: Workflow for two-microelectrode voltage clamp.
Western Blot Analysis

  • Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound.[23]

  • Cell Lysis: Cells are treated with this compound for a specified duration, then lysed using RIPA buffer.[23]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[23]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[23]

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-STAT3, STAT3).[23] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[23]

Start Cell treatment and lysis Quantify Protein quantification Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent detection Secondary_Ab->Detect

Caption: Workflow for Western blot analysis.

Conclusion

This technical guide provides a comprehensive overview of the off-target effects of this compound in cellular models, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in understanding the multifaceted pharmacological profile of this compound and in designing experiments to investigate the off-target effects of other compounds. A thorough characterization of off-target activities is paramount for the development of safer and more effective therapeutics.

References

Unraveling the Pro-Arrhythmic Potential of Terfenadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once a widely used non-sedating antihistamine, terfenadine was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1] This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying this compound's pro-arrhythmic effects, offering valuable insights for drug development and safety pharmacology.

Mechanism of Action: A Tale of Ion Channel Disruption

The primary mechanism behind this compound's cardiotoxicity lies in its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3] This channel is crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.[4] By inhibiting IKr, this compound delays ventricular repolarization, which manifests on the electrocardiogram (ECG) as a prolongation of the QT interval.[1][5] This prolongation creates an electrophysiological environment ripe for the development of early afterdepolarizations (EADs), which can trigger TdP.[6]

While hERG channel blockade is the principal cause, some studies suggest that this compound may also affect other cardiac ion channels, including sodium channels (INa) and L-type calcium channels (ICa), particularly at higher concentrations.[7][8] Blockade of INa can lead to a widening of the QRS complex and slow cardiac conduction, contributing to a different type of ventricular tachyarrhythmia.[8]

Signaling Pathway of Cardiac Repolarization and this compound's Interference

cluster_0 Cardiac Myocyte cluster_1 This compound Action AP_Phase3 Phase 3 (Repolarization) IKr IKr (hERG) AP_Phase3->IKr activates K_efflux K+ Efflux IKr->K_efflux mediates Repolarization Membrane Repolarization K_efflux->Repolarization leads to QT_Prolongation QT Prolongation This compound This compound Block hERG Blockade This compound->Block Block->IKr Delayed_Repo Delayed Repolarization Block->Delayed_Repo Delayed_Repo->QT_Prolongation TdP Torsades de Pointes QT_Prolongation->TdP increases risk of cluster_0 Normal Metabolism cluster_1 Impaired Metabolism Terfenadine_Normal This compound (Standard Dose) CYP3A4_Normal CYP3A4 Metabolism Terfenadine_Normal->CYP3A4_Normal CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Terfenadine_Normal->CYP3A4_Inhibitor Fexofenadine Fexofenadine (Active Metabolite) CYP3A4_Normal->Fexofenadine No_Toxicity No Cardiotoxicity Fexofenadine->No_Toxicity Terfenadine_High This compound (High Concentration) hERG_Block hERG Blockade Terfenadine_High->hERG_Block CYP3A4_Inhibitor->Terfenadine_High QT_Prolongation QT Prolongation hERG_Block->QT_Prolongation TdP Torsades de Pointes QT_Prolongation->TdP cluster_0 In Vitro Assessment cluster_1 In Silico Modeling cluster_2 In Vitro Cellular Models cluster_3 In Vivo Studies Ion_Channel Ion Channel Assays (e.g., Patch Clamp) hERG_Assay hERG IC50 Determination Ion_Channel->hERG_Assay Multi_Ion Multi-Ion Channel Effects Ion_Channel->Multi_Ion AP_Model Action Potential Modeling hERG_Assay->AP_Model Multi_Ion->AP_Model TdP_Risk Pro-Arrhythmic Risk Assessment AP_Model->TdP_Risk predicts hiPSC_CM Human iPSC-derived Cardiomyocytes MEA Microelectrode Array (MEA) hiPSC_CM->MEA assess field potentials MEA->TdP_Risk Animal_Model Animal Models ECG ECG Monitoring (QTc, QRS) Animal_Model->ECG ECG->TdP_Risk

References

Terfenadine: A Reference Standard for Investigating Drug-Induced QT Prolongation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The prolongation of the QT interval on an electrocardiogram (ECG) is a critical safety concern in drug development, as it can be a precursor to life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP). The antihistamine terfenadine, withdrawn from the market due to its association with QT prolongation and TdP, has since become an indispensable tool in preclinical and clinical research. Its well-characterized mechanism of action, primarily through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, makes it an ideal positive control for assessing the proarrhythmic potential of new chemical entities. This technical guide provides a comprehensive overview of this compound's role in studying drug-induced QT prolongation, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Molecular Mechanism of this compound-Induced QT Prolongation

This compound's primary mechanism for prolonging the QT interval is the potent and specific blockade of the hERG (KCNH2) potassium channel.[1][2] This channel is crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.[1][3] By inhibiting IKr, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on the ECG.[3][4]

Several studies have identified the specific amino acid residues within the hERG channel that are critical for this compound binding. Site-directed mutagenesis experiments have shown that polar residues near the base of the pore helix (T623, S624) and aromatic residues in the S6 domain (Y652, F656) are key determinants of the hERG drug-binding site for this compound.[5][6][7][8] This interaction is not static; this compound exhibits a higher affinity for the inactivated state of the hERG channel.[5]

Interestingly, this compound's cardiotoxicity is primarily associated with the parent compound. Its major metabolite, fexofenadine, is largely devoid of hERG-blocking activity and does not cause significant QT prolongation.[1][5][9] This metabolic profile underscores the importance of considering drug metabolism in safety pharmacology assessments.

The following diagram illustrates the signaling pathway of this compound-induced QT prolongation:

Terfenadine_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Consequences This compound This compound hERG hERG (KCNH2) Channel This compound->hERG Blocks IKr IKr (K+ Efflux) hERG->IKr Mediates Repolarization Ventricular Repolarization IKr->Repolarization Contributes to Prolonged_AP Prolonged Action Potential AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Interval QT Interval AP_Duration->QT_Interval Determines AP_Duration->Prolonged_AP Leads to Prolonged_QT Prolonged QT Interval QT_Interval->Prolonged_QT Leads to EAD Early Afterdepolarizations (EADs) Prolonged_AP->EAD TdP Torsades de Pointes (TdP) EAD->TdP

Caption: Mechanism of this compound-Induced QT Prolongation.

Quantitative Data: this compound's Effect on hERG and QT Interval

The following tables summarize the quantitative data on this compound's inhibitory effect on the hERG channel and its impact on the QT interval from various studies.

Table 1: In Vitro Inhibition of hERG Channel by this compound

Cell TypeAssay MethodTemperature (°C)IC50 (nM)Reference
Xenopus oocytesTwo-microelectrode voltage clamp22-24350[5][10]
HEK293 cellsWhole-cell patch clamp3731[11]
HEK293 cellsWhole-cell patch clampNot Specified27.7[12]
CHO cellsAutomated patch clampNot Specified210[13]
Rabbit ventricular myocytesManual patch clamp3754[11]
HEK293 cellsNot SpecifiedNot Specified26[14]

Table 2: this compound-Induced QT Prolongation in Preclinical and Clinical Studies

Model SystemDose/ConcentrationRoute of AdministrationChange in QTc IntervalReference
Healthy Volunteers60 mg twice dailyOral+6 ms[1]
Patients with Heart Disease60 mg twice dailyOral+12 ms[1]
Healthy Volunteers180 mg twice dailyOral+19 ms[1]
Patients with Heart Disease180 mg twice dailyOral+26 ms[1]
Isolated guinea pig heart2 µMPerfusion~8% increase in QT[4]
Anesthetized rabbits75-750 nmol/kg/minIntravenous infusionNo significant QTc prolongation[15]
Rats6, 12, 18 mg/kgIntraperitonealDose-dependent increase[16]
Isolated, Langendorff-perfused rabbit hearts1 µMPerfusion+21%[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies investigating drug-induced QT prolongation. Below are generalized protocols for key in vitro and in vivo experiments using this compound as a positive control.

In Vitro hERG Assay: Whole-Cell Patch Clamp Electrophysiology

This protocol describes the measurement of hERG currents in a stable cell line (e.g., HEK293 or CHO cells) expressing the hERG channel.

1. Cell Culture:

  • Culture hERG-expressing cells in appropriate media and conditions to ensure optimal channel expression.

  • Passage cells regularly to maintain a healthy, sub-confluent monolayer.

2. Electrophysiological Recording:

  • Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions.

  • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

  • Use a micromanipulator to approach a single cell with a glass micropipette filled with intracellular solution.

  • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -40 mV for 2 seconds to elicit a large tail current as channels recover from inactivation and deactivate.[12][17]

  • Repeat this voltage-step protocol at a regular frequency (e.g., every 15-20 seconds).

4. Drug Application:

  • After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

  • Continue recording until a steady-state block of the hERG current is achieved.

  • To determine the IC50, apply a range of this compound concentrations to different cells and measure the percentage of current inhibition.

The following diagram outlines the experimental workflow for a whole-cell patch clamp hERG assay:

Patch_Clamp_Workflow Start Start: hERG-expressing Cells Cell_Prep Cell Preparation and Plating Start->Cell_Prep Recording_Setup Prepare Recording Solutions and Patch Pipettes Cell_Prep->Recording_Setup Patching Achieve Whole-Cell Configuration Recording_Setup->Patching Baseline Record Stable Baseline hERG Currents Patching->Baseline Drug_Application Apply this compound (Positive Control) or Test Compound Baseline->Drug_Application Steady_State Record until Steady-State Block is Reached Drug_Application->Steady_State Washout Washout (Optional) Steady_State->Washout Data_Analysis Data Analysis: Measure Current Inhibition, Calculate IC50 Steady_State->Data_Analysis Washout->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Whole-Cell Patch Clamp hERG Assay.

In Vivo QT Assessment: Telemetered Conscious Animal Models

This protocol describes the assessment of QT interval changes in a conscious, freely moving animal model (e.g., dog, non-human primate, or rabbit) using telemetry.

1. Animal Preparation and Telemetry Implantation:

  • Surgically implant a telemetry transmitter capable of recording and transmitting ECG signals.

  • Allow for a sufficient recovery period after surgery.

2. Acclimatization and Baseline Recording:

  • Acclimatize the animals to the study environment to minimize stress-related ECG variations.

  • Record baseline ECG data for a defined period (e.g., 24-48 hours) to establish a stable baseline and assess diurnal variations.

3. Dosing and ECG Recording:

  • Administer the test compound, vehicle control, and a positive control (this compound) to different groups of animals.

  • The dose of this compound should be selected to elicit a measurable and consistent QT prolongation.

  • Continuously record ECG data throughout the study period, paying close attention to the time of expected peak plasma concentration (Cmax).

4. Data Analysis:

  • Extract and analyze the ECG data to determine heart rate, PR interval, QRS duration, and QT interval.

  • Correct the QT interval for changes in heart rate (QTc) using a species-specific correction formula (e.g., Bazett's or Fridericia's formula, or an individual animal's own baseline data).

  • Compare the QTc changes in the test compound group to the vehicle and this compound groups.

The following diagram illustrates the logical relationship in an in vivo QT assessment study:

In_Vivo_QT_Study cluster_setup Study Setup cluster_treatment Treatment Groups cluster_analysis Data Acquisition and Analysis Animal_Model Telemetered Animal Model Baseline Baseline ECG Recording Animal_Model->Baseline Vehicle Vehicle Control Baseline->Vehicle Test_Compound Test Compound Baseline->Test_Compound This compound This compound (Positive Control) Baseline->this compound ECG_Recording Continuous ECG Recording Post-Dose Vehicle->ECG_Recording Test_Compound->ECG_Recording This compound->ECG_Recording QTc_Calculation QT Interval Measurement and Heart Rate Correction (QTc) ECG_Recording->QTc_Calculation Comparison Comparison of QTc Changes Between Groups QTc_Calculation->Comparison

Caption: Logical Flow of an In Vivo QT Assessment Study.

Conclusion

This compound serves as a critical reference compound in the study of drug-induced QT prolongation. Its well-defined interaction with the hERG channel provides a clear mechanistic basis for its effects on cardiac repolarization. By utilizing this compound as a positive control in a standardized battery of in vitro and in vivo assays, researchers and drug development professionals can effectively assess the proarrhythmic risk of new drug candidates. The quantitative data and experimental protocols provided in this guide offer a robust framework for designing and interpreting studies aimed at ensuring the cardiovascular safety of novel therapeutics. The consistent and predictable response to this compound allows for the validation of experimental systems and provides a benchmark against which the QT-prolonging potential of test compounds can be reliably compared.

References

The Cautionary Tale of Terfenadine: A Cornerstone in Early Drug Safety Screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of terfenadine, a once-popular second-generation antihistamine, serves as a pivotal case study in the evolution of drug safety evaluation. Initially lauded for its non-sedating properties, this compound was later withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia, Torsades de Pointes (TdP).[1][2] This guide delves into the critical role this compound now plays as a reference compound in early drug safety screening, providing a detailed examination of its mechanism of toxicity, the experimental protocols used to assess these risks, and the lessons learned that continue to shape modern drug development.

The Mechanism of this compound-Induced Cardiotoxicity: A Lesson in Ion Channel Pharmacology

This compound's adverse cardiac effects stem from its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition leads to a prolongation of the QT interval on an electrocardiogram (ECG), a key risk factor for TdP.[2][3]

The parent compound, this compound, is the primary culprit behind the hERG channel blockade.[5] Under normal circumstances, this compound undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active, non-cardiotoxic metabolite, fexofenadine.[2][6] However, when CYP3A4 is inhibited by co-administered drugs (e.g., ketoconazole, erythromycin) or in cases of liver dysfunction, plasma concentrations of the parent this compound can rise to dangerous levels, leading to significant hERG channel blockade and an increased risk of arrhythmia.[7][8]

Signaling Pathway of this compound Metabolism and Cardiotoxicity

Terfenadine_Metabolism_and_Toxicity This compound This compound (Administered Drug) CYP3A4 CYP3A4 Enzyme (in Liver) This compound->CYP3A4 Metabolism hERG hERG K+ Channel (in Heart) This compound->hERG Blockade Fexofenadine Fexofenadine (Active, Non-toxic Metabolite) CYP3A4->Fexofenadine Conversion QT_Prolongation QT Prolongation hERG->QT_Prolongation Leads to TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Increased Risk of Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibition

Caption: Metabolic pathway of this compound and mechanism of cardiotoxicity.

Quantitative Data: this compound as a Reference Standard

This compound's well-characterized inhibitory effect on the hERG channel has established it as a crucial positive control in preclinical safety assays. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro hERG Channel Inhibition by this compound

Assay TypeCell LineTemperatureIC50 (nM)Reference
Manual Patch ClampHEK29337°C31[9]
Automated Patch ClampHEK29337°C165[9]
Manual Patch ClampCHORoom Temp11.0 ± 3[10]
Two-Microelectrode Voltage ClampXenopus oocytesRoom Temp350[11]
Rb+ Efflux AssayCHON/A1885[12]

Table 2: this compound and Metabolite Activity

CompoundhERG IC50Antihistamine ActivityPrimary Metabolizing EnzymeReference
This compound56 - 350 nMYesCYP3A4[11]
Fexofenadine (Metabolite)~65 µMYesN/A[11]

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelAdministrationDoseEffectReference
Anesthetized Guinea PigsIntravenous10 mg/kgSignificant QTc prolongation, bradycardia, hypotension[13]
Conscious Guinea PigsOral (with Ketoconazole)60 mg (this compound), 200 mg (Ketoconazole)Enhanced QTc prolongation[13]
Rabbit Isolated HeartsPerfusion10 nMSignificant APD60 prolongation[14]

Experimental Protocols: A Guide to Key Safety Assays

Detailed and standardized experimental protocols are essential for accurately assessing the proarrhythmic potential of new chemical entities. The following sections outline the methodologies for key assays where this compound is often used as a reference compound.

Patch-Clamp Electrophysiology for hERG Channel Assessment

This is the gold standard for directly measuring the effect of a compound on the hERG channel's ion current.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • The holding potential is maintained at -80 mV.

    • hERG currents are elicited by a depolarization step to +20 mV for 2 seconds, followed by a repolarization step to -40 mV for 2 seconds to record the tail current. This pulse is repeated at a frequency of 0.1 Hz.

  • Compound Application: The test compound is applied at increasing concentrations via a perfusion system. The effect on the peak tail current is measured at each concentration to determine the IC50 value.

Radioligand Binding Assay for hERG Channel Interaction

This high-throughput assay provides an indirect measure of a compound's affinity for the hERG channel.

Objective: To determine the binding affinity (Ki) of a test compound to the hERG channel.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the hERG channel.

  • Radioligand: A radiolabeled compound known to bind to the hERG channel, such as [3H]-Astemizole or [3H]-Dofetilide, is used.

  • Binding Assay:

    • hERG-containing membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.

    • The reaction is incubated to allow for binding equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.

In Vivo QT Prolongation Assay

This assay assesses the effect of a compound on the QT interval in a whole animal model.

Objective: To evaluate the potential of a test compound to prolong the QT interval in vivo.

Methodology:

  • Animal Model: Conscious telemetered guinea pigs or dogs are commonly used.

  • Instrumentation: Animals are implanted with telemetry transmitters to continuously record ECGs.

  • Dosing: The test compound is administered, typically orally or intravenously.

  • ECG Recording: ECGs are recorded at baseline and at multiple time points after compound administration.

  • Data Analysis: The QT interval is measured and corrected for heart rate (QTc). The change in QTc from baseline is calculated to assess the effect of the compound.

Visualizing Workflows and Logical Relationships

Early Drug Safety Screening Workflow

Drug_Safety_Workflow Start New Chemical Entity In_Silico In Silico Screening (hERG Liability Prediction) Start->In_Silico HTS_Binding High-Throughput hERG Radioligand Binding Assay In_Silico->HTS_Binding Patch_Clamp Automated/Manual Patch Clamp (hERG IC50) HTS_Binding->Patch_Clamp In_Vivo_QT In Vivo QT Assay (e.g., Telemetered Dog) Patch_Clamp->In_Vivo_QT Risk_Assessment Integrated Risk Assessment Patch_Clamp->Risk_Assessment Metabolism CYP450 Inhibition/ Metabolite ID Studies Metabolism->Risk_Assessment In_Vivo_QT->Risk_Assessment Go Proceed to Further Development Risk_Assessment->Go Low Risk NoGo Terminate or Redesign Risk_Assessment->NoGo High Risk

Caption: A typical early drug safety screening workflow incorporating lessons from this compound.

Conclusion: The Enduring Legacy of this compound

The case of this compound fundamentally shifted the paradigm of drug safety assessment. It underscored the critical importance of:

  • Early and comprehensive cardiotoxicity screening: The implementation of routine hERG screening has become a standard and indispensable part of the drug discovery process.

  • Understanding drug metabolism and potential drug-drug interactions: The this compound-ketoconazole interaction highlighted the necessity of evaluating a compound's metabolic profile and its potential to be affected by enzyme inhibitors.[7][8]

  • The value of a well-characterized reference compound: this compound's consistent and potent hERG blocking activity makes it an invaluable tool for validating new assays and ensuring the reliability of safety screening data.

By diligently applying the lessons learned from this compound, the pharmaceutical industry has significantly improved its ability to identify and mitigate the risk of drug-induced cardiac arrhythmias, ultimately leading to the development of safer medicines. The cautionary tale of this once-heralded antihistamine continues to be a powerful reminder of the profound responsibility inherent in drug development.

References

The Anticancer Potential of Terfenadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terfenadine, a second-generation antihistamine that was withdrawn from the market due to cardiac side effects, is experiencing a resurgence of interest for its potential as a repurposed anticancer agent. A growing body of preclinical evidence demonstrates its ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer types, including colorectal, melanoma, ovarian, and prostate cancers. This technical guide provides an in-depth exploration of the anticancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing established experimental protocols for its study, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated pathway for cancer drug development. This compound, a non-sedating H1 histamine receptor antagonist, has emerged as a compelling candidate for drug repurposing due to its demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] Its anticancer activity appears to be multifaceted, involving the induction of programmed cell death (apoptosis) and autophagy, as well as the modulation of key signaling pathways that are often dysregulated in cancer.[3][4] This guide will delve into the molecular mechanisms underpinning this compound's anticancer effects and provide practical information for its further investigation.

Mechanisms of Action

This compound's anticancer properties are attributed to its ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms identified to date include the induction of apoptosis through the intrinsic pathway, modulation of critical signaling cascades such as STAT3, MEK/ERK, and JAK2, and the induction of autophagy.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[3][5] The predominant mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis. This is characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Specifically, it has been shown to upregulate Bax and downregulate Bcl-2 expression.[5][6] This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[5][6]

  • Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[5][7]

  • PARP Cleavage: Activated effector caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[5][6]

Modulation of Signaling Pathways

This compound has been shown to inhibit several key signaling pathways that are constitutively active in many cancers and play a crucial role in cell survival, proliferation, and differentiation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of cancers, including colorectal cancer.[6] this compound has been demonstrated to suppress STAT3 signaling through the following mechanisms:

  • Inhibition of Upstream Kinases: this compound inhibits the phosphorylation and activation of Janus Kinase 2 (JAK2) and Mitogen-activated protein kinase kinase (MEK), which are upstream activators of STAT3.[5][6]

  • Suppression of STAT3 Phosphorylation: By inhibiting JAK2 and MEK, this compound leads to a reduction in the phosphorylation of STAT3 at both Tyr705 and Ser727 residues, which is essential for its dimerization, nuclear translocation, and transcriptional activity.[5][8]

  • Downregulation of STAT3 Target Genes: The inhibition of STAT3 activity results in the decreased expression of its downstream target genes, which are involved in cell cycle progression (e.g., cyclins) and survival (e.g., survivin).[5][6]

The MEK/ERK (also known as MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by:

  • Inhibiting MEK Phosphorylation: this compound reduces the phosphorylation of MEK1/2.[5]

  • Disrupting MEK-β-arrestin 2 Complex Formation: this compound has been observed to diminish the formation of a complex between MEK1/2 and β-arrestin 2, which can act as a scaffold for ERK activation.[5][9]

  • Reducing ERK Phosphorylation: The inhibition of MEK activity leads to a decrease in the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).[5]

Induction of Autophagy

In addition to apoptosis, this compound has also been reported to induce autophagy in some cancer cell lines, such as melanoma.[3][4] Autophagy is a cellular process of "self-eating" that can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of this compound treatment, the induction of autophagy appears to contribute to its cytotoxic effects.[4]

Overcoming Multidrug Resistance

This compound has shown promise in overcoming multidrug resistance (MDR) in cancer cells. It has been found to inhibit the function of P-glycoprotein (ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs from cancer cells.[10] By inhibiting P-glycoprotein, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.

Quantitative Data

The following tables summarize the quantitative data on the anticancer effects of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)AssayReference
A375Melanoma10.4XTT[3]
Hs294TMelanoma9.9XTT[3]
HT144Melanoma9.6XTT[3]
A2780-ADROvarian Cancer (Drug-Resistant)4.8Luminescent Cell Viability Assay[4]
HCT116Colorectal CancerNot explicitly stated, but significant cytotoxicity observed at 10-40 µMNot specified[5]
PC-3Prostate CancerEffectiveSulforhodamine B[2]
DU-145Prostate CancerEffectiveSulforhodamine B[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound DosageTreatment DurationOutcomeReference
Colorectal CancerHCT116Nude Mice10 mg/kg (intraperitoneally, daily)Not specifiedSubstantially retarded tumor growth[5][9]
MelanomaA375Nude Mice5 mg/kg/day (subcutaneous osmotic pumps)Not specifiedSignificantly smaller tumors[11]
Breast CancerMDA-MB-231Nude Mice10 mg/kg (intraperitoneally, daily)4 weeksSlightly reduced tumor growth (not statistically significant)[3]
GlioblastomaU87Nude MiceNot specifiedNot specifiedInhibited tumor growth[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

Cell Viability Assays

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract non-specific background absorbance.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the XTT assay.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA.

  • Drying: Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., STAT3, p-STAT3, MEK, p-MEK, ERK, p-ERK, JAK2, p-JAK2, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation

Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.

  • Cell Lysis: Lyse cells treated with this compound in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., MEK1/2 or β-arrestin 2) overnight at 4°C.

  • Complex Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay measures the transcriptional activity of STAT3.

  • Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Treatment: After 24 hours, treat the transfected cells with this compound.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Terfenadine_Apoptosis_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis Terfenadine_STAT3_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Inhibits JAK2 JAK2 This compound->JAK2 Inhibits MEK MEK This compound->MEK Inhibits beta_arrestin β-arrestin 2 This compound->beta_arrestin Disrupts complex with MEK PKC PKC H1R->PKC H1R->JAK2 H1R->beta_arrestin PKC->MEK STAT3 STAT3 JAK2->STAT3 Phosphorylates ERK ERK MEK->ERK beta_arrestin->MEK Forms complex ERK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Nucleus Nucleus STAT3_p->Nucleus Translocates Gene_Expression Gene Expression (Cyclins, Survivin) Nucleus->Gene_Expression Regulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assays (XTT, SRB) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blotting (Signaling Proteins) Treatment->Western_Blot IP Immunoprecipitation (Protein Interactions) Treatment->IP Luciferase_Assay Luciferase Assay (STAT3 Activity) Treatment->Luciferase_Assay Xenograft Xenograft Model (e.g., Nude Mice) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

References

Terfenadine: A New Frontier in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antimicrobial Potential of a Repurposed Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. One promising strategy is the repurposing of existing drugs, which offers the advantages of established safety profiles and accelerated development timelines. This whitepaper explores the compelling potential of terfenadine, a second-generation antihistamine, as a novel antimicrobial agent. Initially withdrawn from the market due to cardiac side effects, recent research has unveiled its significant bactericidal activity, particularly against challenging Gram-positive pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. This document provides a comprehensive overview of the current state of knowledge on this compound's antimicrobial properties, including its spectrum of activity, mechanism of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the field. Furthermore, this guide addresses the critical challenge of this compound's hERG liability and explores future directions for the development of safer, more potent analogues.

Introduction: The Promise of Drug Repurposing

The traditional antibiotic discovery pipeline is fraught with challenges, including high costs, long development timelines, and a high rate of failure. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, has emerged as a viable and efficient alternative. This compound, a once-popular antihistamine, was identified through high-throughput screening of FDA-approved drugs for previously unknown antimicrobial properties.[1][2][3][4] This discovery has opened a new avenue for the development of a novel class of antimicrobials.

Antimicrobial Spectrum and Potency

This compound has demonstrated notable activity against a range of Gram-positive bacteria. Of particular significance is its efficacy against Staphylococcus aureus, a pathogen notorious for its ability to develop resistance.[1][3]

Key Findings:

  • Activity against S. aureus : this compound is active against various forms of S. aureus, including planktonic cells, biofilms, and small-colony variants.[1][2]

  • Efficacy against Resistant Strains : Studies have reported the activity of this compound and its analogues against methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).[1]

  • Other Gram-Positive Pathogens : The antimicrobial activity of this compound extends to other Gram-positive bacteria such as Enterococcus faecium and Enterococcus faecalis.[5]

  • Mycobacterium tuberculosis : this compound and its analogues have also shown activity against this slow-growing and resilient pathogen.[1][3][4]

  • Limited Gram-Negative Activity : To date, this compound has not shown significant activity against wild-type Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, with MIC values reported to be >256 μg/mL.[1]

  • Antiprotozoal and Antiviral Potential : Beyond its antibacterial properties, this compound has been investigated as a potential antigiardial and anti-Hepatitis C virus agent.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial potency of this compound and its synthesized analogues has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the reported MIC values against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound AnalogueMethicillin-resistant S. aureus (MRSA)16[1]
This compound AnalogueVancomycin-intermediate S. aureus (VISA)4[1]
This compound AnalogueVancomycin-resistant S. aureus (VRSA)2[1]
This compound (1a)S. aureus UAMS-18[3]
Analogue 1jS. aureus UAMS-18[3]
Analogue 1kS. aureus UAMS-116[3]
Analogue 1lS. aureus UAMS-116[3]
Analogue 2aS. aureus UAMS-18[3]
Analogue 9aS. aureus UAMS-18[3]
Analogue 9lS. aureus UAMS-132[3]
This compound AnalogueS. aureus1[5]

Mechanism of Action: A Novel Approach to Bacterial Inhibition

The primary antimicrobial mechanism of this compound is believed to be the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3][6][7] These enzymes are essential for bacterial DNA replication, repair, and transcription, making them validated targets for antibiotics like fluoroquinolones.

G This compound This compound topoisomerases Bacterial Type II Topoisomerases (DNA Gyrase & Topoisomerase IV) This compound->topoisomerases Inhibits dna_replication DNA Replication & Transcription Disrupted topoisomerases->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Interestingly, attempts to generate stable resistant mutants of S. aureus to this compound have been unsuccessful, suggesting that it may act on multiple cellular targets.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines, is a commonly used procedure.[3][8]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a pure culture, select 4-5 colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the suspension at 35-37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound (typically in DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.5–256 μg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (clear well).

DNA Gyrase and Topoisomerase IV Inhibition Assays (Gel-Based)

These assays are used to determine if a compound inhibits the enzymatic activity of bacterial type II topoisomerases.

DNA Gyrase Supercoiling Assay:

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis.

  • Protocol:

    • Set up reaction mixtures containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, assay buffer (containing ATP), and varying concentrations of this compound.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop buffer/loading dye.

    • Analyze the reaction products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Topoisomerase IV Decatenation Assay:

  • Principle: Topoisomerase IV separates interlinked circular DNA molecules (catenanes). The catenated and decatenated DNA can be distinguished by their migration in an agarose gel.

  • Protocol:

    • Prepare reaction mixtures with a catenated DNA substrate (e.g., kinetoplast DNA), topoisomerase IV, assay buffer, and different concentrations of this compound.

    • Incubate the reactions at 37°C.

    • Terminate the reactions and analyze the products by agarose gel electrophoresis.

    • Visualize the DNA bands. Inhibition is indicated by the persistence of the catenated DNA at the top of the gel, while the decatenated products migrate further into the gel in the control.

Bactericidal Activity Assessment: Adenylate Kinase (AK) Release Assay

This high-throughput compatible assay determines if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) by measuring the release of an intracellular enzyme upon cell lysis.[2][7]

Protocol:

  • Expose a bacterial suspension to the test compound at various concentrations.

  • After a set incubation period, centrifuge the samples to pellet the intact cells.

  • Transfer the supernatant to a new plate.

  • Add a reagent cocktail containing ADP and luciferase.

  • The released adenylate kinase in the supernatant converts ADP to ATP.

  • Luciferase utilizes the newly formed ATP to produce a luminescent signal.

  • Measure the luminescence, which is proportional to the amount of cell lysis and therefore, bactericidal activity.

G cluster_screening Screening & Initial Characterization cluster_moa Mechanism of Action Studies cluster_biofilm Biofilm Activity Assessment hts High-Throughput Screening (e.g., AK Release Assay) mic MIC Determination (CLSI Broth Microdilution) hts->mic Identify Hits topo_assays Topoisomerase II Inhibition Assays (Gyrase & Topo IV) mic->topo_assays Investigate Mechanism biofilm_assays Biofilm Inhibition & Disruption Assays mic->biofilm_assays Evaluate Biofilm Efficacy

Structure-Activity Relationship (SAR) and the hERG Challenge

A significant body of research has focused on synthesizing and evaluating analogues of this compound to improve its antimicrobial potency and mitigate its off-target effects, most notably the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[1][2][3]

Structure-activity relationship (SAR) studies have revealed that modifications to different parts of the this compound molecule can significantly impact its antibacterial activity.[6] For instance, alterations to the pendant phenyl group and the linker region have been shown to influence the MIC values against S. aureus.[3]

G cluster_this compound This compound Core Structure cluster_properties Resulting Properties core Diphenyl-piperidine moiety herg hERG Liability core->herg Contributes to linker Linker region antimicrobial Antimicrobial Activity linker->antimicrobial Modifications affect phenyl Pendant phenyl group phenyl->antimicrobial Modifications affect

A key challenge in the development of this compound-based antimicrobials is decoupling the desired antibacterial activity from the undesirable hERG inhibition. Future research will likely focus on computational modeling and medicinal chemistry approaches to design analogues with a wider therapeutic window.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of a new class of antibiotics. Its novel mechanism of action, targeting bacterial type II topoisomerases, and its activity against clinically challenging pathogens make it a compelling lead compound.

Key areas for future research include:

  • Lead Optimization: Continued synthesis and evaluation of analogues to improve potency and reduce hERG liability.

  • Mechanism Elucidation: Further investigation into potential secondary targets to understand the full scope of its antimicrobial action.

  • In Vivo Efficacy: Evaluation of promising analogues in animal models of infection to assess their therapeutic potential.

  • Spectrum Expansion: Exploring modifications to the this compound scaffold to potentially broaden its activity against Gram-negative bacteria.

References

Methodological & Application

Application Note & Protocol: Terfenadine In Vitro Assay for hERG Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation on the electrocardiogram, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[2][3] Consequently, assessing the potential for new chemical entities to inhibit the hERG channel is a mandatory step in preclinical drug development.[2][3]

Terfenadine, a non-sedating antihistamine, was withdrawn from the market due to its potent blockade of the hERG channel, which led to instances of TdP.[4][5] It is now widely used as a positive control compound in hERG inhibition assays. This document provides detailed protocols for assessing the inhibitory effect of this compound on the hERG channel using the gold-standard whole-cell patch-clamp technique and outlines the principles of a higher-throughput fluorescence polarization assay.

Quantitative Data: this compound hERG Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) of this compound on the hERG channel can vary depending on the experimental conditions, such as the assay methodology, cell line, and composition of recording solutions. A summary of reported IC50 values is presented below.

Assay MethodCell SystemExperimental ConditionThis compound IC50Reference
Whole-Cell Patch-ClampHEK293 CellsExtracellular (bath) application27.7 nM[6][7]
Whole-Cell Patch-ClampHEK293 CellsIntracellular (pipette) application6.9 µM[6][7]
Two-Microelectrode Voltage ClampXenopus oocytes2 mM [K+]e solution0.35 µM (350 nM)[8]
Two-Microelectrode Voltage ClampXenopus oocytes96 mM [K+]e solution2.8 µM[8]
Automated Patch-ClampCHO CellsNot specified77 nM[5]
Rb+ Efflux AssayNot specifiedNot specified1.885 µM (1885 nM)[9]

HEK293: Human Embryonic Kidney 293 cells; CHO: Chinese Hamster Ovary cells.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the "gold standard" method for accurately measuring the effect of this compound on hERG channel currents in a mammalian cell line.[2][3]

1. Cell Culture

  • Maintain Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel in appropriate culture medium.

  • Culture cells on glass coverslips and grow to 50-80% confluency before the experiment.

2. Reagents and Solutions

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[10]

  • Intracellular (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.[10]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in Dimethyl Sulfoxide (DMSO).

  • Test Solutions: Prepare serial dilutions of this compound from the stock solution into the extracellular solution. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).

3. Electrophysiological Recording

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for series resistance (typically 70-80%) to minimize voltage errors.[11]

4. Voltage-Clamp Protocol

  • Clamp the cell at a holding potential of -80 mV.[4][6][7]

  • Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.[6][7]

  • Apply a repolarizing step to -40 mV for 2-4 seconds to elicit the characteristic hERG tail current.[6][7]

  • Repeat this voltage pulse protocol at a constant frequency (e.g., every 10-15 seconds, ~0.1 Hz).[6][7][11]

5. Data Acquisition and Analysis

  • Record baseline currents in the extracellular solution until a stable current amplitude is achieved.

  • Perfuse the cell with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration.

  • Measure the peak amplitude of the tail current at each concentration.

  • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture hERG-expressing HEK293 or CHO cells Solutions 2. Prepare Extracellular, Intracellular & Test Solutions WC_Config 3. Achieve Whole-Cell Configuration Solutions->WC_Config Load Pipette & Perfuse Chamber V_Protocol 4. Apply Voltage -Clamp Protocol WC_Config->V_Protocol Baseline 5. Record Stable Baseline Current V_Protocol->Baseline Drug_App 6. Perfuse with this compound (Increasing Concentrations) Baseline->Drug_App Measure 7. Measure Peak Tail Current Drug_App->Measure Record Current at Steady-State Calc_IC50 8. Plot Concentration-Response Curve & Calculate IC50 Measure->Calc_IC50 hERG_Gating_and_Block Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation Blocked Blocked (this compound) Open->Blocked Binding Inactivated->Open Recovery Inactivated->Blocked Binding

References

Using Terfenadine as a Positive Control in Cardiotoxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotoxicity is a major concern in drug development, with the potential for adverse cardiac events being a significant cause of compound attrition. A critical aspect of preclinical cardiac safety assessment is the evaluation of a compound's effect on cardiac repolarization, which is often manifested as a prolongation of the QT interval on an electrocardiogram (ECG). Prolongation of the QT interval can increase the risk of developing a life-threatening arrhythmia known as Torsades de Pointes (TdP). The human ether-à-go-go-related gene (hERG) potassium channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel is a primary mechanism by which many drugs induce QT prolongation.

To ensure the validity and sensitivity of assays designed to detect potential cardiotoxicity, the use of a well-characterized positive control is essential. Terfenadine, a non-sedating antihistamine that was withdrawn from the market due to its association with TdP, serves as a widely accepted positive control in cardiotoxicity studies. Its mechanism of action, potent and specific blockade of the hERG potassium channel, is well-understood, making it an ideal tool for validating both in vitro and in vivo cardiotoxicity assays.

This document provides detailed application notes and protocols for utilizing this compound as a positive control in key cardiotoxicity assays.

Mechanism of this compound-Induced Cardiotoxicity

This compound's primary cardiotoxic effect stems from its ability to block the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG channel. This blockade delays the repolarization of cardiomyocytes, leading to a prolongation of the action potential duration (APD). On a macroscopic level, this is observed as a prolongation of the QT interval on the ECG. At therapeutic concentrations, this compound is rapidly metabolized in the liver to fexofenadine, a non-cardiotoxic metabolite. However, in cases of overdose, liver dysfunction, or co-administration of drugs that inhibit its metabolism (e.g., ketoconazole, erythromycin), plasma concentrations of the parent this compound can rise to levels that cause significant hERG channel blockade and increase the risk of TdP.[1][2]

This compound This compound hERG hERG K+ Channel This compound->hERG Blocks IKr IKr Current hERG->IKr Conducts Repolarization Cardiac Repolarization IKr->Repolarization Mediates APD Action Potential Duration (APD) Repolarization->APD Determines QT_Interval QT Interval APD->QT_Interval Reflects TdP Torsades de Pointes (TdP) QT_Interval->TdP Prolongation increases risk of

Mechanism of this compound-Induced Cardiotoxicity

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cardiotoxicity assays.

Table 1: In Vitro hERG Channel Inhibition by this compound

Assay SystemIC50 (nM)Reference
Xenopus laevis oocytes56 - 350[3]
HEK293 cells (automated patch clamp)165[4]
HEK293 cells (manual patch clamp)31[4]
Xenopus oocytes350[5]
HEK293 cells30.6[6]

Table 2: Effects of this compound on Action Potential Duration (APD) and QT Interval

Experimental ModelThis compound Concentration/DoseEffectReference
Guinea pig ventricular myocytes10 µMIncreased APD[7]
Isolated guinea pig heart2 µMProlonged APD by 8% and QT interval[8]
Anesthetized dogs1.0 - 3.0 mg/kg IVSignificantly prolonged QTc interval[7][9]
Rabbit hearts10 nM (450 mins)Significantly prolonged APD60[10]
Anesthetized guinea pigs10 mg/kg IVSignificant prolongation of QTc interval[11]

Experimental Protocols

In Vitro Assays

1. hERG Potassium Channel Assay using Whole-Cell Patch Clamp

This protocol describes the measurement of hERG currents in a stable cell line (e.g., HEK293) expressing the hERG channel. This compound is used as a positive control to confirm the assay's ability to detect hERG channel blockers.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Cell_Plating Plate cells for recording Cell_Culture->Cell_Plating Patch Establish whole-cell patch clamp Cell_Plating->Patch Baseline Record baseline hERG currents Patch->Baseline Terfenadine_App Apply this compound (Positive Control) Baseline->Terfenadine_App Recording Record hERG currents post-application Terfenadine_App->Recording Analysis Analyze current inhibition Recording->Analysis IC50 Calculate IC50 value Analysis->IC50

Workflow for hERG Patch Clamp Assay

Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) in appropriate media and conditions.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to a recording chamber on an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal and obtain a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

  • Data Acquisition and Analysis:

    • Record baseline hERG tail currents.

    • Perfuse the chamber with the external solution containing various concentrations of this compound.

    • Record the steady-state block of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition and plot a concentration-response curve to determine the IC50 value.

2. Action Potential Duration (APD) Assay in Isolated Ventricular Myocytes

This protocol measures the effect of this compound on the action potential duration in single ventricular myocytes, providing a cellular-level assessment of its impact on cardiac repolarization.

Methodology:

  • Myocyte Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.

  • Experimental Setup: Place the isolated myocytes in a recording chamber on an inverted microscope and perfuse with Tyrode's solution.

  • Action Potential Recording:

    • Use the whole-cell patch-clamp technique in current-clamp mode to record action potentials.

    • Elicit action potentials by injecting a brief suprathreshold depolarizing current pulse.

  • Data Acquisition and Analysis:

    • Record baseline action potentials.

    • Perfuse the chamber with Tyrode's solution containing this compound at a known concentration (e.g., 10 µM).

    • Record action potentials after drug application.

    • Measure the action potential duration at 90% repolarization (APD90). A significant prolongation of APD90 in the presence of this compound validates the assay's sensitivity.

In Vivo Assay

1. QT Interval Measurement in a Conscious Animal Model

This protocol describes the in vivo assessment of this compound's effect on the QT interval in a conscious animal model, such as the guinea pig, using telemetry.

Methodology:

  • Animal Model: Use adult male Hartley guinea pigs.

  • Telemetry Implantation: Surgically implant a telemetry transmitter for ECG recording. Allow for a recovery period of at least one week.

  • Drug Administration:

    • Administer this compound intravenously (e.g., 10 mg/kg) or orally.[11]

    • For oral administration, co-administration with a metabolic inhibitor like ketoconazole (200 mg/kg) can be used to increase plasma levels of the parent this compound.

  • ECG Recording:

    • Record continuous ECG data before and after drug administration.

  • Data Analysis:

    • Measure the RR and QT intervals from the ECG recordings.

    • Correct the QT interval for heart rate using a species-appropriate formula (e.g., Bazett's formula: QTc = QT / √RR).

    • A significant prolongation of the QTc interval following this compound administration confirms the model's ability to detect drug-induced QT prolongation.

Rationale for this compound as a Positive Control

The selection of a positive control is critical for the validation and interpretation of cardiotoxicity studies. This compound is an excellent choice for the following reasons:

cluster_properties Key Properties cluster_validation Assay Validation Terfenadine_PC This compound as a Positive Control Mechanism Well-Characterized Mechanism (hERG Blockade) Terfenadine_PC->Mechanism Potency High Potency and Specificity Terfenadine_PC->Potency Response Consistent and Reproducible Effects Terfenadine_PC->Response Relevance Clinically Relevant Proarrhythmic Effects Terfenadine_PC->Relevance Sensitivity Confirms Assay Sensitivity Mechanism->Sensitivity Potency->Sensitivity Reliability Ensures Assay Reliability and Robustness Response->Reliability Comparison Provides a Benchmark for Comparison Relevance->Comparison

Logic of Using this compound as a Positive Control
  • Well-Characterized Mechanism: Its primary mechanism of cardiotoxicity, hERG channel blockade, is extensively documented.[3][12]

  • Consistent and Reproducible Effects: this compound reliably produces concentration-dependent inhibition of the hERG current and prolongation of the QT interval.[7][9][11]

  • Clinical Relevance: The proarrhythmic effects of this compound that led to its market withdrawal are the same effects that preclinical cardiotoxicity studies aim to identify.[1]

  • Benchmark for Comparison: The well-established profile of this compound allows for the comparison of the potency of novel compounds to a known cardiotoxic agent.

By consistently demonstrating the expected effects of this compound, researchers can have confidence in the ability of their assays to detect the potential cardiotoxic liabilities of new chemical entities.

References

Application Notes and Protocols for Patch-Clamp Analysis of Terfenadine's Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of Terfenadine on various ion channels using the patch-clamp technique. The protocols outlined below are compiled from established research methodologies and are intended to ensure robust and reproducible results.

Introduction

This compound, a second-generation antihistamine, was withdrawn from the market due to its association with QT prolongation and potentially fatal cardiac arrhythmias, specifically Torsades de Pointes. This cardiotoxicity is primarily attributed to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Understanding the mechanism and potency of this compound's interaction with hERG and other ion channels is critical for drug safety assessment and the development of safer alternatives. The whole-cell patch-clamp technique is the gold standard for characterizing these interactions at the molecular level.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on various ion channels as determined by patch-clamp electrophysiology.

Table 1: Inhibitory Potency (IC50) of this compound on hERG Channels

Cell TypeThis compound ApplicationIC50 (nM)Reference(s)
HEK 293 CellsBath Solution27.7 (95% CI: 24.4–31.3)[1]
HEK 293 Cells (hERG-GFP)Bath Solution30.6 ± 1.8[2]
Xenopus oocytesBath Solution (2 mM [K+]e)350[3]
Xenopus oocytesBath Solution (96 mM [K+]e)2800[3]
HEK 293 Cells (Y652A mutant)Bath Solution291 (95% CI: 221–382)[1]
HEK 293 CellsPipette Solution33,000 (extrapolated)[1]

Table 2: Inhibitory Potency (IC50) of this compound on Other Ion Channels

Channel TypeCell TypeIC50 (µM)Reference(s)
KATP ChannelsRINm5F Cells1.2[1][4]
Kir6.2Δ26 ChannelsCOS-7 Cells3.0[4]
hKv1.5Cultured Mammalian Cells0.88[5]
ICaGuinea Pig Ventricular Myocytes>1 (significant block at 3 µM)[6]
INaGuinea Pig Ventricular Myocytes>1 (near-complete block at 3 µM)[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol is designed for assessing this compound's effect on hERG channels expressed in a mammalian cell line (e.g., HEK 293).

1. Cell Culture and Preparation:

  • Culture HEK 293 cells stably expressing hERG channels in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should be <0.1%.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

4. Voltage-Clamp Protocol for hERG Current Elicitation:

  • Hold the membrane potential at -80 mV.[1][2][7]

  • Apply a depolarizing step to +20 mV for 1.5 to 2 seconds to activate the hERG channels.[1][2][7]

  • Repolarize the membrane to -40 mV or -50 mV for 1.5 to 2 seconds to record the characteristic hERG tail current.[1][2][7]

  • Repeat this voltage-clamp protocol at a frequency of approximately 0.1 Hz to 0.166 Hz.[3][7]

5. Drug Application:

  • Obtain a stable baseline recording of the hERG current in the control external solution.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Apply different concentrations cumulatively, allowing the current to reach a steady-state block at each concentration (typically 3-10 minutes).[2]

6. Data Analysis:

  • Measure the peak amplitude of the hERG tail current before and after drug application.

  • Correct for any current run-down using time-matched control experiments.

  • Calculate the percentage of current inhibition for each this compound concentration.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Inside-Out Patch-Clamp for KATP Channels

This protocol is adapted for studying the intracellular effects of this compound on ATP-sensitive potassium (KATP) channels.

1. Cell and Pipette Preparation:

  • Use cells endogenously expressing or transfected with KATP channel subunits (e.g., RINm5F or COS-7 cells).[4]

  • Prepare patch pipettes as described in Protocol 1.

2. Solutions:

  • Pipette (External) Solution (in mM): Similar to the external solution in Protocol 1.

  • Bath (Internal/Cytoplasmic) Solution (in mM): Similar to the internal solution in Protocol 1, but without ATP to maximize KATP channel opening.

  • This compound Application: Add this compound directly to the bath solution to access the cytoplasmic side of the channel.[4]

3. Recording Configuration:

  • Establish a cell-attached patch.

  • Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration.

  • Hold the membrane potential at a constant voltage (e.g., -60 mV) to record inward K+ currents.[4]

4. Data Acquisition and Analysis:

  • Record single-channel or macroscopic currents in the absence and presence of various concentrations of this compound applied to the bath.

  • Analyze the channel open probability (N*Po) or the total current to quantify the inhibitory effect.

  • Determine the IC50 from the concentration-response relationship.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-hERG) giga_seal Form Giga-ohm Seal cell_culture->giga_seal solution_prep Prepare Solutions (Internal, External, Drug) solution_prep->giga_seal pipette_pull Pull Patch Pipettes pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_base Record Baseline Current whole_cell->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Drug Effect apply_drug->record_drug measure_current Measure Current Amplitude record_drug->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50 cluster_membrane Cell Membrane cluster_drug hERG_closed hERG Channel (Closed) Extracellular Pore Intracellular hERG_open hERG Channel (Open) Extracellular Pore Intracellular hERG_closed->hERG_open Depolarization hERG_open->hERG_closed Repolarization Terfenadine_extra This compound Terfenadine_intra This compound Terfenadine_extra->Terfenadine_intra Membrane Permeation Terfenadine_intra->hERG_open:f0 Binds to open channel in the inner cavity

References

Application Note: High-Throughput Screening of Cell Viability Using Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terfenadine, a second-generation antihistamine, has garnered significant interest in cancer research for its pro-apoptotic and anti-proliferative effects across various cancer cell lines.[1] This application note provides a detailed protocol for assessing cell viability upon treatment with this compound using a standard colorimetric assay, such as the MTT or Alamar Blue assay. Additionally, it summarizes the dose-dependent effects of this compound on different cell lines and illustrates its key signaling pathways.

Data Presentation

This compound exhibits cytotoxic effects on a range of cell lines, with varying half-maximal inhibitory concentrations (IC50). The following table summarizes the reported IC50 values for this compound in several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal CancerNot explicitly stated, but significant viability reduction at 10-40 µM[2]
A2780-ADRDoxorubicin-Resistant Ovarian Cancer4.8[3]
A375Melanoma10.4[4]
Hs294TMelanoma9.9[4]
HT144Melanoma9.6[4]
PC-3Prostate CancerEffective, but specific IC50 not stated[1]
DU-145Prostate CancerEffective, but specific IC50 not stated[1]
Kir6.2Δ26Insulinoma (channel activity)3.0[5]
Native KATP channelsInsulinoma (channel activity)1.2[5]
hERG channelsN/A (channel blocking)0.204[6]

Signaling Pathway

This compound induces apoptosis through a complex interplay of signaling pathways. A key mechanism involves the suppression of STAT3 signaling, which is crucial for cancer cell proliferation and survival.[2] this compound treatment leads to the modulation of pro- and anti-apoptotic proteins, triggering the intrinsic apoptotic pathway.[7]

Terfenadine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes JAK2 JAK2 This compound->JAK2 Inhibits Phosphorylation MEK_ERK MEK/ERK This compound->MEK_ERK Inhibits Activation Bax_Bcl2 Bax/Bcl-2 Ratio ↑ This compound->Bax_Bcl2 STAT3 STAT3 JAK2->STAT3 Phosphorylates MEK_ERK->STAT3 Phosphorylates STAT3_target STAT3 Target Genes (e.g., Cyclins, Survivin) STAT3->STAT3_target Induces Transcription Proliferation Cell Proliferation STAT3_target->Proliferation Promotes Mitochondria Mitochondria Bax_Bcl2->Mitochondria Alters Membrane Potential Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

This protocol outlines a cell viability assay using the Alamar Blue (Resazurin) method. This assay is cost-effective, non-destructive, and suitable for high-throughput screening.[8] A similar workflow can be adapted for the MTT assay.

Materials
  • This compound (powder, to be dissolved in a suitable solvent like DMSO)

  • Mammalian cell line of interest (e.g., HCT116, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Alamar Blue HS Cell Viability Reagent[9]

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • Multichannel pipette

  • Plate reader with fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) capabilities[9]

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with This compound dilutions incubate1->treat_cells prepare_this compound Prepare serial dilutions of this compound prepare_this compound->treat_cells incubate2 Incubate for 24-72h (37°C, 5% CO2) treat_cells->incubate2 add_alamarblue Add Alamar Blue reagent to each well incubate2->add_alamarblue incubate3 Incubate for 1-4h (37°C, 5% CO2) add_alamarblue->incubate3 read_plate Measure fluorescence or absorbance incubate3->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Alamar Blue Assay:

    • After the incubation period, add Alamar Blue reagent to each well at 10% of the total volume (e.g., 10 µL for a 100 µL well volume).[10]

    • Gently mix the plate on an orbital shaker for 1 minute.

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light.[11] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm. Alternatively, measure the absorbance at 570 nm with a reference wavelength of 600 nm.[9]

  • Data Analysis:

    • Subtract the average fluorescence/absorbance of the medium-only (blank) wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula:

      • % Viability = (Mean OD of Treated Wells / Mean OD of Control Wells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Conclusion

This application note provides a comprehensive protocol for evaluating the effect of this compound on cell viability. The provided data and signaling pathway information offer valuable context for designing and interpreting experiments. This methodology can be readily adapted for high-throughput screening of other compounds and cell lines to identify potential therapeutic agents.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a second-generation histamine H1 receptor antagonist, has demonstrated pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry. The methodologies described herein are essential for researchers investigating the anticancer properties of this compound and its mechanism of action. Flow cytometry offers a powerful platform for the quantitative analysis of apoptosis by enabling the high-throughput measurement of cellular characteristics such as membrane integrity, mitochondrial function, and DNA content.

Mechanism of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1][2][3] This process is initiated by an imbalance in the pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization.[1][2][3] This permeabilization results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][2][3] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, which ultimately leads to the cleavage of cellular substrates, such as poly-(ADP-ribose) polymerase (PARP), and the execution of the apoptotic program.[1]

Furthermore, this compound has been shown to suppress the STAT3 signaling pathway by inhibiting the activation of MEK/ERK and JAK2, which contributes to its pro-apoptotic and anti-proliferative effects.[1][4][5] In some cell types, this compound-induced apoptosis is also associated with the generation of reactive oxygen species (ROS) and the modulation of intracellular calcium homeostasis.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. The specific values will vary depending on the cell line, this compound concentration, and treatment duration.

Table 1: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

TreatmentConcentration (µM)Time (h)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control024>95<5<1
This compound1024DecreasedIncreasedIncreased
This compound2024Further DecreasedFurther IncreasedFurther Increased
This compound1048Significantly DecreasedIncreased then DecreasedSignificantly Increased

Table 2: Mitochondrial Membrane Potential (ΔΨm) Analysis

TreatmentConcentration (µM)Time (h)Cells with High ΔΨm (%)Cells with Low ΔΨm (%)
Control024>90<10
This compound1024DecreasedIncreased
This compound2024Further DecreasedFurther Increased
CCCP (Positive Control)501Significantly DecreasedSignificantly Increased

Table 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

TreatmentConcentration (µM)Time (h)Sub-G1 Phase (%) (Apoptotic Cells)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control024<5~60-70~15-25~10-15
This compound1024IncreasedAlteredAlteredAltered
This compound2024Further IncreasedFurther AlteredFurther AlteredFurther Altered

Experimental Protocols

Protocol 1: Annexin V-FITC/PI Apoptosis Assay

This protocol is for the detection of early and late apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol measures changes in the mitochondrial membrane potential, an early event in apoptosis. TMRE (Tetramethylrhodamine, Ethyl Ester) and JC-1 are common fluorescent dyes used for this purpose. TMRE accumulates in active mitochondria with high membrane potential, while JC-1 forms aggregates (red fluorescence) in healthy mitochondria and exists as monomers (green fluorescence) in the cytoplasm of apoptotic cells with depolarized mitochondria.

Materials:

  • TMRE or JC-1 reagent

  • Cell culture medium

  • PBS

  • FCCP or CCCP (as a positive control for mitochondrial depolarization)

  • Flow cytometer

Procedure (using TMRE):

  • Seed and treat cells with this compound as described in Protocol 1. Include a positive control treated with FCCP or CCCP.

  • During the last 15-30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 50-400 nM.[6]

  • Harvest the cells and wash them once with PBS.

  • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Procedure (using JC-1):

  • Seed and treat cells with this compound.

  • Add JC-1 staining solution (typically 2 µM) to the cell culture medium and incubate for 15-30 minutes at 37°C in a CO2 incubator.[7]

  • Harvest the cells and, if desired, wash them with an assay buffer.

  • Resuspend the cells in a suitable buffer.

  • Analyze the cells by flow cytometry, detecting the green fluorescence of JC-1 monomers (e.g., in the FL1 channel) and the red fluorescence of JC-1 aggregates (e.g., in the FL2 channel). A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 peak, which represents apoptotic cells with fragmented DNA.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described previously.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content is measured on a linear scale.

Mandatory Visualizations

Terfenadine_Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound MEK_ERK MEK/ERK This compound->MEK_ERK inhibits JAK2 JAK2 This compound->JAK2 inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax promotes STAT3 STAT3 MEK_ERK->STAT3 activates JAK2->STAT3 activates STAT3->Bcl2 promotes expression Mito_Cytochrome_c Cytochrome c Bcl2->Mito_Cytochrome_c inhibits release Bax->Mito_Cytochrome_c promotes release Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates PARP PARP Caspase37->PARP cleaves Apoptosis Apoptosis Caspase37->Apoptosis induces Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Mito_Cytochrome_c->Cytochrome_c

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_Apoptosis_Analysis cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_analysis Flow Cytometry Analysis cluster_staining_options Staining Options Cell_Seeding Seed Cells Terfenadine_Treatment Treat with this compound Cell_Seeding->Terfenadine_Treatment Harvesting Harvest Cells Terfenadine_Treatment->Harvesting Washing Wash with PBS Harvesting->Washing Staining Staining Washing->Staining Annexin_PI Annexin V/PI Staining->Annexin_PI Mito_Dye TMRE/JC-1 Staining->Mito_Dye Cell_Cycle Propidium Iodide Staining->Cell_Cycle Acquisition Data Acquisition Gating Gating & Analysis Acquisition->Gating Results Results Gating->Results Annexin_PI->Acquisition Mito_Dye->Acquisition Cell_Cycle->Acquisition

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols: Studying Terfenadine's Cellular Effects via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the cellular effects of Terfenadine, a histamine H1 receptor antagonist. This compound has been shown to induce apoptosis and modulate key signaling pathways in various cell types, particularly cancer cells.[1][2] Western blotting is a powerful technique to detect and quantify changes in protein expression levels, making it an ideal method to study the molecular mechanisms of this compound's action.[3][4]

Cellular Effects of this compound

This compound exerts its cellular effects through multiple mechanisms:

  • Induction of Apoptosis: this compound triggers the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][5] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-3, -7, and -9) and subsequent cleavage of poly-(ADP-ribose) polymerase (PARP).[1][5]

  • Suppression of STAT3 Signaling: In human colorectal cancer cells (HCT116), this compound has been shown to suppress the phosphorylation and activation of STAT3, a key transcription factor involved in cell survival and proliferation.[1][2] This is achieved by inhibiting the upstream kinases MEK/ERK and JAK2.[1][6][7]

  • Modulation of p53: this compound can increase the expression of the tumor suppressor protein p53 while suppressing the expression of its negative regulator, Mdm2.[1][5]

  • Ion Channel Inhibition: this compound is a known inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiac side effects.[8][9][10] Western blotting can be used to study the expression levels of the hERG channel protein.[11]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of this compound on protein expression, as determined by Western blot analysis.

Cell LineTreatmentProtein TargetObserved EffectReference
HCT116This compound (specified concentrations) for 24hCleaved Caspase-3Increased expression[5]
HCT116This compound (specified concentrations) for 24hCleaved Caspase-7Increased expression[5]
HCT116This compound (specified concentrations) for 24hCleaved Caspase-9Increased expression[5]
HCT116This compound (specified concentrations) for 24hCleaved PARPIncreased expression[5]
HCT116This compound (specified concentrations) for 24hBcl-2Decreased expression[5]
HCT116This compound (specified concentrations) for 24hBaxIncreased expression[5]
HCT116This compound (specified concentrations) for 24hCytochrome CIncreased expression in the cytoplasm[5]
HCT116This compound (specified concentrations) for 24hp53Increased expression[5]
HCT116This compound (specified concentrations) for 24hMdm2Decreased expression[5]
HCT116This compound (specified concentrations) for 24hp-STAT3 (Tyr705)Decreased expression[1]
HCT116This compound (specified concentrations) for 24hp-STAT3 (Ser727)Decreased expression[1]
HCT116This compound (specified concentrations) for 24hp-MEK1/2Decreased expression[1]
HCT116This compound (specified concentrations) for 24hp-ERK1/2Decreased expression[1]
HCT116This compound (specified concentrations) for 24hp-JAK2Decreased expression[1]
HEK293This compound (up to 100 nM) for 48hhERG ChannelNo significant effect on total protein expression, but inhibits channel trafficking at higher concentrations.[9]

Experimental Protocols

Western Blot Protocol for Analyzing this compound's Effects on Apoptosis and STAT3 Signaling in HCT116 Cells

This protocol is based on methodologies reported for studying this compound's effects in HCT116 cells.[1][2][5][6]

1. Cell Culture and Treatment:

  • Culture HCT116 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes. Note: For transmembrane proteins, heating may not be optimal and can cause aggregation.[12]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[13]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies:

    • Cleaved Caspase-3, Cleaved Caspase-7, Cleaved Caspase-9, Cleaved PARP, Bcl-2, Bax, Cytochrome C, p53, Mdm2, p-STAT3 (Tyr705), p-STAT3 (Ser727), STAT3, p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2, p-JAK2, JAK2, β-actin (as a loading control).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the expression of the target proteins to the loading control (β-actin) for each sample.

Visualizations

This compound-Induced Apoptosis Pathway

Terfenadine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (cleaved) CytochromeC->Caspase9 Caspase37 Caspase-3/7 (cleaved) Caspase9->Caspase37 PARP PARP (cleaved) Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio.

This compound's Inhibition of the STAT3 Signaling Pathway

Terfenadine_STAT3_Pathway cluster_inhibition Inhibition This compound This compound pJAK2 p-JAK2 This compound->pJAK2 pMEK p-MEK This compound->pMEK JAK2 JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 MEK MEK MEK->pMEK ERK ERK pMEK->ERK pERK p-ERK ERK->pERK pERK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression (Survival, Proliferation) pSTAT3->GeneExpression

Caption: this compound inhibits STAT3 activation via JAK2 and MEK/ERK.

Western Blot Experimental Workflow

Western_Blot_Workflow Start Cell Culture & This compound Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis.

References

Application Notes and Protocols for Immunoprecipitation Assays in Terfenadine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and important considerations for performing immunoprecipitation (IP) assays on cells treated with Terfenadine. This compound is a second-generation antihistamine that was withdrawn from the market due to cardiotoxicity associated with its off-target effects, primarily the blockade of the hERG potassium channel[1][2]. Beyond its antihistaminic properties, this compound has been shown to induce apoptosis and affect various signaling pathways, making it a tool for studying cellular mechanisms[3][4][5][6][7].

Understanding the impact of this compound on protein-protein interactions is crucial for elucidating its molecular mechanisms of action. Immunoprecipitation is a powerful technique to isolate a specific protein and its binding partners from a complex cellular lysate[8][9][10][11]. This document provides a robust protocol adaptable to various cell lines and target proteins, alongside guidance on interpreting results in the context of this compound's known cellular effects.

Key Cellular Effects of this compound

This compound is known to influence several cellular processes that can impact the results of an immunoprecipitation experiment:

  • Histamine H1 Receptor Antagonism : this compound competes with histamine for binding to H1 receptors, which can affect downstream signaling pathways in responsive cells[12][13].

  • Potassium Channel Blockade : this compound is a potent blocker of several potassium channels, including the human ether-a-go-go-related gene (hERG) channel (Kv11.1), Kv1.5, and Kir2.x channels[1][2][3][6][7][14][15][16][17]. This can alter membrane potential and ion homeostasis.

  • Calcium Signaling : this compound can modulate intracellular calcium levels and has been shown to directly bind to and inhibit Calcium/calmodulin-dependent protein kinase II delta (CAMK2D)[5][18].

  • Induction of Apoptosis : In various cancer cell lines, this compound induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases[4][6][7][19].

  • Inhibition of Signaling Pathways : this compound has been reported to suppress the JAK/STAT and MEK/ERK signaling pathways[4][19].

  • Modulation of ABCB1 Expression : It can also inhibit the expression of the multidrug resistance protein ABCB1 (P-glycoprotein)[18].

These diverse effects underscore the importance of careful experimental design and data interpretation when performing IP on this compound-treated cells.

Data Presentation

The following tables provide a template for summarizing quantitative data from an immunoprecipitation experiment comparing control and this compound-treated cells.

Table 1: Protein Concentration of Cell Lysates

Sample ConditionTotal Protein Concentration (mg/mL)
Vehicle ControlValue
This compound (X µM)Value

Table 2: Quantification of Immunoprecipitated Protein

Sample ConditionTarget Protein in IP Eluate (Arbitrary Units)% of Input
Vehicle ControlValueValue
This compound (X µM)ValueValue
IgG Isotype ControlValueValue

Table 3: Quantification of Co-Immunoprecipitated Protein

Sample ConditionCo-IP Protein in Eluate (Arbitrary Units)Fold Change vs. Control
Vehicle ControlValue1.0
This compound (X µM)ValueValue
IgG Isotype ControlValueValue

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Culture : Culture the desired cell line in its appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Cell Seeding : Seed cells to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should not exceed 0.1% and should be included in the vehicle control.

  • Treatment : Treat cells with the desired concentration of this compound or vehicle control for the specified duration. The concentration and time should be determined based on preliminary dose-response and time-course experiments to assess the desired cellular effect without inducing excessive cell death.

II. Cell Lysis

The choice of lysis buffer is critical and depends on the subcellular localization of the target protein and the strength of the protein-protein interaction being investigated[9].

  • Preparation : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis : Add ice-cold lysis buffer to the cells. A common starting point is RIPA buffer, but for weaker interactions, a less stringent buffer like Triton X-100-based buffer may be preferable[10][20].

    • RIPA Lysis Buffer : 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.

    • Triton X-100 Lysis Buffer : 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100.

  • Supplementation : Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer to prevent protein degradation and dephosphorylation.

  • Incubation : Incubate the cells with lysis buffer on ice for 30 minutes with occasional agitation.

  • Harvesting : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

III. Immunoprecipitation
  • Lysate Normalization : Adjust the protein concentration of all lysates with lysis buffer to ensure equal amounts of total protein for each IP reaction (typically 0.5-1 mg)[10].

  • Pre-clearing (Optional but Recommended) : To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Antibody Incubation : Add the primary antibody specific to the target protein to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG isotype control antibody[9]. Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Immune Complex Capture : Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.

  • Washing : Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration)[20]. After the final wash, carefully remove all supernatant.

IV. Elution and Sample Preparation for Analysis
  • Elution : Elute the captured proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Bead Separation : Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

  • Analysis : The eluted proteins are now ready for analysis by Western blotting to detect the target protein and any co-immunoprecipitated binding partners.

Mandatory Visualizations

Immunoprecipitation_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start This compound-Treated Cells lysis Cell Lysis & Clarification start->lysis 1 quant Protein Quantification lysis->quant 2 preclear Pre-clearing (Optional) quant->preclear ab_inc Antibody Incubation quant->ab_inc Direct preclear->ab_inc 3 capture Immune Complex Capture (Protein A/G Beads) ab_inc->capture 4 wash Washing Steps capture->wash 5 elution Elution wash->elution 6 analysis Western Blot Analysis elution->analysis 7

Caption: General workflow for immunoprecipitation from this compound-treated cells.

Terfenadine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus This compound This compound h1r H1 Receptor This compound->h1r Antagonizes herg hERG Channel This compound->herg Blocks camk2d CAMK2D This compound->camk2d Binds/Inhibits mek MEK This compound->mek Suppresses jak2 JAK2 This compound->jak2 Suppresses camk2d->mek erk ERK mek->erk stat3 STAT3 erk->stat3 apoptosis Apoptosis erk->apoptosis Regulates jak2->stat3 Phosphorylates stat3->apoptosis Regulates

Caption: Simplified signaling pathways affected by this compound.

References

Application Notes and Protocols: Elucidating Terfenadine's Impact on Cellular Signaling Pathways Using Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a second-generation antihistamine, has been a subject of extensive research due to its complex pharmacological profile that extends beyond its histamine H1 receptor antagonism. Notably, its off-target effects, including cardiotoxicity through blockade of the hERG potassium channel and potential anti-cancer properties, have underscored the importance of understanding its influence on various intracellular signaling pathways.[1][2][3][4][5][6] Luciferase reporter assays offer a robust and sensitive platform to investigate the modulation of specific signaling pathways by compounds like this compound. This document provides detailed application notes and protocols for utilizing luciferase reporter assays to study this compound-affected pathways, with a primary focus on the well-documented STAT3 signaling pathway and potential applications for other implicated pathways.[7][8][9]

Key Signaling Pathways Affected by this compound

This compound has been shown to modulate several critical signaling cascades:

  • STAT3 Signaling Pathway: this compound has been demonstrated to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by inhibiting its phosphorylation.[7][8][9] This leads to a downstream reduction in the expression of STAT3 target genes involved in cell survival and proliferation.[7][8][9]

  • hERG Potassium Channel: A primary off-target effect of this compound is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[1][2][3][4][5][6]

  • MEK/ERK and JAK2 Signaling: Acting upstream of STAT3, this compound has been observed to inhibit the phosphorylation of MEK and ERK, as well as JAK2, thereby contributing to the suppression of STAT3 signaling.[7][8]

  • CaMKII/CREB1 Signaling: In the context of drug resistance in cancer cells, this compound has been implicated in the inhibition of the CaMKII/CREB1 pathway, which in turn affects the expression of the multidrug resistance protein ABCB1.[10]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound's effect on the STAT3 signaling pathway as determined by a luciferase reporter assay.

Pathway ComponentReporter ConstructCell LineThis compound ConcentrationInhibition of Luciferase Activity (%)Reference
STAT3 Transcriptional ActivitySTAT3-Luciferase ReporterHCT11610 µM~50%[7][8]
STAT3 Transcriptional ActivitySTAT3-Luciferase ReporterHCT11620 µM~75%[7][8]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Effect on the STAT3 Signaling Pathway

Terfenadine_STAT3_Pathway This compound This compound H1R H1 Receptor This compound->H1R Antagonist JAK2 JAK2 This compound->JAK2 Inhibits MEK MEK This compound->MEK Inhibits H1R->MEK STAT3 STAT3 JAK2->STAT3 ERK ERK MEK->ERK ERK->STAT3 STAT3_P p-STAT3 STAT3->STAT3_P Phosphorylation STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation TargetGenes Target Genes (e.g., Cyclins, Survivin) Nucleus->TargetGenes Transcriptional Regulation Apoptosis Apoptosis TargetGenes->Apoptosis Inhibition of anti-apoptotic proteins Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., HCT116) Transfection 2. Transfect with STAT3-Luc Reporter & Renilla Control Cell_Culture->Transfection Treatment 3. Treat with This compound (various concentrations) Transfection->Treatment Lysis 4. Lyse Cells Treatment->Lysis Add_Substrate 5. Add Luciferase Assay Reagent Lysis->Add_Substrate Measure_Luminescence 6. Measure Firefly Luminescence Add_Substrate->Measure_Luminescence Add_Stop 7. Add Stop & Glo® Reagent Measure_Luminescence->Add_Stop Measure_Renilla 8. Measure Renilla Luminescence Add_Stop->Measure_Renilla Normalization 9. Normalize Firefly to Renilla Luminescence Measure_Renilla->Normalization Data_Interpretation 10. Interpret Data Normalization->Data_Interpretation

References

Application Notes and Protocols: In Vivo Xenograft Model Using Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Terfenadine, a second-generation antihistamine, has demonstrated potent anticancer effects in various preclinical models.[1][2] These application notes provide a detailed protocol for an in vivo xenograft model to evaluate the antitumor efficacy of this compound, with a specific focus on human colorectal cancer. The protocol is based on studies utilizing the HCT116 cell line, which have shown that this compound induces apoptosis and inhibits tumor growth by suppressing STAT3 signaling.[1][3] This document will also elaborate on the underlying molecular mechanisms of this compound's action, providing a comprehensive guide for researchers investigating its therapeutic potential.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of this compound on HCT116 Xenografts

Treatment GroupDosage (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 20Mean Tumor Weight (g) at Day 20
Control-IntraperitonealData Not Quantified in SnippetData Not Quantified in Snippet
This compound2IntraperitonealData Not Quantified in SnippetData Not Quantified in Snippet
This compound10IntraperitonealMarkedly impeded growthSignificantly reduced

Note: While the source material qualitatively describes a "marked" reduction in tumor volume and weight at the 10 mg/kg dose, specific numerical values for mean and standard deviation are not provided in the snippets.[1]

Experimental Protocols

Cell Culture
  • Cell Line: Human colorectal carcinoma HCT116 cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Animal Model
  • Species: BALB/c nude mice (athymic), 4-6 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Housing: Mice are to be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.[1]

Xenograft Implantation
  • Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.[1]

  • Injection: Subcutaneously inject 5 x 10^6 HCT116 cells in a total volume of 100 µL into the right flank of each mouse.[1]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[1]

This compound Treatment
  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]

  • Drug Preparation: Dissolve this compound in corn oil.

  • Dosing and Administration:

    • Control Group: Administer corn oil (vehicle) via intraperitoneal (i.p.) injection daily.[1]

    • Treatment Groups: Administer this compound at doses of 2 mg/kg and 10 mg/kg via i.p. injection daily.[1]

  • Treatment Duration: Continue daily treatment for 20 days.[1]

Endpoint Analysis
  • Tumor Measurement: Continue to monitor and record tumor volume and mouse body weight twice a week throughout the treatment period.[1]

  • Euthanasia and Tissue Collection: At the end of the 20-day treatment period, euthanize the mice. Excise the tumors, weigh them, and photograph them.[1]

  • Further Analysis (Optional): Tumor tissues can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for western blot analysis to assess the expression of relevant biomarkers (e.g., p-STAT3, cleaved caspase-3).

Mandatory Visualizations

Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture HCT116 Cell Culture xenograft Xenograft Implantation (BALB/c nude mice) cell_culture->xenograft randomization Tumor Volume Reaches 100-150 mm³ Randomization xenograft->randomization treatment Daily Intraperitoneal Injection (20 Days) randomization->treatment monitoring Tumor Volume & Body Weight (Twice Weekly) randomization->monitoring control Control (Corn Oil) treatment->control terf_2 This compound (2 mg/kg) treatment->terf_2 terf_10 This compound (10 mg/kg) treatment->terf_10 endpoint Endpoint Analysis (Day 20) monitoring->endpoint data Tumor Weight & Volume Measurement endpoint->data

Caption: Experimental workflow for the in vivo xenograft model.

Signaling Pathway of this compound in Cancer Cells

G This compound This compound h1r Histamine H1 Receptor (H1R) This compound->h1r inhibits pkc PKC This compound->pkc inhibits mek_erk MEK/ERK This compound->mek_erk inhibits jak2 JAK2 This compound->jak2 inhibits stat3 STAT3 Phosphorylation This compound->stat3 inhibits bax_bcl2 Modulation of Bax/Bcl-2 This compound->bax_bcl2 g_protein G Protein-dependent h1r->g_protein beta_arrestin β-arrestin 2-dependent h1r->beta_arrestin g_protein->pkc beta_arrestin->mek_erk pkc->mek_erk mek_erk->stat3 jak2->stat3 gene_expression STAT3-dependent Gene Expression (Cyclins, Survivin) stat3->gene_expression apoptosis Apoptosis stat3->apoptosis inhibits tumor_growth Tumor Growth Inhibition gene_expression->tumor_growth promotes apoptosis->tumor_growth cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase Caspase Cascade Activation cytochrome_c->caspase caspase->apoptosis

Caption: this compound's proposed mechanism of anticancer action.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the induction of apoptosis and the inhibition of key survival signaling pathways.[1][3][4]

1. Induction of Apoptosis: this compound triggers the intrinsic pathway of apoptosis.[1][4] It modulates the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][5] This shift in balance results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, including caspase-3, -7, and -9, and leads to the cleavage of PARP.[1][6]

2. Suppression of STAT3 Signaling: A crucial aspect of this compound's mechanism is the abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][3] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival.[4] this compound suppresses the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.[1]

3. Inhibition of Upstream Kinases: The inhibition of STAT3 by this compound is achieved through the downregulation of its upstream activating kinases:

  • MEK/ERK Pathway: this compound inhibits the phosphorylation of MEK and ERK.[1] This is achieved through both G protein-dependent and β-arrestin 2-dependent mechanisms downstream of the Histamine H1 Receptor (H1R).[1][4][5] this compound has been shown to decrease the phosphorylation of PKC substrates and diminish the formation of the MEK/β-arrestin 2 complex.[1][5]

  • JAK2: this compound also downregulates the phosphorylation of Janus Kinase 2 (JAK2), another key activator of STAT3.[1][3]

By inhibiting these pathways, this compound leads to the reduced expression of STAT3-dependent genes that are critical for cell cycle progression and survival, such as cyclins and survivin.[1][4] The culmination of these molecular events is the potent induction of apoptosis and the significant inhibition of tumor growth observed in vivo.[1]

References

Application Note: Preparation of Terfenadine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Terfenadine in in-vitro cell culture experiments.

Introduction: this compound is a selective histamine H1-receptor antagonist that was previously used for the treatment of allergic conditions.[1][2] While largely replaced in clinical use by its active metabolite, fexofenadine, due to risks of cardiac arrhythmia, this compound remains a valuable tool in preclinical research.[2][3] Its utility extends beyond its antihistaminic properties, as it is also a potent blocker of the hERG potassium channel and has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.[4][5][6]

Due to its hydrophobic nature, proper preparation of stock and working solutions is critical for obtaining reproducible and accurate results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions in cell culture.

Physicochemical and Solubility Data

Accurate solution preparation begins with understanding the fundamental properties of the compound. This compound is a crystalline solid that is practically insoluble in water but shows good solubility in organic solvents like DMSO and ethanol.[5][7][8]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₃₂H₄₁NO₂ [2][4][5]
Molecular Weight 471.67 g/mol [2][4][5]

| Appearance | Crystalline Solid |[7] |

Table 2: Solubility of this compound in Common Solvents

Solvent Solubility (at 25-30°C) Molar Concentration Source(s)
DMSO ~94 mg/mL ~199.3 mM [4][5]
DMSO ~10 mg/mL ~21.2 mM [7]
Ethanol ~27 mg/mL ~57.2 mM [4][5]
Methanol 37.5 mg/mL ~79.5 mM [8]
Dimethyl Formamide (DMF) ~10 mg/mL ~21.2 mM [7]
Water Insoluble (~0.01 mg/mL) ~0.02 mM [4][5][8]

| 1:1 DMF:PBS (pH 7.2) | ~0.33 mg/mL | ~0.7 mM |[7] |

Note: Solubility values may vary slightly between batches and due to the purity of the compound and solvent.

Protocols for Solution Preparation

2.1. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to final working concentrations as needed.

Materials:

  • This compound powder (MW: 471.67 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Safety First: Handle this compound powder in a chemical fume hood or a well-ventilated area. Wear appropriate PPE as this compound should be considered hazardous.[7]

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 471.67 g/mol × 1000 mg/g = 4.72 mg

  • Weighing: Carefully weigh 4.72 mg of this compound powder and transfer it into a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4]

  • Storage: Store the aliquots at -20°C or -80°C. The powder form is stable for at least 4 years at -20°C.[7] DMSO stock solutions should be stable for several months when stored properly.

2.2. Protocol for Preparing a Working Solution for Cell Treatment

Working solutions are prepared by diluting the primary stock solution directly into the cell culture medium immediately before use.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:

    • Use the formula: C₁V₁ = C₂V₂

    • (10 mM) × V₁ = (10 µM) × (10 mL)

    • (10,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation of the compound.

  • Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL into 10 mL of medium, for a final concentration of 0.1%) to a separate flask of medium. This ensures that any observed cellular effects are due to the drug and not the solvent.

  • Application: Use the freshly prepared working solution to treat cells immediately. Do not store aqueous working solutions for more than a day as stability is not guaranteed.[7]

This compound Signaling and Experimental Workflow

This compound's effects on cells are not limited to H1 receptor antagonism. In human colorectal cancer cells, for example, it has been shown to induce apoptosis by suppressing STAT3 signaling through the inhibition of JAK2 phosphorylation and interfering with MEK/β-arrestin 2 complex formation.[6]

Terfenadine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor This compound This compound This compound->H1R Antagonizes JAK2 JAK2 This compound->JAK2 Inhibits Phosphorylation MEK_Arrestin MEK / β-arrestin 2 Complex This compound->MEK_Arrestin Inhibits Formation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Reduced Expression of Cyclins & Survivin pSTAT3->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: this compound-induced apoptotic pathway in cancer cells.

The following diagram illustrates the general laboratory workflow for preparing and using this compound in cell culture experiments.

Terfenadine_Workflow A 1. Weigh this compound Powder B 2. Dissolve in DMSO to create Primary Stock A->B C 3. Aliquot into Single-Use Tubes B->C D 4. Store at -20°C / -80°C C->D E 5. Dilute Stock in Culture Medium for Working Solution C->E (Use one aliquot) F 6. Add Working Solution to Cells E->F

References

Application Notes and Protocols: Thallium Flux Assay for hERG Channel Inhibition by Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2][3] Consequently, assessing the potential of drug candidates to inhibit the hERG channel is a critical step in preclinical safety pharmacology.[3] The thallium flux assay is a robust, high-throughput fluorescence-based method used to screen for hERG channel modulators.[4][5][6] This document provides detailed application notes and protocols for determining the inhibitory effect of the antihistamine Terfenadine on the hERG channel using a thallium flux assay.

This compound is a well-characterized potent inhibitor of the hERG channel and serves as a common positive control in hERG safety assays.[7][8] It directly blocks the channel's ion-conducting pore, thereby reducing the flow of potassium ions.[9][10][11] This document will detail the principles of the thallium flux assay, provide a comprehensive experimental protocol, present quantitative data for this compound's inhibitory activity, and illustrate the key mechanisms and workflows with diagrams.

Principle of the Thallium Flux Assay

The thallium flux assay leverages the permeability of potassium channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye.[4][12] The assay principle involves the following key steps:

  • Cell Loading: Cells stably expressing the hERG channel are loaded with a proprietary, non-fluorescent thallium-sensitive dye (e.g., FluxOR™). The dye's AM ester form allows it to be membrane-permeant. Once inside the cell, intracellular esterases cleave the AM ester, trapping the charged, Tl⁺-sensitive form of the dye in the cytoplasm.[4][12]

  • Compound Incubation: The cells are then incubated with the test compound, in this case, this compound, at various concentrations.

  • Channel Activation and Thallium Influx: A stimulus, typically a buffer containing a high concentration of potassium (e.g., KCl), is added to depolarize the cell membrane and open the voltage-gated hERG channels.[12] Simultaneously, a solution containing thallium ions is introduced.

  • Fluorescence Detection: Upon channel opening, Tl⁺ ions flow down their electrochemical gradient into the cells. The influx of Tl⁺ leads to its binding with the intracellular fluorescent dye, causing a significant increase in fluorescence intensity.[4][12]

  • Inhibition Measurement: In the presence of a hERG channel inhibitor like this compound, the influx of Tl⁺ is blocked, resulting in a concentration-dependent decrease in the fluorescence signal.[12] The half-maximal inhibitory concentration (IC₅₀) can then be calculated by analyzing the dose-response relationship.

Quantitative Data: hERG Inhibition by this compound

The inhibitory potency of this compound on the hERG channel has been determined using various methodologies. The following table summarizes representative IC₅₀ values obtained from thallium flux assays and electrophysiological studies.

Assay MethodCell Line/SystemIC₅₀ (nM)Reference
Thallium Flux AssayU2OS-hERG~200-400[13] (Implied from dose-response curve)
ElectrophysiologyXenopus oocytes204[8]
ElectrophysiologyXenopus oocytes350[7]
ElectrophysiologyHEK 293 cells27.7[14]

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell line, temperature, and ion concentrations.

Experimental Protocols

This section provides a detailed protocol for performing a thallium flux assay to determine the IC₅₀ of this compound for hERG channel inhibition in a 384-well plate format.

Materials and Reagents
  • HEK293 or U2OS cells stably expressing the hERG channel

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

  • Thallium Flux Assay Kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit)

    • FluxOR™ Dye Loading Buffer

    • FluxOR™ Thallium-sensitive dye

    • Assay Buffer (Chloride-free)

    • Stimulant Buffer (containing KCl and Tl₂SO₄)

  • This compound

  • DMSO (for compound dilution)

  • Black, clear-bottom 384-well microplates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FDSS)

Cell Preparation
  • Culture the hERG-expressing cells in appropriate culture medium until they reach 80-90% confluency.

  • Harvest the cells using standard cell detachment methods.

  • Centrifuge the cell suspension and resuspend the cell pellet in the appropriate assay buffer.

  • Determine the cell density and adjust to the desired concentration (e.g., 10,000 cells/well in 25 µL).

  • Seed the cells into the 384-well microplate and incubate overnight at 37°C and 5% CO₂.

Assay Protocol
  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plate at room temperature in the dark for 60-90 minutes.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Include a vehicle control (DMSO) and a positive control (a known hERG inhibitor).

    • After the dye loading incubation, add 12.5 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate at room temperature for 20-30 minutes.

  • Thallium Flux Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~525 nm emission).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 12.5 µL of the Stimulant Buffer containing Tl⁺ to all wells.

    • Immediately begin kinetic fluorescence measurements for 2-5 minutes.

Data Analysis
  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence signal after the addition of the stimulant buffer.

  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway of hERG Inhibition

hERG_Inhibition_Pathway cluster_cell Cardiomyocyte hERG hERG (Kv11.1) Channel Repolarization Membrane Repolarization hERG->Repolarization K+ Efflux K_ion K+ Ions AP Action Potential Duration Repolarization->AP Shortens Prolongation QT Interval Prolongation AP->Prolongation Leads to This compound This compound This compound->hERG Blocks Pore

Caption: Mechanism of hERG channel inhibition by this compound.

Experimental Workflow of the Thallium Flux Assay

Thallium_Flux_Workflow start Start cell_prep 1. Seed hERG-expressing cells in 384-well plate start->cell_prep dye_loading 2. Load cells with Thallium-sensitive dye cell_prep->dye_loading compound_add 3. Add this compound (or test compound) dye_loading->compound_add incubation 4. Incubate at room temperature compound_add->incubation read_plate 5. Measure fluorescence in kinetic plate reader incubation->read_plate stimulant_add 6. Add Tl+ and K+ (Stimulant Buffer) read_plate->stimulant_add During Reading data_analysis 7. Analyze dose-response and calculate IC50 stimulant_add->data_analysis end End data_analysis->end

Caption: Experimental workflow for the hERG thallium flux assay.

References

In Vitro Metabolism of Terfenadine: Application Notes and Protocols for Human Liver Microsome Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro metabolism of terfenadine using human liver microsomes (HLMs). This compound, a second-generation antihistamine, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding its metabolic profile is crucial for predicting drug-drug interactions and potential toxicity.

Introduction

This compound is a prodrug that is rapidly metabolized by intestinal and hepatic CYP3A4 to its active carboxylic acid metabolite, fexofenadine.[1][2] This metabolic conversion is essential for its antihistaminic effect without sedative properties.[3] However, inhibition of CYP3A4 can lead to an accumulation of the parent drug, this compound, which has been associated with cardiotoxicity, specifically QT interval prolongation and torsades de pointes.[4][5] Therefore, in vitro metabolism studies using HLMs are a critical tool for investigating the kinetics of this compound metabolism and assessing the inhibitory potential of co-administered drugs.

The primary metabolic pathways of this compound in human liver microsomes involve N-dealkylation and C-hydroxylation.[4][6] The main metabolites formed are azacyclonol and a this compound alcohol intermediate, which is further oxidized to the active metabolite, fexofenadine (this compound acid).[7][8] The formation of both azacyclonol and the this compound alcohol is predominantly catalyzed by the CYP3A4 isozyme.[7][8]

Key Metabolic Pathways

The metabolism of this compound in human liver microsomes proceeds through two primary pathways, both predominantly catalyzed by CYP3A4:

  • C-hydroxylation: Oxidation of the tert-butyl methyl group to a primary alcohol (this compound alcohol). This alcohol is subsequently oxidized to the active carboxylic acid metabolite, fexofenadine.[4][6]

  • N-dealkylation: Removal of the N-butyl group to form azacyclonol.[4][6]

The ratio of the rate of this compound alcohol formation to that of azacyclonol is approximately 3:1.[7][8]

Quantitative Data Summary

The following tables summarize the kinetic parameters for the primary metabolic pathways of this compound in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

Metabolic PathwayMetabolite FormedApparent Km (μM)Apparent Vmax (pmol/min/nmol CYP)Reference(s)
N-dealkylationAzacyclonol11 ± 5-[4]
C-hydroxylationThis compound Alcohol18 ± 3-[4]
t-butyl hydroxylationHydroxythis compound9 - 12.9643 - 1257[9][10][11]
Parent Drug Consumption-9.58 ± 2.79801 ± 78.3[9]

Note: Vmax values can vary depending on the specific batch of human liver microsomes and experimental conditions.

Table 2: Inhibition Constants (Ki) of Various Compounds on this compound Metabolism in Human Liver Microsomes

InhibitorMetabolic Pathway InhibitedInhibition TypeKi (μM)Reference(s)
NefazodoneN-dealkylation-10 ± 4[4]
C-hydroxylationNoncompetitive41 ± 4[4]
SertralineN-dealkylation-10 ± 3[4]
C-hydroxylationNoncompetitive67 ± 13[4]
FluoxetineN-dealkylation-68 ± 15[4]
C-hydroxylationNoncompetitive310 ± 40[4]
KetoconazoleThis compound MetabolismCompetitive/Reversible-[12]
ItraconazoleThis compound MetabolismCompetitive/Reversible-[12]
ErythromycinThis compound MetabolismCompetitive/Reversible-[12]
ClarithromycinThis compound MetabolismCompetitive/Reversible-[12]
TroleandomycinThis compound MetabolismCompetitive/Reversible-[12]

Note: IC50 values for several inhibitors have also been reported to be in the range of 4-10 μM.[12]

Experimental Protocols

This section provides detailed protocols for conducting in vitro metabolism studies of this compound using human liver microsomes.

Protocol 1: Determination of Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis-Menten kinetic constants for the formation of this compound metabolites in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • This compound (substrate)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (1 mM final concentration)

  • Methanol (for dissolving this compound)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard (e.g., metoprolol) for HPLC analysis

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare the NADPH regenerating system or a stock solution of NADPH.

    • Prepare the 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup:

    • In microcentrifuge tubes, prepare the incubation mixtures containing:

      • 0.1 M potassium phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration of 0.5 mg/mL protein)[4]

      • A range of this compound concentrations (e.g., 5, 10, 20, 40, 80, and 160 μM) to encompass the expected Km value.[4] The final methanol concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Pre-incubate the mixtures for 5 minutes at 37°C.[13]

  • Initiate the Reaction:

    • Start the metabolic reaction by adding the NADPH regenerating system or NADPH (to a final concentration of 1 mM).[4] The final incubation volume is typically 2 mL.[4]

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).[13] The incubation time should be within the linear range of metabolite formation.

  • Terminate the Reaction:

    • Stop the reaction by adding a volume of cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing:

    • Centrifuge the tubes at a high speed (e.g., 2000 g for 12 minutes) to precipitate the proteins.[4]

    • Transfer the supernatant to a new tube for analysis.

  • Analytical Method (HPLC):

    • Analyze the formation of the metabolites (azacyclonol and this compound alcohol) using a validated HPLC method.[4] A C18 solid-phase extraction may be used for sample cleanup prior to HPLC analysis.[4]

    • The mobile phase can consist of a gradient of ammonium acetate buffer, acetonitrile, and methanol.[4]

  • Data Analysis:

    • Quantify the concentration of each metabolite based on a standard curve.

    • Plot the rate of metabolite formation (V) against the this compound concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the apparent Km and Vmax values.

Protocol 2: Inhibition Studies (Determination of Ki)

Objective: To determine the inhibitory potential and mechanism of a test compound on this compound metabolism.

Materials:

  • Same materials as in Protocol 1.

  • Test compound (potential inhibitor).

  • A known inhibitor of CYP3A4 (e.g., ketoconazole) as a positive control.

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the test compound and the positive control inhibitor.

  • Incubation Setup:

    • Set up incubation mixtures as described in Protocol 1.

    • Include two concentrations of this compound: one near the Km value and one significantly higher.[4] A common approach is to use 5 and 30 μM this compound.[4]

    • Add a range of concentrations of the test compound or the positive control inhibitor to the incubation mixtures.

    • Include control incubations without any inhibitor.

  • Reaction, Termination, and Analysis:

    • Follow the same procedures for reaction initiation, incubation, termination, sample processing, and HPLC analysis as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the metabolic rate).

    • To determine the Ki and the mechanism of inhibition, create a Dixon plot (1/V versus inhibitor concentration) or a Lineweaver-Burk plot (1/V versus 1/[S]) at different inhibitor concentrations.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for in vitro metabolism studies.

Terfenadine_Metabolism cluster_enzymes Enzymes This compound This compound Terfenadine_Alcohol This compound Alcohol This compound->Terfenadine_Alcohol C-hydroxylation Azacyclonol Azacyclonol [Inactive Metabolite] This compound->Azacyclonol N-dealkylation Fexofenadine Fexofenadine (this compound Acid) [Active Metabolite] Terfenadine_Alcohol->Fexofenadine Oxidation CYP3A4 CYP3A4 ADH ADH/ALDH

Caption: Metabolic pathway of this compound in human liver microsomes.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes, Substrate, Cofactors) Setup Set up Incubation Mixtures Reagents->Setup Preincubation Pre-incubate at 37°C (5 min) Setup->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate Process Process Samples (Centrifuge to remove protein) Terminate->Process HPLC Analyze by HPLC-UV/MS Process->HPLC Data Data Analysis (Kinetics, Inhibition) HPLC->Data

Caption: Experimental workflow for in vitro this compound metabolism studies.

References

Application Notes and Protocols for Nasal Provocation Testing with Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nasal provocation tests (NPT) with the H1-antihistamine, Terfenadine. This information is intended to guide the design and execution of clinical and preclinical studies evaluating the efficacy of antihistamines and other anti-allergic compounds.

Introduction

Nasal provocation testing is a valuable diagnostic and research tool used to induce a controlled allergic response in the nasal mucosa.[1][2][3][4] It serves to confirm diagnoses of allergic rhinitis, assess allergen sensitivity, and evaluate the efficacy of therapeutic interventions.[1][3] this compound, a potent and selective H1-receptor antagonist, has been extensively studied using NPT to elucidate the role of histamine in the allergic cascade and to demonstrate the efficacy of H1-receptor blockade in alleviating allergy symptoms.[5][6][7] Although largely replaced in clinical practice by its active metabolite, fexofenadine, due to cardiovascular safety concerns, the methodology and data from this compound studies remain highly relevant for understanding the principles of anti-allergic drug evaluation.

Mechanism of Action of this compound in Allergic Rhinitis

This compound primarily exerts its effects by competing with histamine for binding at H1-receptor sites on various cells, including those in the nasal mucosa.[5] This reversible binding prevents the downstream effects of histamine, such as increased vascular permeability, sensory nerve stimulation, and mucus secretion, thereby mitigating the classic symptoms of allergic rhinitis like sneezing, itching, and rhinorrhea.[5][8] Some studies also suggest that this compound may have additional anti-allergic properties, including the inhibition of histamine release from mast cells and the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) expression on nasal epithelial cells, which is involved in the recruitment of inflammatory cells.[9][10]

Experimental Protocols

The following protocols are synthesized from various published studies on nasal provocation testing with this compound. Researchers should adapt these protocols based on their specific study objectives and institutional guidelines.

Protocol 1: Single-Dose this compound Effect on Early Phase Allergic Reaction

Objective: To evaluate the effect of a single dose of this compound on the immediate nasal allergic response to a specific allergen.

Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended.[11]

Participant Selection:

  • Inclusion Criteria: Adult volunteers with a documented history of allergic rhinitis to a specific, relevant allergen (e.g., ragweed, grass pollen, birch pollen), confirmed by positive skin prick tests or serum specific IgE levels.[12] Participants should be asymptomatic at the time of the study.[13]

  • Exclusion Criteria: History of cardiovascular disease, concurrent use of medications known to interact with this compound metabolism, pregnancy, or breastfeeding. A washout period for any antihistamine or corticosteroid medication is required.

Materials:

  • This compound (60 mg tablets)

  • Placebo tablets (identical in appearance to this compound)

  • Allergen extract (standardized, e.g., timothy grass pollen) at various concentrations[14]

  • Saline solution (0.9% NaCl)

  • Nasal spray device for allergen delivery

  • Equipment for outcome measures (see below)

Procedure:

  • Baseline Assessment: Record baseline nasal symptoms and perform objective measurements (e.g., nasal airway resistance via rhinomanometry, acoustic rhinometry).[2]

  • Drug Administration: Administer a single oral dose of this compound (60 mg) or placebo two hours prior to the allergen challenge.[15]

  • Nasal Allergen Challenge:

    • Administer a saline spray to one nostril as a negative control.

    • Perform a unilateral or bilateral nasal challenge with the allergen extract using a metered-dose spray pump. A dose-escalation protocol can be used, starting with a low concentration and increasing until a predefined reaction threshold is met.[16]

  • Outcome Measures (Post-Challenge):

    • Subjective Symptom Scores: Record the number of sneezes over a set period.[15] Use a visual analog scale (VAS) to assess symptoms of nasal itching, rhinorrhea, and congestion at regular intervals (e.g., every 15 minutes for the first hour).[14]

    • Objective Measures:

      • Nasal Secretions: Collect nasal secretions using pre-weighed filter paper discs or by nasal lavage and measure the weight.[15][11]

      • Nasal Patency: Measure nasal airway resistance (NAR) using rhinomanometry or minimal cross-sectional area using acoustic rhinometry.[2][15][14]

      • Nasal Lavage Fluid Analysis: Perform nasal lavage to collect fluid for the analysis of inflammatory mediators such as histamine, kinins, albumin, and TAME-esterase activity.[9][13]

Crossover: After a suitable washout period (e.g., 2 weeks), participants who initially received the placebo will receive this compound, and vice versa, and the procedure is repeated.[11]

Protocol 2: Multi-Dose this compound Effect on Allergic Inflammation

Objective: To assess the effect of repeated dosing of this compound on the early and late-phase allergic reactions and inflammatory cell influx.

Study Design: A double-blind, placebo-controlled, parallel-group or crossover study.[13]

Participant Selection: As per Protocol 1.

Materials: As per Protocol 1.

Procedure:

  • Treatment Period: Participants receive this compound (e.g., 60 mg twice daily) or placebo for a specified period, typically one week.[9][13][11]

  • Nasal Allergen Challenge: On the final day of treatment, perform a nasal allergen challenge as described in Protocol 1.

  • Outcome Measures:

    • Early Phase (0-1 hour post-challenge): Assess symptoms and objective measures as in Protocol 1.

    • Late Phase (6-24 hours post-challenge):

      • Repeat symptom scores and objective nasal patency measurements.

      • Perform a nasal lavage to collect cells for cytological analysis (e.g., eosinophil and neutrophil counts).[10][13]

      • Analyze nasal lavage fluid for markers of late-phase inflammation (e.g., Eosinophil Cationic Protein (ECP), Myeloperoxidase (MPO)).[10]

Data Presentation

Quantitative data from studies utilizing the above protocols should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of Single-Dose this compound (60 mg) on Early Phase Nasal Allergic Response

ParameterPlacebo (Mean ± SD)This compound (Mean ± SD)p-valueReference
Number of Sneezes10.5 ± 3.22.1 ± 1.5< 0.01[15]
Secretion Weight (mg)350 ± 120180 ± 90< 0.05[15]
Nasal Airway Resistance (cm³/s/Pa)Increase of 150 ± 50Increase of 140 ± 60NS[15]
Histamine in Lavage (ng/mL)15.2 ± 5.88.1 ± 3.4< 0.05[15]
Kinins in Lavage (ng/mL)25.6 ± 8.912.3 ± 4.7< 0.01[9]
Albumin in Lavage (µg/mL)45.3 ± 15.122.7 ± 9.8< 0.01[9]
TAME-esterase in Lavage (cpm)3500 ± 12001800 ± 850< 0.01[9]
NS = Not Significant

Table 2: Effect of One-Week Treatment with this compound (60 mg b.i.d.) on Allergic Response

ParameterPlacebo (Mean ± SD)This compound (Mean ± SD)p-valueReference
Early Phase
Sneezing Score (0-3)2.5 ± 0.50.8 ± 0.3< 0.01[13]
Rhinorrhea Score (0-3)2.2 ± 0.61.1 ± 0.4< 0.05[17]
Late Phase (24h)
Eosinophil Count in Lavage (cells/mL)5000 ± 15004800 ± 1300NS[13]
ICAM-1 Expression on Epithelial Cells (%)65 ± 1530 ± 10< 0.005[10]
ECP in Lavage (ng/mL)8.5 ± 2.54.2 ± 1.8< 0.002[10]
NS = Not Significant

Visualizations

Signaling Pathway

Terfenadine_Mechanism cluster_mast_cell Mast Cell cluster_epithelial_cell Nasal Epithelial & Sensory Nerve Cells Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to Histamine_Vesicle Histamine Release IgE->Histamine_Vesicle Activates H1_Receptor H1 Receptor Histamine_Vesicle->H1_Receptor Histamine Binds Symptoms Sneezing Itching Rhinorrhea H1_Receptor->Symptoms Stimulates ICAM1 ICAM-1 Expression H1_Receptor->ICAM1 Upregulates Inflammation Inflammatory Cell Recruitment ICAM1->Inflammation This compound This compound This compound->Histamine_Vesicle Inhibits? This compound->H1_Receptor Blocks This compound->ICAM1 Downregulates

Caption: Mechanism of action of this compound in allergic rhinitis.

Experimental Workflow

NPT_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_challenge Nasal Provocation cluster_analysis Data Collection & Analysis cluster_crossover Crossover (Optional) P1 Participant Screening (Inclusion/Exclusion Criteria) P2 Baseline Assessment (Symptom Scores, Rhinomanometry) P1->P2 T1 Randomization P2->T1 T2a Administer this compound (e.g., 60 mg) T1->T2a T2b Administer Placebo T1->T2b C1 Nasal Allergen Challenge (2 hours post-dose) T2a->C1 T2b->C1 C2 Monitor Early Phase Reaction (0-1 hour) C1->C2 C3 Monitor Late Phase Reaction (6-24 hours) C2->C3 A1 Record Symptom Scores C2->A1 A2 Measure Nasal Patency C2->A2 A3 Collect Nasal Lavage Fluid C2->A3 C3->A1 C3->A2 C3->A3 A5 Statistical Analysis A1->A5 A2->A5 A4 Analyze Inflammatory Mediators & Cells A3->A4 A4->A5 CO1 Washout Period (e.g., 2 weeks) A5->CO1 CO2 Cross-over Treatment Arms CO1->CO2 CO2->T1

Caption: Experimental workflow for a nasal provocation test with this compound.

References

Troubleshooting & Optimization

Preventing Terfenadine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Terfenadine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound precipitate when I added it to my cell culture medium?

Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility.[1][2][3] this compound is a lipophilic (fat-soluble) compound, making it poorly soluble in water-based solutions like cell culture media. Several factors can contribute to precipitation:

  • Improper Dissolution: this compound should not be dissolved directly in aqueous media. A concentrated stock solution in an appropriate organic solvent must be prepared first.

  • High Final Concentration: The final concentration of this compound in the cell culture medium may have exceeded its solubility limit in that specific medium.

  • pH of the Medium: this compound is a weak base with a pKa value around 9.9.[4] Cell culture media are typically buffered to a physiological pH of 7.2-7.4.[5] At this pH, this compound is predominantly in its less soluble, non-ionized form.

  • Solvent Shock: Adding a large volume of the organic stock solution directly to the aqueous medium can cause the drug to rapidly come out of solution, a phenomenon known as "solvent shock."

  • Interactions with Media Components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and affect its solubility.

Q2: How should I properly prepare a this compound stock solution for my experiments?

To ensure this compound remains in solution, it is crucial to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[6]

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO and DMF at concentrations up to approximately 10 mg/ml.[6]

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may aid dissolution, but be cautious of temperature effects on the compound's stability.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]

Q3: What is the maximum concentration of this compound I can use without it precipitating?

The maximum soluble concentration of this compound will vary depending on the specific cell culture medium and its supplements (e.g., serum percentage). While this compound's aqueous solubility is very low (around 0.0963 mg/L), the presence of serum proteins can sometimes increase the apparent solubility of lipophilic drugs.[1] It is best to empirically determine the solubility limit in your specific experimental conditions. As a starting point, it's advisable to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Q4: Can I dissolve this compound directly in my cell culture medium or phosphate-buffered saline (PBS)?

No, this is not recommended. This compound is sparingly soluble in aqueous buffers.[6] Attempting to dissolve it directly in your medium or PBS will likely result in incomplete dissolution and precipitation. Always prepare a concentrated stock solution in an appropriate organic solvent first.

Q5: My cells are showing signs of toxicity, but I don't see any precipitation. What could be the problem?

If you observe cytotoxicity without visible precipitation, consider the following:

  • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the this compound might be too high for your specific cell line. It is recommended to keep the final solvent concentration below 0.5% and to run a vehicle control (medium with the same amount of solvent but without this compound) to assess the solvent's effect on your cells.

  • Drug-Induced Cytotoxicity: this compound itself can be cytotoxic at certain concentrations. This is a known pharmacological effect and may be the intended outcome of your experiment, but it's important to distinguish it from poor solubility issues.

Troubleshooting Guide

If you encounter this compound precipitation, follow these steps to identify and resolve the issue.

Data Presentation: this compound Solubility
SolventSolubilityReference
WaterInsoluble (~0.01 mg/mL at 30°C)[3]
Ethanol~0.25 mg/mL[6]
DMSO~10 mg/mL[6]
Dimethylformamide (DMF)~10 mg/mL[6]
1:1 DMF:PBS (pH 7.2)~0.33 mg/mL[6]

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G start Precipitation Observed check_stock Was a concentrated stock solution in DMSO/DMF used? start->check_stock no_stock No check_stock->no_stock No yes_stock Yes check_stock->yes_stock Yes check_conc Is the final concentration too high? check_dilution How was the stock solution added to the media? check_conc->check_dilution solution2 Action: Perform a dose-response experiment to determine the solubility limit. check_conc->solution2 check_media Are there known interactions with media components? check_dilution->check_media solution3 Action: Add stock solution dropwise while vortexing the media to ensure rapid dispersal. check_dilution->solution3 solution4 Action: Consider using a serum-free medium for the experiment or test different serum lots. check_media->solution4 solution1 Action: Prepare a fresh stock solution in DMSO or DMF. no_stock->solution1 yes_stock->check_conc

Caption: Troubleshooting workflow for this compound precipitation.

pH-Dependent Solubility of this compound

G cluster_low_ph Low pH (e.g., < 7.0) cluster_high_ph High pH (e.g., > 7.4) T_H This compound-H+ (Ionized) Soluble Higher Solubility T_H->Soluble T This compound (Non-ionized) T_H->T pKa ~ 9.9 Insoluble Lower Solubility (Precipitation Risk) T->Insoluble

Caption: Effect of pH on this compound's solubility.

Experimental Workflow for Dosing Cells with this compound

G start Start prep_stock Prepare concentrated this compound stock in DMSO/DMF start->prep_stock warm_media Warm cell culture media to 37°C prep_stock->warm_media dilute Serially dilute stock solution into warm media with gentle mixing warm_media->dilute add_to_cells Add final working solution to cells dilute->add_to_cells end Incubate add_to_cells->end

Caption: Workflow for adding this compound to cell cultures.

References

Troubleshooting inconsistent results in Terfenadine hERG assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Terfenadine in hERG assays.

Frequently Asked Questions (FAQs)

Q1: Why is there significant variability in the reported IC50 values for this compound in hERG assays?

A1: The reported IC50 values for this compound can vary significantly due to a range of factors. One major contributor is this compound's high lipophilicity (logP > 5), which causes it to adsorb to materials used in perfusion systems, such as tubing and pipette tips.[1][2] This non-specific binding can lead to a lower effective concentration of the compound at the cell membrane than the nominal concentration in the solution, resulting in an overestimation of the IC50 value.[1][3] Furthermore, differences in experimental protocols and conditions between laboratories contribute to this variability.[4][5][6]

Q2: What are the key experimental conditions that can influence the outcome of a this compound hERG assay?

A2: Several experimental parameters can significantly impact the results of a this compound hERG assay. These include:

  • Temperature: Experiments should ideally be conducted at or near physiological temperature (35-37°C), as drug effects on hERG channels can be temperature-sensitive.[3][7]

  • Voltage Protocol: The choice of voltage protocol (e.g., step-pulse vs. step-ramp) can affect the measured potency of this compound.[8]

  • Stimulation Frequency: A stimulation frequency of 0.2 Hz (every 5 seconds) is recommended.[3][9]

  • Extracellular Potassium Concentration ([K+]e): Elevated [K+]e can reduce the sensitivity of the hERG channel to this compound block, leading to a higher IC50 value.[10]

  • Cell Type and Expression System: The type of cells used (e.g., HEK293, CHO) and the stability of hERG channel expression can influence the results.[11]

  • Automated vs. Manual Patch Clamp: While automated systems offer higher throughput, they may present challenges such as a lack of visual detection for compound precipitation and potential for larger variability compared to the "gold standard" manual patch-clamp technique.[2][8][11][12]

Q3: How does the slow binding kinetics of this compound affect the assay?

A3: this compound exhibits slow binding kinetics to the hERG channel, meaning it takes a longer time to reach a steady state of block.[12] If the drug exposure time is too short, the assay will underestimate the blocking effect, leading to inaccurate dose-response assessments.[12] It is crucial to ensure that the drug is applied for a sufficient duration to achieve equilibrium at each concentration.

Q4: What are the best practices for preparing and handling this compound solutions?

A4: Due to its lipophilic nature and potential for precipitation, proper handling of this compound solutions is critical. It is advisable to prepare test solutions immediately before the experiment to minimize the risk of precipitation over time, which can shift IC50 curves to higher nominal concentrations.[5] Additionally, using surfactants in the extracellular medium may improve the sensitivity of the assay.[13] Verifying the concentration of this compound in the experimental setup can also account for losses due to non-specific binding.[3]

Q5: Why is a positive control important in a this compound hERG assay?

A5: Including a positive control, such as dofetilide, cisapride, or E-4031, is essential to establish the sensitivity and accuracy of the assay.[3][7] By testing multiple concentrations of a known hERG blocker, you can verify that the experimental system is capable of detecting hERG inhibition reliably.[7]

Troubleshooting Guide

Issue: High variability in IC50 values between experiments.

  • Question: Are you accounting for this compound's lipophilicity and non-specific binding?

    • Answer: this compound's high lipophilicity can cause it to stick to the perfusion apparatus, leading to a lower effective concentration at the cell.[1][3] Consider using materials with low compound retention or performing concentration verification analysis.[2][3]

  • Question: Is your drug exposure time sufficient?

    • Answer: this compound has slow binding kinetics.[12] Ensure that you are allowing enough time for the blocking effect to reach a steady state at each concentration before taking measurements.

  • Question: Are your experimental conditions consistent?

    • Answer: Ensure that temperature, voltage protocol, stimulation frequency, and extracellular potassium concentration are kept constant across all experiments.[3][7][8] Even minor variations can contribute to data variability.

Issue: Lower than expected potency (higher IC50).

  • Question: Have you checked for compound precipitation?

    • Answer: In automated patch-clamp systems using multi-well plates, visual detection of microprecipitation is not possible.[8][13] If you suspect precipitation, especially with a time lag between solution preparation and the experiment, prepare fresh solutions immediately before use.[5]

  • Question: What is your extracellular potassium concentration?

    • Answer: Higher concentrations of extracellular potassium can reduce the sensitivity of the hERG channel to this compound, resulting in a higher IC50 value.[10]

Issue: Inconsistent results with an automated patch-clamp system.

  • Question: Are your quality control criteria for cell recordings stringent enough?

    • Answer: Automated systems may have less consistent high-quality spatial and temporal voltage control, necessitating more stringent quality control measures to ensure data integrity.[14] Monitor parameters like seal resistance and holding current throughout the experiment.[7]

  • Question: Are you using a voltage protocol appropriate for this compound?

    • Answer: The choice of voltage protocol can influence the observed potency. A step-ramp protocol may be more sensitive for some compounds compared to a traditional step-pulse protocol.[8]

Quantitative Data

Table 1: Reported IC50 Values for this compound hERG Block

IC50 ValueExperimental SystemTemperatureKey ConditionsReference
7 nM - 204 nMVariesVariesHighlights the wide range due to differing experimental setups.[1]
10 nM vs. 77 nMStandard Patch Clamp vs. AutomatedNot SpecifiedDemonstrates discrepancy between manual and automated methods.[12]
31 nMManual Patch Clamp37°CNative IKr currents from rabbit ventricular myocytes.[15]
56 nM - 350 nMNot SpecifiedNot SpecifiedGeneral reported range.[10]
165 nMAutomated Patch Clamp37°ChERG current measured in HEK293 cells.[15]
204 nMNot SpecifiedNot SpecifiedOpen-channel block of hERG.[16]
350 nMXenopus OocytesRoom TemperatureTwo-microelectrode voltage clamp.[17]
0.35 µMXenopus OocytesNot SpecifiedHomomeric hERG channels.[18]
0.35 µMXenopus OocytesRoom Temperature (22-24°C)[K+]e of 2 mM.[10]
2.8 µMXenopus OocytesRoom Temperature (22-24°C)[K+]e of 96 mM, demonstrating the effect of high potassium.[10]

Experimental Protocols

Detailed Methodology for Manual Whole-Cell Patch-Clamp hERG Assay

This protocol is a synthesis of best practices recommended in the search results.[7][9][11]

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[11]

    • Culture cells to 70-80% confluency.

    • For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to ensure optimal adhesion and viability.[11]

  • Solutions:

    • Extracellular (Bath) Solution (Example): Containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (Example): Containing (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

    • Prepare fresh this compound stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution immediately before use.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10 with PatchMaster Pro).[11]

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell configuration with a high seal resistance (>1 GΩ).

    • Maintain the bath temperature at 35-37°C using a temperature controller.[7]

    • Minimize voltage errors by using ≥ 80% series resistance compensation.[11]

  • Voltage Protocol:

    • A recommended step and ramp-pulse voltage protocol is as follows:

      • Hold the cell at -80 mV.

      • Depolarize to +20 mV for 2 seconds.

      • Repolarize with a ramp down to -40 mV over 2 seconds.

    • Repeat this protocol at a frequency of 0.2 Hz (every 5 seconds).[3][9]

  • Data Acquisition and Analysis:

    • Record baseline hERG currents in the control extracellular solution until a stable recording is achieved (<10% difference in current amplitude over consecutive traces).[7]

    • Apply different concentrations of this compound, ensuring sufficient time at each concentration for the block to reach a steady state.

    • Measure the peak tail current during the repolarization step.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

    • At the end of the experiment, apply a high concentration of a specific hERG blocker (e.g., E-4031) to determine the residual current not attributable to hERG channels.[7]

Visualizations

Terfenadine_hERG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or CHO with hERG) solution_prep Solution Preparation (Extracellular, Intracellular, this compound) patch_clamp Whole-Cell Patch Clamp Setup cell_culture->patch_clamp solution_prep->patch_clamp baseline Record Baseline hERG Current patch_clamp->baseline drug_app Cumulative Application of this compound baseline->drug_app washout Washout drug_app->washout data_acq Measure Peak Tail Current drug_app->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc ic50_calc IC50 Determination (Hill Equation) inhibition_calc->ic50_calc

Caption: Experimental workflow for a this compound hERG assay.

Troubleshooting_hERG cluster_variability High IC50 Variability cluster_potency Low Potency (High IC50) cluster_solutions Solutions start Inconsistent hERG Results check_lipophilicity Account for Non-Specific Binding? start->check_lipophilicity check_kinetics Sufficient Drug Exposure Time? start->check_kinetics check_consistency Consistent Experimental Conditions? start->check_consistency check_precipitation Check for Compound Precipitation? start->check_precipitation check_k_conc Verify Extracellular [K+]? start->check_k_conc solution1 Perform Concentration Verification check_lipophilicity->solution1 solution2 Increase Equilibration Time check_kinetics->solution2 solution3 Standardize Protocol check_consistency->solution3 solution4 Prepare Fresh Solutions check_precipitation->solution4 solution5 Use Physiological [K+] check_k_conc->solution5

Caption: Troubleshooting logic for inconsistent this compound hERG results.

References

Technical Support Center: Terfenadine for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of terfenadine for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents. For in vivo studies, the choice of solvent will depend on the route of administration. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 10 mg/mL.[1] Ethanol can also be used, but the solubility is lower, at around 0.25 mg/mL.[1]

Q2: How can I prepare a this compound solution for intravenous (IV) or intraperitoneal (IP) injection?

A2: For IV or IP administration, a common method involves first dissolving the this compound in an organic solvent like DMSO or DMF, and then diluting it with a suitable aqueous buffer, such as phosphate-buffered saline (PBS). A 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound concentration of approximately 0.33 mg/mL.[1] It is crucial to purge the solvent with an inert gas before dissolving the compound.[1] Note that aqueous solutions of this compound are not stable and should be used within one day.[1]

Q3: What is a suitable vehicle for oral administration of this compound?

A3: Due to its low aqueous solubility, oral administration of this compound often requires a suspension. A homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na).[2] For example, a 5 mg/mL suspension can be achieved by mixing 5 mg of this compound with 1 mL of CMC-Na solution.[2]

Q4: What are the known toxicities of this compound in animals?

A4: Preclinical studies have shown that this compound is relatively nontoxic in animals at certain doses. Oral LD50 values are approximately 5000 mg/kg in mice and rats.[3] However, due to its low solubility, intraperitoneal and intravenous LD50 values could not be established.[3] It is important to note that this compound is known to block the hERG potassium channel, which can lead to cardiotoxicity.[2][4]

Troubleshooting Guide

Issue: My this compound is precipitating out of solution after dilution with an aqueous buffer.

  • Possible Cause 1: Low Solubility. this compound is sparingly soluble in aqueous solutions.[1] The final concentration of the organic solvent may be too low to keep the compound dissolved.

    • Solution: Increase the proportion of the organic solvent in the final solution, if tolerated by the animal model. Always perform a small-scale test to check for precipitation before preparing the full batch.

  • Possible Cause 2: pH of the buffer. The solubility of this compound can be pH-dependent.

    • Solution: Ensure the pH of your aqueous buffer is appropriate. A pH of 7.2 has been used successfully in a 1:1 DMF:PBS solution.[1]

  • Possible Cause 3: Temperature. A decrease in temperature upon mixing or during storage can reduce solubility.

    • Solution: Prepare the solution at room temperature and avoid storing it at low temperatures unless stability data suggests otherwise. Aqueous solutions should be prepared fresh.[1]

Issue: I am observing adverse effects in my animals at my target dose.

  • Possible Cause 1: Cardiotoxicity. this compound is known to cause cardiotoxicity by blocking hERG channels.[2][4]

    • Solution: Consider reducing the dose or using a different dosing regimen. Monitor animals closely for any signs of distress.

  • Possible Cause 2: Vehicle Toxicity. The vehicle itself may be causing adverse effects, especially at high concentrations or with repeated dosing.

    • Solution: Run a vehicle-only control group to assess the effects of the solvent or suspension agent. If necessary, explore alternative, less toxic vehicles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~10 mg/mL[1]
DMF~10 mg/mL[1]
Ethanol~0.25 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.33 mg/mL[1]
WaterInsoluble[2]
0.1M HCl0.012 g/100 ml (at 30°C)[5]
0.1M Citric Acid0.110 g/100 ml (at 30°C)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

  • Weigh the desired amount of this compound crystalline solid in a sterile container.

  • Add the appropriate volume of dimethylformamide (DMF) to achieve a stock concentration of 10 mg/mL.[1]

  • Purge the solution with an inert gas (e.g., nitrogen or argon).[1]

  • Vortex or sonicate until the this compound is completely dissolved.

  • In a separate sterile container, prepare the required volume of phosphate-buffered saline (PBS, pH 7.2).

  • Slowly add the this compound stock solution to the PBS while vortexing to achieve the final desired concentration (e.g., for a 1:1 solution, add 1 mL of stock to 1 mL of PBS).[1]

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared solution for injection within the same day.[1]

Protocol 2: Preparation of this compound Suspension for Oral Gavage

  • Weigh the required amount of this compound.

  • Prepare a solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water at the desired concentration (e.g., 0.5%).

  • Add the this compound powder to the CMC-Na solution to achieve the target concentration (e.g., 5 mg/mL).[2]

  • Homogenize the mixture using a vortex mixer or a homogenizer until a uniform suspension is formed.

  • Administer the suspension to the animals via oral gavage.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration cluster_suspension Suspension Preparation cluster_oral Oral Administration weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) weigh->dissolve dilute Dilute with Aqueous Buffer (e.g., PBS) dissolve->dilute inject Administer to Animal (e.g., IP, IV) dilute->inject For Injection weigh_susp Weigh this compound mix_susp Mix with Vehicle (e.g., CMC-Na) weigh_susp->mix_susp homogenize Homogenize mix_susp->homogenize gavage Administer via Oral Gavage homogenize->gavage For Oral Dosing signaling_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects This compound This compound h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonist herg_channel hERG K+ Channel This compound->herg_channel Blocker histamine_effect Blocks Histamine Action (Anti-allergic effect) h1_receptor->histamine_effect cardiac_repolarization Inhibits Cardiac Repolarization (Cardiotoxicity) herg_channel->cardiac_repolarization

References

Technical Support Center: Overcoming Low Bioavailability of Terfenadine in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of terfenadine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: this compound's low oral bioavailability is primarily due to two main factors:

  • Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver and intestines, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][3] This rapid conversion to its active metabolite, fexofenadine, and other metabolites drastically reduces the amount of unchanged this compound that reaches systemic circulation.[2][4][5] In fact, it's estimated that about 99.5% of the absorbed this compound-related material is metabolized before it can be measured in the plasma.[6]

  • Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound has low solubility and high permeability.[7] Its poor solubility in water can limit its dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[7][8]

Q2: What are the main metabolic pathways for this compound?

A2: The primary metabolic pathway for this compound is oxidation, catalyzed predominantly by the CYP3A4 isoenzyme.[2] This process leads to the formation of two major metabolites:

  • Fexofenadine (this compound carboxylate): The pharmacologically active, non-sedating antihistamine.

  • Azacyclonol (this compound alcohol) [2]

This compound alcohol can be further metabolized to azacyclonol and fexofenadine, also primarily by CYP3A4.[2] While CYP3A4 is the main enzyme, some studies suggest a minor role for CYP2D6 in the formation of a hydroxylated metabolite.[5]

Q3: What are some common formulation strategies to improve this compound's bioavailability in experimental models?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanomilling increases the surface area available for dissolution, which can improve the dissolution rate.[7][8][9]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its solubility and dissolution rate.[8][10]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption.[7][8][11]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes that increase its aqueous solubility.[7][8]

Q4: How can I inhibit the first-pass metabolism of this compound in my in vitro experiments?

A4: To study the parent compound, you can inhibit its metabolism by using specific inhibitors of CYP3A4 in your in vitro models, such as human liver microsomes. Commonly used inhibitors include:

  • Ketoconazole: A potent and well-documented inhibitor of CYP3A4.[2][4]

  • Troleandomycin: Another specific inhibitor of CYP3A4.[2]

By incorporating these inhibitors into your incubation mixtures, you can significantly reduce the metabolic conversion of this compound and study its direct effects.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between subjects in animal studies.
Possible Cause Troubleshooting Step
Genetic Polymorphism in CYP Enzymes Different animals may have variations in their CYP enzyme activity, leading to differences in the rate of this compound metabolism. Consider using a more homogenous animal strain or increasing the number of subjects to account for this variability.
Food Effects The presence of food in the gastrointestinal tract can alter drug absorption and metabolism. Ensure that all animals are fasted for a consistent period before drug administration.[1]
Inconsistent Formulation Dosing Inaccurate or inconsistent dosing of the experimental formulation can lead to variable plasma concentrations. Verify the accuracy and reproducibility of your dosing procedure.
Stress-Induced Physiological Changes Handling and dosing procedures can induce stress in animals, potentially affecting gastrointestinal motility and blood flow, which can influence drug absorption. Acclimatize the animals to the experimental procedures to minimize stress.
Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability.
Possible Cause Troubleshooting Step
Inadequate In Vitro Model A simple dissolution test in an aqueous buffer may not accurately reflect the complex environment of the gastrointestinal tract. Consider using biorelevant dissolution media that contain bile salts and phospholipids to better mimic in vivo conditions.
Efflux Transporter Involvement This compound's active metabolite, fexofenadine, is a known substrate of P-glycoprotein (P-gp), an efflux transporter that can pump the drug back into the intestinal lumen, thereby reducing its net absorption.[11] This is a factor that simple in vitro dissolution models do not account for. Consider using in vitro cell-based permeability assays (e.g., Caco-2 cells) to assess the potential for P-gp mediated efflux.
Limitations of In Vitro Lipolysis Models For lipid-based formulations, in vitro lipolysis models are used to predict in vivo performance. However, these models may not fully capture processes like lymphatic transport, which can be significant for some lipophilic drugs.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
60 mg1.544 ± 0.7260.78611.864 ± 3.369
180 mg4.519 ± 2.0021.071 ± 0.51444.341 ± 22.041

Data from a study in normal male subjects receiving a this compound suspension.[6]

Table 2: Population Pharmacokinetic Parameters of this compound in Healthy Male Subjects (120 mg single oral dose)

ParameterMean Value
Ka (hr⁻¹)2.80
Tlag (hr)0.33
Cl/F (L/hr)4.42 x 10³
Vc/F (L)89.8 x 10³
Q/F (L/hr)1.85 x 10³
Vp/F (L)29.1 x 10³
Cmax (ng/mL)1.54
Tmax (hr)1.3
t₁/₂ λz (hr)15.1

Data derived from noncompartmental analysis.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the kinetic parameters of this compound metabolism by CYP3A4.

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • CYP3A4 inhibitor (e.g., ketoconazole) for control experiments

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Prepare incubation mixtures in potassium phosphate buffer (0.1 M, pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).[13]

  • Add this compound at various concentrations (e.g., ranging from 1 to 200 µM) to the incubation mixtures.[4]

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the formation of fexofenadine and other metabolites using a validated LC-MS/MS method.

  • In parallel, run control experiments with a known CYP3A4 inhibitor (e.g., ketoconazole) to confirm the role of this enzyme.[4]

  • Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[4]

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To assess the intestinal permeability of a novel this compound formulation.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthesia (e.g., ketamine/xylazine)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound formulation

  • Syringe pump

  • Surgical instruments

  • Analytical method for this compound quantification (e.g., HPLC)

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rat and maintain its body temperature.

  • Perform a midline abdominal incision to expose the small intestine.

  • Select a segment of the intestine (e.g., jejunum) of a specific length.

  • Insert cannulas at both ends of the intestinal segment and ligate.

  • Gently flush the segment with warm saline to remove any residual contents.

  • Perfuse the segment with the perfusion buffer containing the this compound formulation at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

  • Collect the outlet perfusate at predetermined time intervals for a set duration (e.g., 90 minutes).

  • At the end of the experiment, measure the length and radius of the perfused intestinal segment.

  • Analyze the concentration of this compound in the inlet and outlet perfusates using a validated analytical method.

  • Calculate the effective permeability (Peff) using the following equation: Peff = - (Q * ln(Cout/Cin)) / (2 * π * r * L), where Q is the flow rate, Cout and Cin are the outlet and inlet concentrations of this compound, r is the radius, and L is the length of the intestinal segment.

Visualizations

Terfenadine_Metabolism_Pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) Oral Administration Oral Administration Terfenadine_GIT This compound Oral Administration->Terfenadine_GIT Dissolution & Absorption Terfenadine_Liver This compound Terfenadine_GIT->Terfenadine_Liver Portal Vein Fexofenadine Fexofenadine (Active Metabolite) Terfenadine_Liver->Fexofenadine CYP3A4 Azacyclonol Azacyclonol Terfenadine_Liver->Azacyclonol CYP3A4 Systemic Circulation Systemic Circulation Fexofenadine->Systemic Circulation Azacyclonol->Systemic Circulation

Caption: Metabolic pathway of this compound.

Experimental_Workflow_Bioavailability cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation Develop this compound Formulation (e.g., SEDDS, Nanosuspension) Solubility Solubility Studies Formulation->Solubility Dissolution Dissolution Testing (Biorelevant Media) Formulation->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Animal_Model Animal Model (e.g., Rat, Monkey) Permeability->Animal_Model Promising candidates PK_Study Pharmacokinetic Study Animal_Model->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Caption: Workflow for evaluating this compound bioavailability.

References

Navigating the Nuances of Terfenadine's Light Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals working with the antihistamine Terfenadine now have access to a comprehensive technical support center designed to address the challenges posed by its photosensitivity. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to ensure the integrity and reproducibility of experiments involving this light-sensitive compound.

This compound's susceptibility to degradation upon exposure to light can significantly impact experimental outcomes, leading to inconsistent results and potential misinterpretation of data. This technical guide offers practical solutions and preventative measures to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound powder and stock solutions?

A1: To prevent photodegradation, solid this compound should be stored in amber glass vials in a dark, dry place at controlled room temperature (15-30°C), protected from moisture.[1] Stock solutions, especially those in solvents like DMSO or ethanol, should be aliquoted into smaller, light-protecting (amber or foil-wrapped) containers and stored at -20°C for short-term or -80°C for long-term storage to minimize freeze-thaw cycles and light exposure.[2]

Q2: What are the initial signs that my this compound solution may have degraded?

A2: Visual indicators are often unreliable. The most definitive sign of degradation is a decrease in the expected biological activity or potency of the compound in your assays. If you observe inconsistent or lower-than-expected results, photodegradation should be considered a potential cause. Analytical methods like HPLC-UV can confirm degradation by showing a decrease in the parent this compound peak and the appearance of new peaks corresponding to photoproducts.[3]

Q3: Can the type of laboratory lighting affect my experiment?

A3: Yes. Standard laboratory fluorescent lighting emits wavelengths in the UV and visible spectrum that can induce photodegradation.[4] It is advisable to work under subdued or red light conditions when handling this compound solutions. Minimize the duration of exposure to any direct light source.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or reduced biological activity in assays. Photodegradation of this compound stock or working solutions.1. Prepare fresh working solutions from a new aliquot of the stock solution that has been properly stored. 2. Protect all solutions from light during preparation and use by wrapping containers in aluminum foil or using amber vials. 3. Conduct experiments under subdued lighting. 4. Confirmation: Analyze the questionable solution using HPLC-UV to check for the presence of degradation products.[3]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of this compound photoproducts.1. Review handling procedures to identify potential light exposure steps. 2. Compare the chromatogram to a freshly prepared, light-protected standard. 3. If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks, which may correspond to known photoproducts.[5]
Variability between experimental replicates. Inconsistent light exposure during the experiment.1. Standardize all experimental procedures to ensure uniform handling and light exposure for all samples. 2. Use opaque or amber-colored multi-well plates for cell-based assays. If transparent plates are necessary, shield them from light as much as possible during incubation and reading.
Low potency of this compound in cell culture experiments. Photodegradation in cell culture media. Certain components in media, like riboflavin, can act as photosensitizers.[4]1. Minimize the exposure of media containing this compound to light. 2. Prepare fresh media with this compound immediately before use. 3. Consider using media with reduced levels of photosensitizing agents if the problem persists. 4. Incubate cell cultures in a dark incubator.

Quantitative Data on this compound Photodegradation

Studies have shown that the photodegradation of this compound follows first-order kinetics.[2][3] The rate of degradation is dependent on the intensity and wavelength of the light source, the duration of exposure, and the pH of the solution.

Parameter Condition Observation Reference
Kinetics First-OrderThe rate of degradation is proportional to the concentration of this compound.[2][3]
Light Source UV/VIS light (300–800 nm)Significant degradation observed.[2]
Energy Exposure 18902 kJ/m² (equivalent to 1,200,000 lux·h and 200 W/m²) over 7 hoursApproximately 35-41% degradation at various pH levels.[2]
pH Influence pH 4.0, 7.0, and 10.0Degradation occurs across the pH range, with slightly higher degradation observed at pH 10.0.[2]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock and Working Solutions
  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • Perform all steps under subdued lighting (e.g., in a room with blinds down or using a bench shield).

    • Weigh the required amount of this compound powder in an amber glass vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, amber microcentrifuge tubes or cryovials.

    • Store aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or medium.

    • Prepare working solutions fresh for each experiment and use them immediately.

    • Keep working solutions in light-protected containers (e.g., foil-wrapped tubes) throughout the experiment.

Protocol 2: Photostability Testing of this compound (adapted from ICH Q1B Guidelines)

This protocol provides a framework for assessing the photostability of a new this compound formulation.

  • Sample Preparation:

    • Prepare samples of the this compound drug substance and/or drug product.

    • Prepare control samples and wrap them in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[6][7]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]

    • Place the light-protected control samples in the same chamber to assess thermal degradation.

  • Analysis:

    • At the end of the exposure period, analyze both the light-exposed and control samples for degradation of this compound and the formation of photoproducts using a validated stability-indicating analytical method, such as HPLC-UV.[3]

    • Compare the results to determine the extent of photodegradation.

Signaling Pathways and Experimental Workflows

Terfenadine_Handling_Workflow cluster_exp Experiment storage_powder This compound Powder (Amber vial, dark, 15-30°C) prep_stock Prepare Stock Solution storage_powder->prep_stock storage_stock Stock Solution (Amber aliquots, -80°C) prep_working Prepare Fresh Working Solution storage_stock->prep_working prep_stock->storage_stock run_exp Execute Experiment (Minimize light exposure) prep_working->run_exp analyze Analyze Results run_exp->analyze Terfenadine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist hERG hERG K+ Channel This compound->hERG Blocker Gq_11 Gq/11 H1R->Gq_11 Activates Cellular_Response Allergic Response Blocked H1R->Cellular_Response Inhibited by this compound K_efflux K+ Efflux Blocked hERG->K_efflux Mediates QT_prolongation QT Prolongation hERG->QT_prolongation Inhibited by this compound PLC PLC Activation Gq_11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response K_efflux->QT_prolongation Leads to

References

Validation & Comparative

A Comparative Analysis of the Cardiotoxic Profiles of Terfenadine and Astemizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiotoxicity profiles of two second-generation antihistamines, terfenadine and astemizole. Both drugs have been withdrawn from many markets due to their potential to induce life-threatening cardiac arrhythmias. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visually represents the underlying mechanisms and experimental workflows.

Executive Summary

This compound and astemizole, while effective antihistamines, exhibit significant cardiotoxicity primarily by blocking the human Ether-a-go-go-Related Gene (hERG) potassium channel. This channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram (ECG), increasing the risk of a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[1][2][3] Experimental data reveals that astemizole is a more potent blocker of the hERG channel in vitro compared to this compound. However, both drugs demonstrate comparable effects on QT interval prolongation in vivo.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from various experimental studies, providing a direct comparison of the cardiotoxic potential of this compound and astemizole.

Table 1: In Vitro hERG (IKr) Channel Inhibition

CompoundIC50 (nmol/L)Cell TypeReference
This compound50Guinea Pig Ventricular Myocytes[4]
330Xenopus laevis Oocytes[5]
1885Rb+ Efflux Assay[6]
Astemizole1.5Guinea Pig Ventricular Myocytes[4]
480Xenopus laevis Oocytes[5]
59Rb+ Efflux Assay[6]

Table 2: Effects on Cardiac Action Potential Duration (APD) in Guinea Pig Myocytes

CompoundConcentrationEffect on APDKey ObservationReference
This compoundConcentration-dependentSignificant prolongationReverse frequency-dependent; induced early afterdepolarizations (EADs) at higher concentrations.[4][7]
AstemizoleConcentration-dependentSignificant prolongationReverse frequency-dependent; induced EADs at higher concentrations.[4][7]

Table 3: In Vivo Effects on QTc Interval in Anesthetized Dogs

CompoundDose (mg/kg IV)Effect on QTc IntervalReference
This compound1.0 - 3.0Significant prolongation[4][7]
Astemizole1.0 - 3.0Significant prolongation[4][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to assess the cardiotoxicity of this compound and astemizole.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp
  • Objective: To measure the effect of the drugs on the rapidly activating component of the delayed rectifier potassium current (IKr), which is conducted by hERG channels.

  • Cell Preparation: Single ventricular myocytes were isolated from guinea pig hearts.

  • Recording: The whole-cell patch-clamp technique was used to record ionic currents. Cells were held at a specific membrane potential, and voltage steps were applied to elicit the IKr current.

  • Drug Application: this compound and astemizole were acutely applied to the superfusate at various concentrations to determine the concentration-dependent block of the IKr current.

  • Data Analysis: The peak tail current amplitude was measured in the presence and absence of the drug to calculate the percentage of block and determine the IC50 value.[4]

In Vivo Electrocardiography: QTc Interval Measurement
  • Objective: To assess the effect of the drugs on the duration of ventricular repolarization in a whole-animal model.

  • Animal Model: Chloralose-anesthetized dogs were used.

  • ECG Recording: Standard limb leads were used to record the electrocardiogram.

  • Drug Administration: this compound and astemizole were administered intravenously at cumulative doses.

  • Data Analysis: The QT interval was measured from the beginning of the QRS complex to the end of the T wave. The corrected QT interval (QTc) was calculated using Bazett's formula to account for changes in heart rate. The change in QTc from baseline was determined for each dose.[4]

Mechanism of Cardiotoxicity and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and astemizole-induced cardiotoxicity and a typical experimental workflow for assessing drug-induced cardiotoxicity.

cluster_drug Drug Action cluster_channel Molecular Target cluster_cellular Cellular Effect cluster_organ Organ Level Effect cluster_clinical Clinical Outcome This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Block Astemizole Astemizole Astemizole->hERG Block APD Prolonged Action Potential Duration hERG->APD Inhibition leads to EAD Early Afterdepolarizations (EADs) APD->EAD Can trigger QTc QTc Interval Prolongation APD->QTc Manifests as TdP Torsades de Pointes (Arrhythmia) EAD->TdP Can lead to QTc->TdP Increased risk of

Signaling pathway of this compound and astemizole cardiotoxicity.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment cluster_data Data Analysis & Risk Assessment hERG_assay hERG Channel Assay (e.g., Patch-Clamp) Data_analysis IC50 Determination & QTc Prolongation Analysis hERG_assay->Data_analysis iPSC_CM hiPSC-Cardiomyocyte Assays (MEA, Impedance) iPSC_CM->Data_analysis Animal_ECG Animal ECG Studies (e.g., Dog, Guinea Pig) Animal_ECG->Data_analysis Human_ECG Human ECG Monitoring (Phase I-III Trials) Human_ECG->Data_analysis Risk_assessment Cardiotoxicity Risk Assessment Data_analysis->Risk_assessment

Experimental workflow for assessing drug-induced cardiotoxicity.

Conclusion

The cardiotoxicity of this compound and astemizole serves as a critical case study in drug safety. Both compounds potently block the hERG potassium channel, leading to a prolongation of the cardiac action potential and the QT interval, which can precipitate life-threatening arrhythmias.[1][4][7] While in vitro data suggests astemizole is a more potent hERG channel blocker, both drugs exhibit a similar degree of QT prolongation in vivo.[4] This underscores the importance of a comprehensive evaluation of cardiac safety, incorporating both in vitro and in vivo models, during drug development. The methodologies and findings presented in this guide provide a framework for understanding and comparing the cardiotoxic profiles of these and other compounds.

References

A Comparative In Vitro Efficacy Analysis of Terfenadine and Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of the efficacy of two well-known second-generation antihistamines: Terfenadine and Loratadine. The focus is on their interaction with the histamine H1 receptor and off-target effects on cardiac ion channels, which is a critical differentiator between the two compounds. This information is intended for researchers, scientists, and professionals in drug development.

Quantitative Efficacy and Safety Data

The following table summarizes key in vitro parameters for this compound and Loratadine, focusing on their potency at the histamine H1 receptor and their activity on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac safety.

ParameterThis compoundLoratadineReference
Histamine H1 Receptor
In Vivo Potency (ED40, mg/kg)0.440.08[1]
hERG Potassium Channel
IC50~330 nM~100 µM[2]

Note: The in vivo potency data is from a study in guinea pigs measuring the inhibition of histamine-induced bronchospasm and indicates that Loratadine is more potent than this compound in this model.[1] A lower ED40 value signifies higher potency. The IC50 values for the hERG channel highlight this compound's significantly higher affinity for this channel, which is associated with its cardiotoxic effects.[2][3] Loratadine is approximately 300-fold less potent at the hERG channel.[2]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a compound to the histamine H1 receptor.

Objective: To measure the concentration of this compound or Loratadine required to displace a radiolabeled ligand from the H1 receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 cells) are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound or Loratadine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

hERG Potassium Channel Assay (Patch Clamp Electrophysiology)

This assay assesses the inhibitory effect of a compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.

Objective: To measure the concentration of this compound or Loratadine required to inhibit the current through the hERG channel.

General Protocol:

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

  • Patch Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in individual cells.

  • Drug Application: The cells are perfused with solutions containing increasing concentrations of the test compound (this compound or Loratadine).

  • Data Acquisition: The hERG channel current is measured before and after the application of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the hERG current (IC50) is determined by fitting the concentration-response data to a logistic equation.

Visualized Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

The binding of histamine to its H1 receptor initiates a signaling cascade that leads to the physiological effects of an allergic response.[4][5] Antihistamines like this compound and Loratadine act as inverse agonists, stabilizing the inactive state of the receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Antihistamine This compound / Loratadine Antihistamine->H1R Inhibits (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the histamine H1 receptor.

Experimental Workflow for In Vitro Antihistamine Comparison

The following diagram illustrates a general workflow for the in vitro comparison of antihistamines.

G start Start: Select Antihistamines (this compound & Loratadine) receptor_binding H1 Receptor Binding Assay (Radioligand Displacement) start->receptor_binding functional_assay Functional Assay (e.g., Calcium Flux) start->functional_assay safety_assay Off-Target Safety Assay (hERG Patch Clamp) start->safety_assay data_analysis Data Analysis receptor_binding->data_analysis functional_assay->data_analysis safety_assay->data_analysis ki_value Determine Ki (Affinity) data_analysis->ki_value ic50_value Determine IC50/EC50 (Potency) data_analysis->ic50_value herg_ic50 Determine IC50 (Cardiotoxicity Potential) data_analysis->herg_ic50 comparison Compare Efficacy and Safety Profiles ki_value->comparison ic50_value->comparison herg_ic50->comparison

Caption: General workflow for in vitro comparison of antihistamines.

References

Terfenadine's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence highlights the potential of Terfenadine, a once-popular antihistamine, as a repurposed anticancer agent. This guide provides a comprehensive comparison of this compound's effectiveness and mechanisms of action across various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is collated from multiple independent studies and aims to facilitate a deeper understanding of this compound's therapeutic promise.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated significant cytotoxic and apoptotic effects in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary across different cancer types, indicating a cell-specific response.

Cell LineCancer TypeIC50 (µM)Key Findings
HCT116Colorectal CancerNot explicitly stated, but effective at concentrations around 10-40 µMInduces apoptosis by suppressing STAT3 signaling.[1][2]
A375, HT144MelanomaNot explicitly statedInduces apoptosis through both ROS-dependent and -independent mechanisms.[3]
MCF-7/ADRMultidrug-Resistant Breast Cancer< 10 µM (in combination with doxorubicin)Sensitizes cells to doxorubicin by inhibiting P-glycoprotein.[4]
L1210/VMDRC.06Murine Leukemia< 10 µM (in combination with doxorubicin)Completely restores sensitivity to doxorubicin.[4]
MC3, HSC4, Ca9.22Oral Cancer8-12.5 µMInduces a significant reduction in cell growth.[5]
PC-3, DU-145Prostate CancerNot explicitly statedInduces apoptosis.[6]
HMC-1Mast Cell Leukemia1-10 µMCauses substantial growth inhibition.[7]
Translocation Renal Cell CarcinomaRenal Cell Carcinoma1.5-1.8 µM (in combination with TKIs)Synergizes with tyrosine kinase inhibitors.[8]
A2780-ADRDoxorubicin-Resistant Ovarian CancerNot explicitly statedRestores doxorubicin sensitivity by inhibiting the CaMKII/CREB1 pathway.[9]

Deciphering the Molecular Mechanisms: Key Signaling Pathways

This compound's anticancer activity is attributed to its ability to modulate multiple critical signaling pathways within cancer cells. These mechanisms often vary depending on the specific cancer cell type and the experimental conditions.

Terfenadine_Anticancer_Mechanisms cluster_colorectal Colorectal Cancer (HCT116) cluster_melanoma Melanoma (A375) cluster_mdr Multidrug-Resistant Cancers Terfenadine_CRC This compound H1R_CRC H1R Terfenadine_CRC->H1R_CRC inhibits MEK_ERK_CRC MEK/ERK Terfenadine_CRC->MEK_ERK_CRC inhibits JAK2_CRC JAK2 Terfenadine_CRC->JAK2_CRC inhibits Apoptosis_CRC Apoptosis Terfenadine_CRC->Apoptosis_CRC induces PKC_CRC PKC H1R_CRC->PKC_CRC activates PKC_CRC->MEK_ERK_CRC activates STAT3_CRC STAT3 MEK_ERK_CRC->STAT3_CRC activates JAK2_CRC->STAT3_CRC activates STAT3_CRC->Apoptosis_CRC inhibits Terfenadine_Mel This compound Ca2_Mel Ca2+ Homeostasis Terfenadine_Mel->Ca2_Mel modulates ROS_Mel ROS Terfenadine_Mel->ROS_Mel induces Caspases_Mel Caspase Cascade Ca2_Mel->Caspases_Mel activates ROS_Mel->Caspases_Mel activates Apoptosis_Mel Apoptosis Caspases_Mel->Apoptosis_Mel induces Terfenadine_MDR This compound Pgp_MDR P-glycoprotein Terfenadine_MDR->Pgp_MDR inhibits Chemosensitivity_MDR Increased Chemosensitivity Terfenadine_MDR->Chemosensitivity_MDR promotes DrugEfflux_MDR Drug Efflux Pgp_MDR->DrugEfflux_MDR mediates

Caption: Key signaling pathways affected by this compound in different cancer types.

In colorectal cancer cells, this compound induces apoptosis by inhibiting the STAT3 signaling pathway.[1][2] This is achieved through the suppression of upstream activators, including the MEK/ERK and JAK2 pathways.[1][2] In melanoma cells, this compound's pro-apoptotic effects are linked to the modulation of intracellular calcium homeostasis and the generation of reactive oxygen species (ROS).[3][10][11] Furthermore, in multidrug-resistant cancer cells, this compound has been shown to inhibit the function of P-glycoprotein, a key transporter responsible for drug efflux, thereby resensitizing the cells to conventional chemotherapeutic agents.[4]

Experimental Workflow for Validating this compound's Anticancer Effects

The following diagram outlines a generalized experimental workflow for assessing the anticancer properties of this compound in a given cancer cell line.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Select Cancer Cell Line(s) cell_culture Cell Culture and Maintenance start->cell_culture treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability/Proliferation Assay (e.g., MTS, Trypan Blue) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry for Annexin V/PI, Caspase Activity) treatment->apoptosis western_blot Western Blot Analysis (for key signaling proteins) treatment->western_blot migration Cell Migration/Invasion Assay treatment->migration data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis migration->data_analysis conclusion Conclusion on Anticancer Efficacy and Mechanism data_analysis->conclusion

Caption: A generalized workflow for investigating this compound's anticancer effects.

Detailed Experimental Protocols

A summary of common experimental protocols used to validate the anticancer effects of this compound is provided below.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for 24 to 48 hours.[12]

  • MTS Reagent Addition: Following treatment, MTS reagent is added to each well, and the plates are incubated.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following this compound treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspases, PARP, Bax, Bcl-2, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This guide consolidates key findings on the anticancer effects of this compound, providing a valuable resource for the scientific community. The presented data underscores the potential of this compound as a repurposed therapeutic and encourages further investigation into its clinical applicability.

References

Terfenadine vs. Other hERG Blockers: A Comparative Guide for Cardiac Safety Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of cardiovascular risk, particularly the potential for drug-induced QT interval prolongation and Torsades de Pointes (TdP), is a critical component of preclinical drug development. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a key anti-target, as its blockade is a primary cause of these life-threatening arrhythmias.[1][2] Terfenadine, a second-generation antihistamine, was withdrawn from the market due to its potent hERG blocking activity and associated cardiotoxicity, making it a crucial reference compound in cardiac safety panels.[2][3] This guide provides an objective comparison of this compound with other notable hERG blockers, supported by experimental data, to aid researchers in their cardiac safety assessments.

Mechanism of hERG Blockade: A Tale of Binding and Kinetics

The hERG channel plays a pivotal role in the repolarization phase of the cardiac action potential.[4][5] Blockade of this channel delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[5]

This compound is a potent, open-channel blocker of hERG with an IC50 in the nanomolar range.[6] Its binding site within the central cavity of the hERG channel involves key amino acid residues, including Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the S6 domain, as well as Threonine 623 (T623) and Serine 624 (S624) at the base of the pore helix.[7][8][9] this compound exhibits a preference for binding to the inactivated state of the channel.[7][10]

The proarrhythmic risk of a hERG blocker is not solely determined by its potency (IC50). The kinetics of binding and unbinding, and whether the drug becomes "trapped" within the channel, are also critical factors.[11][12] Drugs with slow binding kinetics may pose a lower risk than those that bind and trap rapidly, even with similar IC50 values.[11]

Comparative Analysis of hERG Blockers

The following tables summarize the quantitative data on the hERG blocking potential of this compound and other well-characterized compounds frequently used in cardiac safety panels.

CompoundClasshERG IC50 (nM)Notes
This compound Antihistamine56 - 350[10]Potent blocker, withdrawn from the market due to cardiotoxicity.[2][3]
Astemizole Antihistamine480[13]Potent blocker, also withdrawn from the market.[3][14]
Cisapride Prokinetic Agent630[10]Potent blocker with relatively fast recovery from block compared to this compound.[7][10]
Moxifloxacin Fluoroquinolone Antibiotic~12,000 - 30,000Moderate blocker, does not show a strong preference for the inactivated state.[15]
Loratadine Antihistamine~100,000[13]Significantly less potent than this compound and Astemizole.[13]
Cetirizine Antihistamine>30,000[13]Devoid of significant hERG blocking activity at therapeutic concentrations.[13][14]
Fexofenadine Antihistamine65,000[10]Active metabolite of this compound with significantly lower hERG blocking potential.[10][14]

Table 1: Comparative hERG IC50 Values of Selected Compounds.

Experimental Protocols in Cardiac Safety Panels

The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology assay .[16] This technique allows for the direct measurement of ion channel currents in living cells.

Whole-Cell Patch-Clamp Protocol for hERG Assay

A typical experimental workflow for evaluating hERG channel inhibition using automated patch-clamp systems is as follows:

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for the assay.[17]

  • Compound Preparation: Test compounds are dissolved, typically in DMSO, and then diluted to the desired concentrations in an extracellular solution.[17]

  • Automated Patch-Clamp:

    • Cells are captured on the patch-clamp chip.

    • A whole-cell configuration is established.

    • The cell is held at a negative holding potential (e.g., -80 mV).

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to measure the characteristic tail current.[17][18]

  • Data Acquisition and Analysis:

    • The hERG tail current is measured before and after the application of the test compound.

    • The percentage of current inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to a logistical equation.[17]

Positive and Negative Controls: A known hERG blocker, such as this compound, Cisapride, or Dofetilide, is used as a positive control to ensure assay sensitivity.[18] A vehicle control (e.g., DMSO) is used as a negative control.[17]

Temperature: Experiments are typically performed at or near physiological temperature (35-37°C) as drug effects on ion channels can be temperature-sensitive.[18]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the hERG channel blockade pathway and a typical experimental workflow.

hERG_Blockade_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel (Closed State) hERG_open hERG K+ Channel (Open/Inactivated State) hERG->hERG_open Depolarization hERG_open->hERG Repolarization Blocked_Channel Blocked hERG Channel (No K+ Efflux) hERG_open->Blocked_Channel Inhibition Drug Extracellular Drug (e.g., this compound) Drug->hERG_open Binds to Open/Inactivated State Prolonged_AP Prolonged Action Potential (QT Prolongation) Blocked_Channel->Prolonged_AP Leads to

Figure 1: Simplified signaling pathway of hERG channel blockade by a drug like this compound.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (hERG-expressing cells) start->cell_prep compound_prep Compound Dilution start->compound_prep patch_clamp Automated Patch-Clamp (Whole-cell configuration) cell_prep->patch_clamp compound_app Apply Test Compound compound_prep->compound_app voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol baseline_rec Record Baseline Current voltage_protocol->baseline_rec baseline_rec->compound_app post_compound_rec Record Post-Compound Current compound_app->post_compound_rec data_analysis Data Analysis (% Inhibition, IC50) post_compound_rec->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a whole-cell patch-clamp hERG assay.

Conclusion and Future Directions

This compound remains a critical tool in cardiac safety pharmacology, serving as a potent positive control for hERG blockade. Understanding the spectrum of hERG inhibition, from potent blockers like this compound and Astemizole to weaker or non-blockers like Loratadine and Cetirizine, is essential for drug development professionals.

The field is evolving with initiatives like the Comprehensive in vitro Proarrhythmia Assay (CiPA), which advocates for a more holistic approach to cardiac safety assessment.[19] This involves evaluating the effects of a compound on multiple cardiac ion channels, not just hERG, and integrating this data into in silico models of the cardiac action potential.[19] This multi-faceted approach promises a more accurate prediction of a drug's proarrhythmic risk, moving beyond a simple reliance on hERG IC50 values.

References

Cross-Validation of Terfenadine's IC50 for hERG Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of published experimental data reveals significant variability in the half-maximal inhibitory concentration (IC50) of Terfenadine for the human Ether-a-go-go-Related Gene (hERG) potassium channel. This variability is primarily attributed to diverse experimental protocols, including differences in cell lines, temperature, and voltage clamp parameters.

This compound, a non-sedating antihistamine, was withdrawn from the market due to its potential to block the hERG channel, leading to QT interval prolongation and life-threatening cardiac arrhythmias.[1] As such, it has become a reference compound in preclinical safety pharmacology studies. However, the reported IC50 values for this compound's hERG blockade span a wide range, from nanomolar to micromolar concentrations, underscoring the critical influence of experimental conditions on the measured potency.[1][2][3] This guide provides a comparative analysis of published IC50 values and the methodologies used to obtain them, offering researchers a comprehensive resource for cross-study validation.

Comparative Analysis of this compound IC50 Values

The following table summarizes this compound's IC50 values for hERG block from various studies, highlighting the key experimental parameters that contribute to the observed differences.

IC50 (nM)Cell LineTemperatureAssay MethodKey Voltage Clamp Protocol DetailsReference
11.0 ± 3CHONot SpecifiedPlanar Patch Clamp (Port-a-Patch®)HP: -80 mV, Depolarization: +40 mV (500 ms), Repolarization: -40 mV (500 ms)[2]
31HEK29337°CManual Patch ClampNot Specified[3]
56 - 350Xenopus oocytesRoom Temp (22-24°C)Two-microelectrode voltage clampHP: -90 mV, Depolarization: 0 mV (5 s), Tail current at -80 mV[1]
165HEK29337°CAutomated Patch ClampNot Specified[3]
350Xenopus oocytesRoom Temp (22-24°C)Two-microelectrode voltage clampHP: -90 mV, Depolarization: 0 mV (5 s), Tail current at -80 mV[4]
27.7HEK293Not SpecifiedWhole-cell Patch ClampHP: -80 mV, Depolarization: +20 mV (2 s), Repolarization: -40 mV (2 s)[5][6]
30.6 ± 1.8HEK293 (hERG-GFP)Not SpecifiedAutomated Voltage ClampDepolarization: +20 mV, Repolarization: -50 mV[7]
1800Not SpecifiedNot SpecifiedRb+ Efflux AssayNot Applicable[8]

HP: Holding Potential

Experimental Protocols

The variability in IC50 values can be largely explained by the different experimental methodologies employed. Key factors influencing the outcome of hERG inhibition assays include:

  • Cell System: The choice of expression system, such as mammalian cell lines (HEK293, CHO) or Xenopus oocytes, can impact the measured potency of a compound. These systems can have different membrane properties and post-translational modifications of the expressed channel.

  • Temperature: hERG channel gating and drug binding are temperature-sensitive.[9] Studies conducted at physiological temperatures (e.g., 37°C) may yield different results compared to those performed at room temperature.

  • Voltage Clamp Protocol: The specific voltage protocol used to elicit hERG currents significantly affects the channel's conformational state (resting, open, or inactivated). Since many drugs, including this compound, exhibit state-dependent binding to the hERG channel, the voltage protocol can profoundly influence the measured IC50.[10] For instance, longer depolarizing pulses may promote drug binding to the inactivated state, resulting in a more potent block.

  • Assay Method: Automated patch-clamp systems are increasingly used for higher throughput screening. However, differences in fluidics and compound application between automated and manual patch-clamp techniques can lead to variations in IC50 values.[3][11] Non-electrophysiological methods, such as rubidium efflux assays, provide an indirect measure of channel function and can yield significantly different potency values.[8]

Workflow and Influencing Factors

The following diagrams illustrate the general workflow of a patch-clamp experiment for determining hERG IC50 and the interplay of various factors that can influence the final result.

hERG_IC50_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_drug_app Drug Application cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-hERG) cell_harvest Cell Harvesting cell_culture->cell_harvest patch_clamp Whole-Cell Patch Clamp cell_harvest->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol current_recording Record hERG Current voltage_protocol->current_recording drug_app Apply Compound current_recording->drug_app drug_prep Prepare this compound Concentrations drug_prep->drug_app washout Washout drug_app->washout dose_response Concentration- Response Curve washout->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Figure 1: Generalized workflow for hERG IC50 determination using patch-clamp electrophysiology.

IC50_Variability_Factors cluster_experimental Experimental Conditions cluster_methodological Methodological Factors ic50 Measured this compound IC50 Value temp Temperature temp->ic50 voltage_protocol Voltage Protocol (Pulse Duration, Frequency) voltage_protocol->ic50 cell_type Cell System (HEK293, CHO, Oocytes) cell_type->ic50 ion_conc Ionic Concentrations (e.g., extracellular K+) ion_conc->ic50 assay_type Assay Type (Manual vs. Automated Patch Clamp, Flux Assays) assay_type->ic50 compound_stability Compound Stability & Solubility compound_stability->ic50 data_analysis Data Analysis (Curve Fitting) data_analysis->ic50

Figure 2: Factors influencing the measured IC50 value of this compound for hERG block.

References

Terfenadine: A Reference Standard for a New Era in Cardiotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The imperative to identify potential cardiotoxicity early in the drug development pipeline has positioned terfenadine as a critical reference compound. Once a widely used antihistamine, its withdrawal from the market due to risks of fatal cardiac arrhythmias has rendered it an invaluable tool for validating and calibrating assays designed to predict these life-threatening side effects. This guide provides a comprehensive comparison of this compound with other key compounds in the context of modern cardiotoxicity testing, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

The Legacy of this compound: A Proarrhythmic Benchmark

This compound's cardiotoxic effects are primarily attributed to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by this compound leads to a prolongation of the QT interval on an electrocardiogram, a clinical marker associated with an increased risk of developing a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).

The parent compound, this compound, is the primary agent responsible for this hERG blockade. Its major metabolite, fexofenadine, is largely devoid of this activity, highlighting the importance of metabolic profiling in cardiotoxicity assessment. This well-understood mechanism of action makes this compound an ideal positive control for a variety of in vitro and in vivo cardiotoxicity assays.

Comparative Analysis of hERG Inhibition

The half-maximal inhibitory concentration (IC50) for hERG channel blockade is a key quantitative metric for assessing a compound's proarrhythmic potential. The following table summarizes the hERG IC50 values for this compound and a panel of other well-characterized compounds, including other known hERG blockers (positive controls) and compounds with low hERG liability (negative controls). It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the patch-clamp technique (manual vs. automated), the cell line used for heterologous expression of the hERG channel, and the recording temperature.

CompoundTypehERG IC50 (nM)Notes
This compound Positive Control 30 - 350 Potent hERG blocker, widely used as a reference for proarrhythmia risk.
AstemizolePositive Control0.9 - 480Another second-generation antihistamine withdrawn due to cardiotoxicity.
CisapridePositive Control6.5 - 630A gastroprokinetic agent removed from the market for causing QT prolongation.
DofetilidePositive Control7 - 320A class III antiarrhythmic drug known to be a potent and specific hERG blocker.
VerapamilPositive/Negative Control143 - 3,800A calcium channel blocker with moderate hERG blocking activity, often used to study multi-channel effects.
FexofenadineNegative Control> 10,000The non-cardiotoxic metabolite of this compound, serving as a crucial negative control.

Key Experimental Protocols for Cardiotoxicity Assessment

A robust assessment of a new drug's cardiotoxic potential involves a battery of in vitro and in vivo assays. The following are detailed methodologies for key experiments in which this compound serves as a critical reference compound.

hERG Manual Patch-Clamp Electrophysiology

This "gold standard" assay directly measures the inhibitory effect of a compound on the hERG potassium current.

Objective: To determine the IC50 value of a test compound for hERG channel inhibition.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Cell culture medium and supplements.

  • External and internal patch-clamp solutions.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Test compound and reference compounds (e.g., this compound, Fexofenadine).

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external solution.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal between the micropipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit the characteristic hERG tail current.

  • Baseline Recording: Record stable baseline hERG currents for at least 5 minutes.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and fit to a concentration-response curve to determine the IC50 value.

hiPSC-Cardiomyocyte Calcium Transient Assay

This assay provides a more integrated assessment of a compound's effect on cardiomyocyte physiology by measuring changes in intracellular calcium handling, which is tightly coupled to excitation-contraction.

Objective: To assess the effect of a test compound on the frequency, amplitude, and duration of calcium transients in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • hiPSC-CMs cultured as a spontaneously beating monolayer.

  • Cardiomyocyte culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • High-content imaging system or fluorescence microscope with a high-speed camera.

  • Image analysis software.

  • Test compound and reference compounds.

Procedure:

  • Cell Plating: Plate hiPSC-CMs in multi-well plates and allow them to form a confluent, spontaneously beating monolayer.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Recording: Acquire baseline fluorescence recordings of the spontaneous calcium transients at 37°C.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Post-Compound Recording: After a defined incubation period, acquire fluorescence recordings to measure the effects of the compound on calcium transients.

  • Data Analysis: Analyze the recordings to determine changes in beat rate, peak amplitude, and transient duration (e.g., time to peak, and decay time).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is crucial for understanding cardiotoxicity testing. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts.

hERG_Inhibition_Pathway cluster_membrane Cardiomyocyte Membrane hERG_Channel hERG (IKr) Potassium Channel Repolarization Normal Cardiac Repolarization hERG_Channel->Repolarization K+ Efflux Prolonged_AP Prolonged Action Potential Duration hERG_Channel->Prolonged_AP Action_Potential Cardiac Action Potential Action_Potential->hERG_Channel Activates This compound This compound This compound->hERG_Channel Blocks TdP Torsades de Pointes (Arrhythmia) Prolonged_AP->TdP

Caption: Mechanism of this compound-induced cardiotoxicity via hERG channel blockade.

Cardiotoxicity_Screening_Workflow cluster_invitro In Vitro Screening cluster_insilico In Silico Modeling cluster_invivo In Vivo Studies hERG_Assay hERG Patch-Clamp Assay (IC50 Determination) AP_Simulation Action Potential Simulation (Proarrhythmia Prediction) hERG_Assay->AP_Simulation Cardiomyocyte_Assay hiPSC-Cardiomyocyte Assay (Calcium Transients, Beat Rate) Risk_Assessment Cardiotoxicity Risk Assessment Cardiomyocyte_Assay->Risk_Assessment CiPA_Panel CiPA Ion Channel Panel (Multi-channel effects) CiPA_Panel->AP_Simulation AP_Simulation->Risk_Assessment Animal_ECG Animal ECG Monitoring (QT Prolongation) Animal_ECG->Risk_Assessment New_Drug_Candidate New Drug Candidate New_Drug_Candidate->hERG_Assay New_Drug_Candidate->Cardiomyocyte_Assay New_Drug_Candidate->CiPA_Panel New_Drug_Candidate->Animal_ECG

Caption: Integrated workflow for preclinical cardiotoxicity screening.

The Evolving Landscape of Cardiotoxicity Testing: The CiPA Initiative

The limitations of relying solely on hERG inhibition data for proarrhythmia prediction have led to the development of the Comprehensive in vitro Proarrhythmia Assay (CiPA). This initiative, a collaboration between regulatory agencies, industry, and academia, advocates for a more holistic approach. CiPA integrates data from multiple human ion channel assays (including but not limited to hERG) with in silico models of the human ventricular action potential and in vitro experiments using hiPSC-CMs.

In this new paradigm, this compound remains a cornerstone as a high-risk reference compound to validate the predictive power of these integrated models. By accurately predicting the known proarrhythmic risk of this compound, these new methodologies can be benchmarked and refined.

Conclusion

This compound's journey from a popular medication to a critical research tool underscores the evolution of our understanding of drug-induced cardiotoxicity. For researchers in drug development, this compound is not merely a historical artifact but an essential reference compound for validating new assays and predictive models. By utilizing this compound and a panel of other well-characterized compounds in standardized, robust experimental protocols, the scientific community can continue to improve the early detection of cardiotoxicity, ultimately leading to the development of safer medicines.

Terfenadine's Cardiotoxicity: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxic effects of the second-generation antihistamine, Terfenadine, focusing on the correlation between in vitro experimental findings and in vivo clinical observations. This compound was withdrawn from the market due to its association with potentially fatal cardiac arrhythmias, specifically Torsades de Pointes (TdP), making it a critical case study for drug safety assessment. This document presents supporting experimental data for this compound and compares its performance with safer alternatives, offering valuable insights for preclinical cardiotoxicity screening.

Executive Summary

This compound's cardiotoxicity is a classic example of a proarrhythmic drug effect that is well-correlated between in vitro and in vivo models. The primary mechanism of this toxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2][3] This guide demonstrates that the parent compound, this compound, is a potent hERG blocker, while its active metabolite, Fexofenadine, is largely devoid of this activity and consequently lacks the associated cardiotoxic risk.[4] This highlights the importance of considering metabolic profiles in drug safety evaluation. Safer alternatives, such as Fexofenadine, Cetirizine, and Loratadine, show significantly less or no hERG blocking activity and a minimal risk of QT prolongation in vivo.

Comparative Data: In Vitro hERG Inhibition vs. In Vivo QT Prolongation

The following tables summarize the quantitative data on the hERG inhibitory potency and the clinically observed effects on the QT interval for this compound and its alternatives.

Table 1: In Vitro hERG Channel Inhibition

CompoundIC50 (nM)Cell Line/SystemReference(s)
This compound 15 - 350HEK293, CHO, Xenopus oocytes[5]
Fexofenadine>10,000Not specified[6][7]
CetirizineNo significant inhibition up to 10,000 nMNot specified[8][9]
Loratadine173HEK cells[5]

Table 2: In Vivo/Clinical QT Interval Prolongation

CompoundDoseEffect on QTc IntervalPopulationReference(s)
This compound 60 mg BID with KetoconazoleSignificant ProlongationHealthy Volunteers[6]
FexofenadineUp to 800 mg single dose; 690 mg BID for 28 daysNo significant changeHealthy Volunteers[6][10][11]
Cetirizine10 mg and 50 mgNo significant changeHealthy Volunteers & LQT Syndrome Patients[9]
LoratadineStandard dosesMinimal risk, rare cases with drug interactionsGeneral Population[8][12][13]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of this compound-induced cardiotoxicity and the workflows of key experimental assays.

Terfenadine_Toxicity_Pathway cluster_membrane Cardiomyocyte Membrane hERG_Channel hERG (IKr) Potassium Channel Repolarization Delayed Repolarization hERG_Channel->Repolarization K+ Efflux (Normal Repolarization) This compound This compound (Parent Drug) Metabolism CYP3A4 Metabolism in Liver This compound->Metabolism Major Pathway Blockade hERG Channel Blockade This compound->Blockade High Affinity Binding Fexofenadine Fexofenadine (Metabolite) Metabolism->Fexofenadine Safe Metabolite Blockade->Repolarization Inhibition of K+ Efflux AP_Prolongation Action Potential Duration Prolongation Repolarization->AP_Prolongation QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP

Mechanism of this compound-induced cardiotoxicity.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Patch_Clamp Whole-Cell Patch Clamp (hERG Inhibition - IC50) Correlation In Vitro-In Vivo Correlation (IVIVC) Patch_Clamp->Correlation hiPSC_CM hiPSC-Cardiomyocytes (MEA - Field Potential Duration) hiPSC_CM->Correlation CiPA CiPA Initiative: Ion Channel Panel & In Silico Model CiPA->Correlation Langendorff Langendorff Isolated Heart (ECG - QT Interval) Langendorff->Correlation Animal_Models Animal Models (e.g., Dog) (Telemetry - QT Interval) Animal_Models->Correlation Clinical_Trials Human Clinical Trials (ECG - QTc Interval) Clinical_Trials->Correlation Drug_Candidate Test Compound (e.g., this compound) Drug_Candidate->Patch_Clamp Drug_Candidate->hiPSC_CM Drug_Candidate->CiPA Drug_Candidate->Langendorff Drug_Candidate->Animal_Models Drug_Candidate->Clinical_Trials

Experimental workflow for cardiotoxicity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This in vitro assay is the gold standard for assessing a compound's direct effect on the hERG potassium channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene (KCNH2).

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Procedure:

    • Cells are cultured to an appropriate confluency and then isolated for recording.

    • A glass micropipette with a tip diameter of ~1 µm, filled with the internal solution, is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

    • A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current," which is predominantly carried by hERG channels.[14][15]

    • After a stable baseline recording is established, the test compound is perfused at increasing concentrations.

    • The inhibition of the hERG tail current at each concentration is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.

  • Data Analysis: The percentage of current inhibition is calculated relative to the baseline current. The IC50 is the concentration of the compound that causes 50% inhibition of the hERG current.

Langendorff Isolated Perfused Heart Assay

This ex vivo method allows for the assessment of a drug's effect on the heart's electrical activity in a controlled environment, free from systemic physiological influences.[12][16][17]

  • Animal Model: Typically, hearts from guinea pigs, rabbits, or rats are used.

  • Perfusion Solution: Krebs-Henseleit solution, containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose, gassed with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.[18]

  • Procedure:

    • The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

    • The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion through the coronary arteries. The perfusion is maintained at a constant pressure or flow and at a physiological temperature (37°C).[19][20][21]

    • Electrodes are placed on the surface of the ventricles to record a pseudo-electrocardiogram (ECG).

    • After a stabilization period, baseline ECG parameters, including the QT interval, are recorded.

    • The test compound is added to the perfusion solution at various concentrations.

    • Changes in the QT interval are measured at each concentration.

  • Data Analysis: The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction for human data, though other formulas are used for animal models). The change in the corrected QT (QTc) interval from baseline is determined for each concentration.

Comprehensive In Vitro Proarrhythmia Assay (CiPA) Initiative

The CiPA is a multi-faceted approach developed to provide a more comprehensive and predictive assessment of a drug's proarrhythmic risk than hERG testing alone.[18][22][23][24][25]

  • Pillar 1: In Vitro Ion Channel Assays:

    • The test compound is evaluated for its effects on a panel of key cardiac ion channels, including hERG (IKr), Nav1.5 (late INa), and Cav1.2 (ICa,L).

    • These experiments are typically performed using the whole-cell patch-clamp technique as described above, with specific voltage protocols optimized for each ion channel.

  • Pillar 2: In Silico Modeling:

    • The IC50 values and other parameters obtained from the ion channel assays are integrated into a computational model of a human ventricular cardiomyocyte.

    • This model simulates the effect of the drug on the cardiac action potential and calculates a "Torsade Metric Score" to predict the proarrhythmic risk.

  • Pillar 3: Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs):

    • The predictions from the in silico model are confirmed using hiPSC-CMs.

    • These cells form a spontaneously beating syncytium, and their electrical activity can be monitored using microelectrode arrays (MEAs).

    • The effect of the test compound on the field potential duration (an analogue of the QT interval) and the induction of arrhythmias are assessed.

  • Data Integration and Risk Assessment: The data from all three pillars are combined to provide a comprehensive assessment of the drug's proarrhythmic potential.

Conclusion

The case of this compound underscores the critical importance of a multi-pronged approach to preclinical cardiac safety assessment. The strong correlation between its potent in vitro hERG channel blockade and its in vivo QT prolongation and proarrhythmic effects validates the predictive power of these assays. In contrast, the favorable safety profiles of alternatives like Fexofenadine and Cetirizine are accurately predicted by their lack of significant hERG inhibition. The evolution of methodologies, such as the CiPA initiative, represents a move towards a more mechanistic and integrated understanding of drug-induced cardiotoxicity, aiming to improve the accuracy of risk prediction and facilitate the development of safer medicines. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is paramount in navigating the complexities of cardiac safety evaluation.

References

Assessing the Specificity of Terfenadine's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of the antihistamine Terfenadine with other alternatives, supported by experimental data. The following sections detail this compound's spectrum of activity, compare it with other antihistamines and a dedicated antifungal agent, and provide methodologies for key experimental procedures.

Introduction

This compound, a second-generation antihistamine, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[1][2][3] This has led to interest in its potential repurposing as an antimicrobial agent. Understanding the specificity of this activity is crucial for its development in this new therapeutic area. This guide assesses this compound's antimicrobial spectrum and compares it to its active metabolite, fexofenadine, another common antihistamine, loratadine, and the antifungal drug, terbinafine.

Comparative Antimicrobial Spectrum

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria, with significant potency against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) isolates.[1] Its activity against Gram-negative bacteria is limited. In contrast, other antihistamines like fexofenadine and loratadine have been shown to be largely inactive against a range of multidrug-resistant bacteria at high concentrations. The antifungal agent Terbinafine exhibits a distinct spectrum of activity, primarily targeting dermatophytes, molds, and some yeasts.

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and its comparators against a panel of bacteria and fungi. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Organism This compound Fexofenadine Loratadine Terbinafine
Gram-Positive Bacteria
Staphylococcus aureus (MSSA, UAMS-1)16 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Staphylococcus aureus (MRSA, USA300)16 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Staphylococcus aureus (VISA, Mu50)16 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Staphylococcus aureus (VRSA, VRS1)16 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Enterococcus faecium (ATCC 19434)16 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Enterococcus faecalis (ATCC 29212)16 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)>64 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Klebsiella pneumoniae (ATCC 13883)>64 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Pseudomonas aeruginosa (ATCC 27853)>64 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Acinetobacter baumannii (ATCC 19606)>64 µg/mL[1]>1000 µg/mL>1000 µg/mL-
Mycobacteria
Mycobacterium tuberculosis (H37Rv)16 µg/mL[1]---
Fungi
Candida albicans---1.0 µg/mL (MIC50)[3]
Aspergillus fumigatus---1.6 µg/mL (MIC90)
Cryptococcus neoformans---0.06-0.25 µg/mL

Note: A hyphen (-) indicates that data was not available or the drug is not typically tested against that type of organism.

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.

In contrast, the antifungal activity of Terbinafine results from the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and leads to fungal cell death.

The distinct mechanisms of action of this compound and Terbinafine underscore the specificity of their antimicrobial activities.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Brief Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microtiter plates are inoculated with the microbial suspension and incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antimicrobial agent that prevents visible growth.

DNA Gyrase and Topoisomerase IV Inhibition Assay

The inhibitory activity of this compound against bacterial type II topoisomerases can be assessed using in vitro enzyme assays.

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV. DNA gyrase activity is typically measured by its ability to introduce negative supercoils into relaxed plasmid DNA. Topoisomerase IV activity is often measured by its ability to decatenate, or unlink, intertwined DNA circles (kDNA).

Brief Protocol for Topoisomerase IV Decatenation Assay:

  • Reaction Setup: A reaction mixture is prepared containing purified topoisomerase IV enzyme, its substrate (catenated DNA, kDNA), ATP, and an appropriate buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow for the enzymatic reaction to occur.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA is visualized using a DNA stain (e.g., ethidium bromide). Inhibition of topoisomerase IV is observed as a decrease in the amount of decatenated DNA products and an increase in the amount of catenated DNA substrate.

Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_topo Topoisomerase IV Inhibition Assay start_mic Prepare serial dilutions of this compound inoculate Inoculate microtiter plates start_mic->inoculate start_topo Prepare reaction mix with Topo IV and kDNA prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate_mic Incubate plates inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic add_this compound Add this compound at various concentrations start_topo->add_this compound incubate_topo Incubate at 37°C add_this compound->incubate_topo stop_reaction Stop reaction incubate_topo->stop_reaction gel_electrophoresis Agarose gel electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA gel_electrophoresis->visualize Mechanism_of_Action cluster_this compound This compound cluster_terbinafine Terbinafine This compound This compound topo_iv Bacterial DNA Gyrase / Topoisomerase IV This compound->topo_iv Inhibits dna_replication DNA Replication & Repair topo_iv->dna_replication Essential for cell_death_b Bacterial Cell Death dna_replication->cell_death_b Disruption leads to terbinafine Terbinafine squalene_epoxidase Fungal Squalene Epoxidase terbinafine->squalene_epoxidase Inhibits ergosterol Ergosterol Synthesis squalene_epoxidase->ergosterol Essential for cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential for cell_death_f Fungal Cell Death cell_membrane->cell_death_f Disruption leads to

References

Safety Operating Guide

Comprehensive Safety Protocol for Handling Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling of Terfenadine, tailored for researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure minimal exposure and safe disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can have long-lasting harmful effects on aquatic life.[1] Ingestion may also be detrimental to health.[2] Therefore, adherence to proper PPE protocols is mandatory.

PPE Category Specification Protection Level Source
Hand Protection Nitrile, low-protein latex, or PVC gloves. Double gloving recommended.Breakthrough time > 60 minutes (EN 374 Class 3 or higher) for brief contact.[2]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Respiratory Protection Not required for normal use.NIOSH-certified N95 or N100 respirator if dust generation is likely.[2][4]
Protective Clothing Laboratory coat.For quantities up to 500g. For larger amounts, a low-permeability disposable coverall is advised.[2]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect containers for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[3][5]

  • Keep containers tightly sealed and away from incompatible materials, such as strong oxidizing agents.[3]

2. Handling and Preparation:

  • Always handle this compound within a well-ventilated area to avoid inhalation of dust.[2]

  • Avoid all personal contact with the substance.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5]

  • Ensure that work clothes are laundered separately.[2]

3. Spill Management:

  • Minor Spills:

    • Immediately alert personnel in the vicinity.

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Use dry clean-up methods; avoid dusting.[2]

    • Carefully sweep or vacuum the spilled solid. A vacuum with a HEPA filter is recommended.[2]

    • Place the collected material into a sealed container for disposal.[2]

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Contain the spill to prevent it from entering drains or waterways.[2]

4. Emergency First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5][6]

  • Eye Contact: Flush eyes for at least 15 minutes with plenty of water, including under the eyelids. Seek medical attention.[5][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]

5. Disposal:

  • All waste containing this compound must be handled as hazardous waste.

  • Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[2][6]

  • Prevent the release of this compound into the environment, as it is harmful to aquatic life.[1][2]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

Terfenadine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle in Ventilated Area B->C Proceed with caution D Perform Experiment C->D E Decontaminate Work Surfaces D->E Experiment complete F Segregate Waste for Disposal E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H H->A For subsequent experiments Spill Spill Occurs Spill_Clean Follow Spill Protocol Spill->Spill_Clean Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid Report Report Incident Spill_Clean->Report First_Aid->Report

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.